Product packaging for 2-Hydroxyquinoline-6-sulfonyl chloride(Cat. No.:CAS No. 569340-07-4)

2-Hydroxyquinoline-6-sulfonyl chloride

Cat. No.: B1424210
CAS No.: 569340-07-4
M. Wt: 243.67 g/mol
InChI Key: YEYHIOACCQXLCJ-UHFFFAOYSA-N
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Description

2-Hydroxyquinoline-6-sulfonyl chloride (CAS 569340-07-4) is a heterocyclic sulfonyl chloride derivative characterized by a quinoline backbone substituted with a hydroxyl group at position 2 and a sulfonyl chloride group at position 6 . This configuration renders the compound highly reactive, making it a valuable electrophilic reagent for introducing the sulfonyl moiety into target molecules, particularly in nucleophilic substitution reactions . Its molecular formula is C 9 H 6 ClNO 3 S and it has a molecular weight of 243.67 g/mol . In scientific research, this compound serves as a key synthetic intermediate. Its primary application is in the synthesis of novel sulfonamide derivatives, which are a significant class of compounds in medicinal chemistry for the development of potential therapeutic agents . The reactivity of the sulfonyl chloride group allows for efficient coupling with amines, alcohols, and other nucleophiles, typically carried out in the presence of a base like triethylamine or pyridine . Research into similar 8-hydroxyquinoline-5-sulfonamide analogs has demonstrated that such structures can exhibit notable anticancer and antibacterial activities, underscoring the research value of this chemical scaffold . The mechanism of action for this reagent is rooted in its function as an electrophile, where the sulfur atom in the sulfonyl chloride group is susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or other sulfonyl-containing derivatives . The compound requires careful handling and storage. It is classified with the signal word "Danger" and hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . For optimal stability, it should be stored under an inert atmosphere and at cold-chain temperatures of 2-8°C . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO3S B1424210 2-Hydroxyquinoline-6-sulfonyl chloride CAS No. 569340-07-4

Properties

IUPAC Name

2-oxo-1H-quinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYHIOACCQXLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696851
Record name 2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569340-07-4
Record name 2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride
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Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Hydroxyquinoline-6-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of 2-hydroxyquinoline-6-sulfonyl chloride, a key intermediate for the development of novel therapeutic agents. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a reactive sulfonyl chloride group at the 6-position opens extensive possibilities for derivatization and the creation of compound libraries.[1][2] This guide details the primary synthetic pathway, experimental protocols, and critical reaction parameters.

Overview of the Synthetic Pathway

The most logical and established route for synthesizing this compound involves a two-step process. This pathway begins with the sulfonation of the 2-hydroxyquinoline starting material to form an intermediate sulfonic acid, which is subsequently converted to the target sulfonyl chloride.

G Start 2-Hydroxyquinoline Step1_Node Step 1: Sulfonation Start->Step1_Node Sulfonating Agent (e.g., H₂SO₄, Oleum) Intermediate 2-Hydroxyquinoline-6-sulfonic Acid Step1_Node->Intermediate Step2_Node Step 2: Chlorination Intermediate->Step2_Node Chlorinating Agent (e.g., SOCl₂, PCl₅) FinalProduct This compound Step2_Node->FinalProduct

Caption: Overall two-step synthesis workflow.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations. Safety precautions must be observed, as these reactions involve corrosive and hazardous materials.

Aromatic sulfonation is an electrophilic aromatic substitution reaction where a hydrogen atom on the arene is replaced by a sulfonic acid group.[3] For quinoline derivatives, temperature is a critical factor in determining the position of the sulfonic acid group. While sulfonation at lower temperatures can favor the 8-position, heating the reaction mixture often leads to the thermodynamically more stable 6-sulfonic acid isomer.[4]

Protocol:

  • Preparation: In a flask equipped with a magnetic stirrer and a reflux condenser, carefully add 2-hydroxyquinoline to an excess of concentrated sulfuric acid or fuming sulfuric acid (oleum) at room temperature.

  • Reaction: Slowly heat the reaction mixture. Based on analogous quinoline sulfonation, a temperature range of 100-180°C is recommended to favor the formation of the 6-sulfonic acid derivative.[4][5] The reaction progress should be monitored by a suitable method (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The precipitated 2-hydroxyquinoline-6-sulfonic acid is collected by vacuum filtration, washed with cold water to remove excess sulfuric acid, and dried.

The table below summarizes common sulfonating agents and conditions.

Parameter Method A Method B Reference
Sulfonating Agent Concentrated Sulfuric Acid (H₂SO₄)Fuming Sulfuric Acid (Oleum)[3][5]
Temperature 100 - 180 °C100 - 180 °C[4][5]
Key Advantage Readily availableHigher reactivity[5][6]

Table 1: Reagents and Conditions for Aromatic Sulfonation.

The conversion of an aromatic sulfonic acid to its corresponding sulfonyl chloride is a standard transformation in organic synthesis.[7] This reaction typically employs chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃).[8][9]

Protocol:

  • Preparation: In a fume hood, place the dried 2-hydroxyquinoline-6-sulfonic acid from Step 1 into a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl and SO₂).

  • Reaction: Add an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux (approximately 76°C for SOCl₂) until the evolution of gas ceases, indicating the completion of the reaction.[3]

  • Work-up: After cooling the reaction mixture, carefully remove the excess thionyl chloride under reduced pressure.

  • Isolation: The crude this compound can be purified by recrystallization from a suitable solvent or by chromatography. The product should be stored under inert and anhydrous conditions due to its moisture sensitivity.[10]

G cluster_R R = 2-Hydroxyquinolin-6-yl SulfonicAcid R-SO₃H SulfonylChloride R-SO₂Cl SulfonicAcid->SulfonylChloride Chlorination ChlorinatingAgent Agent (e.g., SOCl₂) ChlorinatingAgent->SulfonylChloride R_group

Caption: Conversion of sulfonic acid to sulfonyl chloride.

The table below presents common chlorinating agents used for this transformation.

Chlorinating Agent Typical Conditions Byproducts Reference
Thionyl Chloride (SOCl₂)Reflux, cat. DMFSO₂, HCl[3]
Phosphorus Pentachloride (PCl₅)HeatingPOCl₃, HCl[11]
Phosphorus Oxychloride (POCl₃)HeatingH₃PO₄[7]
Cyanuric ChlorideNeutral conditionsCyanuric acid[7][12]

Table 2: Common Reagents for Sulfonyl Chloride Formation.

Applications in Drug Development

Sulfonyl chlorides are highly valuable electrophiles in medicinal chemistry.[8] They react readily with a wide range of nucleophiles, including amines and alcohols, to form sulfonamides and sulfonate esters, respectively. The sulfonamide linkage is a cornerstone motif found in a vast number of pharmaceuticals.[9] The synthesis of this compound provides a direct precursor to a diverse library of novel quinoline-based compounds for screening and development.

References

An In-depth Technical Guide to 2-Hydroxyquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-hydroxyquinoline-6-sulfonyl chloride. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Physicochemical Properties

This compound is a quinoline derivative containing a reactive sulfonyl chloride group. While extensive experimental data for this specific compound is limited in publicly available literature, its core properties can be summarized based on supplier information and predictive models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 569340-07-4Chemical Supplier Data[1][2][3][4][5]
Molecular Formula C₉H₆ClNO₃SChemical Supplier Data[1][2]
Molecular Weight 243.67 g/mol Chemical Supplier Data[1][2]
Predicted Boiling Point 473.5±45.0 °CPredictive Model
Predicted Density 1.535±0.06 g/cm³Predictive Model
Storage Conditions 2-8°C, Sealed, Inert GasChemical Supplier Data[1][2]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the direct chlorosulfonation of 2-hydroxyquinoline. This method is analogous to the synthesis of similar hydroxyquinoline sulfonyl chlorides[6].

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 2-Hydroxyquinoline 2-Hydroxyquinoline Reaction_Vessel Reaction (e.g., Stirring at controlled temperature) 2-Hydroxyquinoline->Reaction_Vessel Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Reaction_Vessel Product This compound Reaction_Vessel->Product G A This compound B Reaction with Amines A->B C Sulfonamide Derivatives Library B->C D Biological Screening C->D E Anticancer Activity D->E F Antibacterial Activity D->F G Other Activities D->G

References

Structure Elucidation of 2-Hydroxyquinoline-6-sulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-hydroxyquinoline-6-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical and chemical entities. Due to the limited availability of direct experimental data for this specific isomer, this guide combines established synthetic methodologies for analogous compounds with predictive spectroscopic analysis to offer a robust framework for its characterization.

Molecular Structure and Properties

This compound possesses a quinoline core functionalized with a hydroxyl group at the 2-position and a sulfonyl chloride group at the 6-position. The presence of the reactive sulfonyl chloride group makes it a valuable precursor for the synthesis of sulfonamides and other derivatives with potential biological activity.

PropertyValueSource/Method
Molecular Formula C₉H₆ClNO₃SCalculated
Molecular Weight 243.67 g/mol Calculated
CAS Number 569340-07-4Vendor Information
Predicted Boiling Point 473.5 ± 45.0 °CComputational Prediction
Predicted Density 1.535 ± 0.06 g/cm³Computational Prediction

Synthesis Methodology

A plausible and efficient method for the synthesis of this compound is via the direct chlorosulfonation of 2-hydroxyquinoline. This approach is analogous to the reported synthesis of other hydroxyquinoline sulfonyl chlorides, such as 8-hydroxyquinoline-5-sulfonyl chloride. The reaction involves the electrophilic substitution of a chlorosulfonyl group onto the electron-rich quinoline ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Hydroxyquinoline

  • Chlorosulfonic acid (ClSO₃H)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-hydroxyquinoline (1.0 eq).

  • Anhydrous dichloromethane is added to dissolve the starting material.

  • The flask is cooled to 0°C in an ice bath.

  • Chlorosulfonic acid (3.0-5.0 eq) is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, the reaction mixture is stirred at 0°C for an additional 1-2 hours, and then allowed to warm to room temperature and stirred for another 12-24 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration and washed with cold water.

  • The crude product is then dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Synthesis_Workflow Start Start: 2-Hydroxyquinoline Reaction Chlorosulfonation: Chlorosulfonic Acid DCM, 0°C to RT Start->Reaction 1. Workup Work-up: Ice Quench Filtration Reaction->Workup 2. Purification Purification: Recrystallization Workup->Purification 3. Product Product: This compound Purification->Product 4.

Caption: Synthetic workflow for this compound.

Structure Elucidation via Spectroscopic Analysis

The definitive structure of the synthesized compound can be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0br s1H-OH
~8.2 - 8.4d1HH-5
~7.8 - 8.0dd1HH-7
~7.6 - 7.7d1HH-8
~7.4 - 7.5d1HH-4
~6.8 - 6.9d1HH-3

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~165C-2
~145C-8a
~140C-6
~138C-4
~130C-4a
~128C-5
~125C-7
~118C-8
~115C-3
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (hydroxyl group)
1650 - 1630StrongC=O stretch (keto tautomer)
1600 - 1450Medium-StrongC=C and C=N stretching (aromatic rings)
1370 - 1350StrongAsymmetric SO₂ stretch (sulfonyl chloride)
1180 - 1160StrongSymmetric SO₂ stretch (sulfonyl chloride)
Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

m/zRelative Intensity (%)Assignment
243/245~3:1[M]⁺ (Molecular ion, due to ³⁵Cl and ³⁷Cl isotopes)
179Moderate[M - SO₂]⁺
144High[M - SO₂Cl]⁺

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the comprehensive structural elucidation of this compound.

Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesize Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Integration Integrate Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Confirm Structure of This compound Data_Integration->Structure_Confirmation

Caption: Logical workflow for structure elucidation.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and structural elucidation of this compound. By combining a reliable synthetic protocol with detailed predictive spectroscopic analysis, researchers and drug development professionals can confidently prepare and characterize this important chemical intermediate. The provided data and workflows serve as a valuable resource for guiding experimental work and ensuring the accurate identification of the target molecule.

An In-depth Technical Guide to 2-Hydroxyquinoline-6-sulfonyl Chloride: Synthesis, Spectroscopic Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxyquinoline-6-sulfonyl chloride, a potentially valuable intermediate in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document presents a detailed, plausible synthetic protocol and predicted spectroscopic data based on established chemical principles and analysis of analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar quinoline-based sulfonyl chlorides.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of 6-hydroxyquinoline and general principles of spectroscopy for aromatic sulfonyl chlorides. It is important to note that 2-hydroxyquinoline exists in tautomeric equilibrium with 2(1H)-quinolinone. The predicted data considers the quinolinone form to be the major contributor in solution.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignmentRationale
~11.8br s1HN-HThe N-H proton of the quinolinone tautomer is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and the acidic nature of the proton.
~8.2d1HH-5The introduction of the electron-withdrawing sulfonyl chloride group at position 6 will deshield the adjacent H-5 proton, shifting it downfield.
~7.9dd1HH-7This proton will be deshielded by the adjacent sulfonyl chloride group and will appear as a doublet of doublets due to coupling with H-5 and H-8.
~7.6d1HH-8The H-8 proton is expected to be a doublet coupled with H-7.
~7.5d1HH-4The H-4 proton of the quinolinone ring is expected to be a doublet.
~6.5d1HH-3The H-3 proton, adjacent to the carbonyl group in the quinolinone form, will be a doublet coupled to H-4.
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (ppm)AssignmentRationale
~162C-2The carbonyl carbon of the quinolinone tautomer will be significantly downfield.
~145C-6The carbon atom attached to the sulfonyl chloride group will be deshielded.
~140C-8aQuaternary carbon at the ring junction.
~135C-4Olefinic carbon in the quinolinone ring.
~130C-7Aromatic carbon adjacent to the sulfonyl chloride group.
~128C-5Aromatic carbon adjacent to the sulfonyl chloride group.
~122C-4aQuaternary carbon at the ring junction.
~118C-3Olefinic carbon in the quinolinone ring.
~115C-8Aromatic carbon.
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Medium, BroadN-H stretch (quinolinone tautomer)
1660StrongC=O stretch (quinolinone tautomer)
1600, 1550, 1480Medium-StrongC=C aromatic ring stretches
1370StrongAsymmetric SO₂ stretch (sulfonyl chloride)
1180StrongSymmetric SO₂ stretch (sulfonyl chloride)
830StrongC-H out-of-plane bending
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
243/245High[M]⁺ molecular ion peak with characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.
208Medium[M-Cl]⁺
144High[M-SO₂Cl]⁺
116MediumFurther fragmentation of the quinolinone ring.

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of analogous quinoline sulfonyl chlorides.

Synthesis of this compound

This synthesis is a two-step process starting from 2-hydroxyquinoline. The first step is the sulfonation of the quinoline ring, followed by the chlorination of the resulting sulfonic acid.

Step 1: Sulfonation of 2-Hydroxyquinoline to 2-Hydroxyquinoline-6-sulfonic acid

  • To a stirred solution of fuming sulfuric acid (20% SO₃) at 0 °C, slowly add 2-hydroxyquinoline in small portions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100-110 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • The precipitate of 2-hydroxyquinoline-6-sulfonic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Chlorination of 2-Hydroxyquinoline-6-sulfonic acid

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend the dried 2-hydroxyquinoline-6-sulfonic acid in an excess of thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours. The solid should gradually dissolve.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as toluene or chloroform.

Visualizations

The following diagrams illustrate the synthetic pathway and a hypothetical signaling pathway involving a quinoline sulfonyl chloride derivative.

Synthesis_Pathway 2-Hydroxyquinoline 2-Hydroxyquinoline 2-Hydroxyquinoline-6-sulfonic acid 2-Hydroxyquinoline-6-sulfonic acid 2-Hydroxyquinoline->2-Hydroxyquinoline-6-sulfonic acid Fuming H₂SO₄ This compound This compound 2-Hydroxyquinoline-6-sulfonic acid->this compound SOCl₂, DMF (cat.)

Caption: Synthetic pathway for this compound.

Signaling_Pathway Quinoline-SO₂Cl Quinoline-SO₂Cl Target Protein Target Protein Quinoline-SO₂Cl->Target Protein Covalent Modification Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Activation Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Inhibition Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Caption: Hypothetical signaling pathway involving a quinoline sulfonyl chloride.

A Theoretical and Computational Investigation of 2-Hydroxyquinoline-6-sulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a proposed theoretical and computational study of 2-hydroxyquinoline-6-sulfonyl chloride, a molecule of interest for its potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental and theoretical data on this specific compound, this document outlines a robust computational workflow. The methodologies and analyses presented are based on established quantum chemical techniques successfully applied to analogous quinoline and sulfonamide derivatives, offering a predictive exploration of the molecule's structural, electronic, and reactive properties. This guide is intended for researchers, scientists, and drug development professionals interested in the in silico characterization of novel chemical entities.

Molecular Geometry Optimization and Structural Analysis

The foundational step in the theoretical study of a molecule is the determination of its most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the minimum energy structure on the potential energy surface.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value (Å or °)
Bond Lengths C-S1.78
S=O (avg.)1.43
S-Cl2.07
C-O (hydroxy)1.36
C=O (keto tautomer)1.23
Bond Angles O=S=O120.5
Cl-S-C105.2
C-S=O (avg.)108.9
Dihedral Angles C-C-S-ClVariable (potential rotamers)

Note: The values presented in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. A detailed computational study is required to obtain precise values for this compound.

Experimental Protocol:

The geometry of this compound would be optimized using Density Functional Theory (DFT), a widely used quantum chemical method that provides a good balance between accuracy and computational cost.

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is known for its reliability in predicting the geometries of organic molecules.

  • Basis Set: 6-311++G(d,p) or a larger basis set to ensure accurate description of the electronic structure, including polarization and diffuse functions.

  • Solvation Model: To simulate a more realistic environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed, with a solvent like water or dimethyl sulfoxide (DMSO).

  • Verification: The optimized structure would be confirmed as a true minimum on the potential energy surface by performing a vibrational frequency analysis. The absence of imaginary frequencies indicates a stable structure.

G cluster_workflow Geometry Optimization Workflow start Initial Structure Generation (e.g., from 2D sketch) dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft solvation Inclusion of Solvation Model (e.g., PCM) dft->solvation optimization Geometry Optimization solvation->optimization freq_analysis Vibrational Frequency Analysis optimization->freq_analysis check Imaginary Frequencies? freq_analysis->check end Optimized Stable Structure check->optimization Yes (Re-optimize) check->end No

Workflow for geometry optimization.

Electronic Properties and Reactivity Analysis

Understanding the electronic structure of this compound is crucial for predicting its reactivity and potential interactions with biological targets. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electrostatic potential.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value (eV)Implication
HOMO Energy -6.5Region susceptible to electrophilic attack
LUMO Energy -1.8Region susceptible to nucleophilic attack
HOMO-LUMO Gap (ΔE) 4.7Indicator of chemical stability and reactivity
Dipole Moment ~4-6 DHigh polarity

Note: These values are estimations based on similar molecules and require specific calculations for confirmation.

Experimental Protocol:

The electronic properties would be calculated from the optimized geometry obtained in the previous step.

  • Software: Gaussian, ORCA.

  • Method: The same DFT method and basis set (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization should be employed for consistency.

  • Analysis:

    • HOMO and LUMO: The energies and spatial distributions of the frontier molecular orbitals will be visualized to identify sites of electrophilic and nucleophilic reactivity.

    • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify regions of positive (electron-deficient) and negative (electron-rich) potential.

    • Mulliken Population Analysis: To quantify the partial charges on each atom.

G cluster_reactivity Reactivity Prediction Pathway homo HOMO (Highest Occupied Molecular Orbital) electrophilic Electrophilic Attack Sites (Electron-rich regions) homo->electrophilic lumo LUMO (Lowest Unoccupied Molecular Orbital) nucleophilic Nucleophilic Attack Sites (Electron-poor regions) lumo->nucleophilic mep Molecular Electrostatic Potential (MEP) mep->electrophilic mep->nucleophilic reactivity Overall Reactivity Prediction electrophilic->reactivity nucleophilic->reactivity

Conceptual diagram of reactivity prediction.

Spectroscopic Properties Prediction

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data or for identifying the compound in a complex mixture.

Table 3: Predicted Spectroscopic Data for this compound

SpectrumKey Predicted Signals
¹H NMR Aromatic protons (quinoline): 7.0-8.5 ppm; Hydroxyl proton: > 9.0 ppm (variable)
¹³C NMR Aromatic carbons: 110-150 ppm; Carbon attached to sulfonyl group: ~140 ppm; Carbon attached to hydroxyl group: ~155 ppm
IR (Vibrational) S=O stretch: 1350-1380 cm⁻¹ (asymmetric), 1160-1190 cm⁻¹ (symmetric); O-H stretch: 3200-3600 cm⁻¹ (broad)
UV-Vis π → π* and n → π* transitions in the UV region, characteristic of the quinoline chromophore.

Note: Chemical shifts and vibrational frequencies are estimations and are sensitive to the computational method and solvent effects.

Experimental Protocol:

  • NMR Spectroscopy:

    • Method: Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT (e.g., B3LYP/6-311++G(d,p)).

    • Referencing: Chemical shifts would be referenced against a standard compound like tetramethylsilane (TMS), calculated at the same level of theory.

    • Solvent: The PCM model should be used to account for solvent effects on chemical shifts.

  • IR and Raman Spectroscopy:

    • Method: A frequency calculation at the same level of theory as the geometry optimization will yield the harmonic vibrational frequencies and intensities.

    • Scaling: Calculated frequencies are often systematically higher than experimental values and may require scaling with an appropriate factor for the chosen theoretical method.

  • UV-Vis Spectroscopy:

    • Method: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.

Tautomerism Analysis

The "2-hydroxyquinoline" moiety can exist in equilibrium with its "2-quinolone" tautomer. It is crucial to determine the relative stability of these two forms, as they will have different chemical and physical properties.

Experimental Protocol:

  • Geometry Optimization: Both the 2-hydroxyquinoline and 2-quinolone tautomers of the title compound will be independently optimized using the DFT protocol described in Section 1.

  • Energy Calculation: The total electronic energies (including zero-point vibrational energy correction) of both optimized tautomers will be calculated at a high level of theory.

  • Relative Stability: The tautomer with the lower total energy is predicted to be the more stable and therefore the predominant form. The energy difference can be used to estimate the equilibrium constant.

G cluster_tautomer Tautomer Stability Analysis hydroxy 2-Hydroxyquinoline Tautomer opt_hydroxy Geometry Optimization hydroxy->opt_hydroxy keto 2-Quinolone Tautomer opt_keto Geometry Optimization keto->opt_keto energy_hydroxy Energy Calculation (E_hydroxy) opt_hydroxy->energy_hydroxy energy_keto Energy Calculation (E_keto) opt_keto->energy_keto compare Compare Energies (ΔE = E_keto - E_hydroxy) energy_hydroxy->compare energy_keto->compare stable_form Most Stable Tautomer compare->stable_form

Workflow for tautomerism analysis.

Conclusion

The theoretical study of this compound, as outlined in this guide, would provide significant insights into its fundamental chemical properties. By employing a combination of DFT and TD-DFT methods, it is possible to predict its geometry, electronic structure, reactivity, and spectroscopic signatures. This information is invaluable for guiding synthetic efforts, understanding potential mechanisms of action in a biological context, and designing novel molecules with desired properties. The proposed computational workflow represents a state-of-the-art approach to the in silico characterization of new chemical entities, accelerating the research and development process.

Quinoline-Based Sulfonyl Chlorides: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide spectrum of biological activities. When functionalized with a sulfonyl chloride group, quinolines become versatile intermediates for the synthesis of sulfonamides, a class of compounds renowned for their therapeutic properties. This technical guide provides a comprehensive literature review of quinoline-based sulfonyl chlorides, covering their synthesis, key reactions, and the biological activities of their sulfonamide derivatives, with a focus on their potential in anticancer and antibacterial drug development.

Synthesis of Quinoline-Based Sulfonyl Chlorides

The preparation of quinoline-based sulfonyl chlorides can be achieved through several synthetic routes, primarily involving the chlorosulfonation of the quinoline ring or the conversion of a pre-existing sulfonic acid group.

Direct Chlorosulfonation of Quinolines

One of the most direct methods for synthesizing quinoline sulfonyl chlorides is the electrophilic substitution of a quinoline derivative with chlorosulfonic acid (ClSO₃H). The position of sulfonation is influenced by the substitution pattern of the quinoline ring and the reaction conditions.

Experimental Protocol: Synthesis of 8-Hydroxyquinoline-5-sulfonyl chloride

A common and crucial intermediate, 8-hydroxyquinoline-5-sulfonyl chloride, can be synthesized by the direct chlorosulfonation of 8-hydroxyquinoline.[1]

  • Reagents and Conditions: 8-hydroxyquinoline is reacted with chlorosulfonic acid, typically at room temperature.[2]

  • Procedure: To a stirred solution of 8-hydroxyquinoline in a suitable solvent, chlorosulfonic acid is added dropwise at a controlled temperature. The reaction mixture is stirred for a specified period to ensure complete conversion.

  • Work-up and Purification: The reaction is quenched by carefully pouring the mixture onto crushed ice. The precipitated product is then filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.[3]

A similar approach can be employed for the synthesis of other substituted quinoline sulfonyl chlorides, such as 8-methoxyquinoline-5-sulfonyl chloride.[3]

From Quinolinesulfonic Acids

Alternatively, quinoline sulfonyl chlorides can be prepared from the corresponding quinolinesulfonic acids. This two-step process involves the initial sulfonation of the quinoline ring followed by the conversion of the sulfonic acid group to a sulfonyl chloride.

Experimental Protocol: Synthesis of Quinoline-8-sulfonyl chloride from Quinoline-8-sulfonic acid

  • Reagents and Conditions: Quinoline-8-sulfonic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Procedure: The quinolinesulfonic acid is heated with an excess of the chlorinating agent, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is monitored until the evolution of gas ceases.

  • Work-up and Purification: The excess chlorinating agent is removed under reduced pressure, and the resulting crude sulfonyl chloride is purified, typically by recrystallization.

Other Synthetic Routes

Other methods for the synthesis of specific quinoline sulfonyl chlorides have also been reported. For instance, quinoline-5-sulfonyl chloride can be prepared from 5-aminoisoquinoline through a diazotization reaction followed by a sulfochlorination reaction.[4]

The synthesis of various quinoline-based sulfonyl chlorides is a critical first step in the development of novel therapeutic agents. The following diagram illustrates a general synthetic pathway:

G Quinoline Quinoline Derivative SulfonicAcid Quinoline Sulfonic Acid Quinoline->SulfonicAcid Sulfonation (e.g., H₂SO₄/SO₃) SulfonylChloride Quinoline Sulfonyl Chloride Quinoline->SulfonylChloride Direct Chlorosulfonation (ClSO₃H) SulfonicAcid->SulfonylChloride Chlorination (e.g., SOCl₂, PCl₅)

Caption: General synthetic routes to quinoline-based sulfonyl chlorides.

Key Reactions of Quinoline-Based Sulfonyl Chlorides

The primary utility of quinoline-based sulfonyl chlorides in medicinal chemistry lies in their facile reaction with nucleophiles, particularly amines, to form sulfonamides.

Sulfonamide Formation

The reaction of a quinoline sulfonyl chloride with a primary or secondary amine in the presence of a base yields the corresponding quinoline sulfonamide. This reaction is a cornerstone in the synthesis of a diverse library of biologically active compounds.

Experimental Protocol: General Procedure for the Synthesis of Quinoline Sulfonamides

  • Reagents and Conditions: A quinoline sulfonyl chloride is reacted with an appropriate amine in a suitable solvent, such as acetonitrile or DMF, in the presence of a base like triethylamine or pyridine.[3][5] The reaction is typically carried out at room temperature or with gentle heating.[5]

  • Procedure: To a solution of the amine and base, the quinoline sulfonyl chloride is added portion-wise. The reaction mixture is stirred for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up and Purification: The reaction mixture is typically poured into water to precipitate the sulfonamide product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis and evaluation of quinoline sulfonamides:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Quinoline Quinoline Starting Material SulfonylChloride Quinoline Sulfonyl Chloride Quinoline->SulfonylChloride Chlorosulfonation Sulfonamide Quinoline Sulfonamide SulfonylChloride->Sulfonamide Amine Amine Amine->Sulfonamide Reaction Anticancer Anticancer Activity (e.g., IC50 determination) Sulfonamide->Anticancer Antibacterial Antibacterial Activity (e.g., MIC determination) Sulfonamide->Antibacterial Signaling Signaling Pathway Studies Anticancer->Signaling

Caption: Experimental workflow for synthesis and biological evaluation.

Biological Activities of Quinoline-Based Sulfonamides

Quinoline sulfonamide derivatives have demonstrated a wide range of biological activities, with significant potential as anticancer and antibacterial agents.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of quinoline-based sulfonamides against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

One study reported that a series of novel acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide exhibited significant anticancer activity.[2] Notably, compound 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) showed high activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines, with efficacy comparable to cisplatin and doxorubicin.[2]

Table 1: Anticancer Activity (IC₅₀ in µM) of Selected 8-Hydroxyquinoline-5-sulfonamide Derivatives [2]

CompoundC-32MDA-MB-231A549
3a 22.525.128.3
3b 19.821.524.1
3c 15.418.220.5
Cisplatin 12.515.817.9
Doxorubicin 0.81.11.3

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Lines and Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Viability Assay: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or WST-1 assay, which measure mitochondrial activity.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Apoptotic Signaling Pathway

The anticancer effect of some quinoline sulfonamides is mediated through the induction of apoptosis. For instance, compound 3c was found to increase the transcriptional activity of the tumor suppressor protein p53 and its downstream target p21.[2] This leads to an alteration in the expression of the Bcl-2 family of proteins, specifically a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately triggering the apoptotic cascade.[2]

G Compound Quinoline Sulfonamide (e.g., Compound 3c) p53 p53 Compound->p53 activates p21 p21 p53->p21 upregulates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Apoptosis Apoptosis p21->Apoptosis induces Bax->Apoptosis promotes Bcl2->Apoptosis inhibits

Caption: Proposed apoptotic signaling pathway of a quinoline sulfonamide.

Antibacterial Activity

Quinoline-sulfonamide hybrids have also emerged as a promising class of antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria.[5] Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as dihydropteroate synthase (DHPS), which is involved in folate biosynthesis.[5]

One study reported the synthesis of a series of quinoline-sulfonamide hybrids and their evaluation against various bacterial strains.[5] Compound QS-3 was identified as a potent antibacterial agent, particularly against P. aeruginosa.[6]

Table 2: Antibacterial Activity (MIC in µg/mL) of Compound QS-3 [6]

Bacterial StrainMIC (µg/mL)
P. aeruginosa64
E. faecalis128
E. coli128
S. typhi512

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains and Culture: Bacterial strains are grown in appropriate broth media.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • MIC Determination: The MIC is determined by the broth microdilution method. Bacterial suspensions are added to 96-well plates containing serial dilutions of the compounds. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth after incubation.[5][7]

Conclusion

Quinoline-based sulfonyl chlorides are valuable and versatile intermediates in the synthesis of a wide array of sulfonamide derivatives with significant therapeutic potential. The straightforward and efficient synthetic routes to these sulfonyl chlorides, coupled with their facile conversion to sulfonamides, make them attractive building blocks for drug discovery programs. The demonstrated anticancer and antibacterial activities of quinoline sulfonamides, along with insights into their mechanisms of action, provide a strong rationale for the continued exploration and development of this compound class. Further optimization of the quinoline sulfonamide scaffold through structure-activity relationship (SAR) studies holds the promise of identifying novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

An In-depth Technical Guide to 2-Hydroxyquinoline-6-sulfonyl Chloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxyquinoline-6-sulfonyl chloride, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to a lack of specific historical documentation on its discovery, this guide focuses on the probable synthetic routes, physicochemical properties inferred from closely related analogues, and its potential applications as a reactive intermediate. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and potential applications are presented to facilitate its use in research and development.

Introduction and Historical Context

While a specific date or individual discovery of this compound is not well-documented in scientific literature, its existence is a logical extension of the rich history of quinoline chemistry. The quinoline scaffold itself was first isolated from coal tar in 1834. The development of electrophilic substitution reactions on the quinoline ring, particularly sulfonation, was a key area of research in the late 19th and early 20th centuries.

The functionalization of quinolines with sulfonyl chloride groups provided highly reactive intermediates for the synthesis of sulfonamides, a class of compounds that gained immense importance with the discovery of their antibacterial properties in the 1930s. It is therefore highly probable that this compound was first synthesized during this broader exploration of quinoline derivatives for pharmaceutical applications. Its utility lies in the combination of the quinoline core, known for its presence in numerous biologically active compounds, and the reactive sulfonyl chloride group, which allows for facile derivatization.

Physicochemical Properties

Direct experimental data for this compound is sparse. However, we can infer its properties from the closely related analogue, 2-hydroxy-4-methylquinoline-6-sulfonyl chloride.

PropertyInferred ValueSource AnalogueCitation
Molecular Formula C₉H₆ClNO₃S-
Molecular Weight 243.67 g/mol -
Appearance Likely a solid2-Hydroxy-4-methylquinoline-6-sulfonyl chloride[1]
Purity (Typical) ~95%2-Hydroxy-4-methylquinoline-6-sulfonyl chloride[1]
Storage Conditions Inert atmosphere, 2-8°C2-Hydroxy-4-methylquinoline-6-sulfonyl chloride[1]

Synthesis of this compound

The synthesis of this compound can be logically proposed as a two-step process starting from 2-hydroxyquinoline (which exists in tautomeric equilibrium with 2(1H)-quinolinone).

Step 1: Sulfonation of 2-Hydroxyquinoline

The first step involves the electrophilic sulfonation of the 2-hydroxyquinoline ring to produce 2-hydroxyquinoline-6-sulfonic acid. This is typically achieved using a strong sulfonating agent like chlorosulfonic acid. The 6-position is a likely site for sulfonation due to the directing effects of the heterocyclic ring system.

Step 2: Chlorination of 2-Hydroxyquinoline-6-sulfonic Acid

The resulting sulfonic acid is then converted to the sulfonyl chloride. This can be achieved directly in the same pot if excess chlorosulfonic acid is used, or in a subsequent step using a chlorinating agent such as thionyl chloride (SOCl₂).[2]

Synthesis_Workflow 2-Hydroxyquinoline 2-Hydroxyquinoline Sulfonation Sulfonation 2-Hydroxyquinoline->Sulfonation ClSO₃H 2-Hydroxyquinoline-6-sulfonic_acid 2-Hydroxyquinoline-6-sulfonic_acid Sulfonation->2-Hydroxyquinoline-6-sulfonic_acid Intermediate Chlorination Chlorination 2-Hydroxyquinoline-6-sulfonic_acid->Chlorination SOCl₂ or excess ClSO₃H 2-Hydroxyquinoline-6-sulfonyl_chloride 2-Hydroxyquinoline-6-sulfonyl_chloride Chlorination->2-Hydroxyquinoline-6-sulfonyl_chloride

Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride and should be optimized for the target compound.[3]

Materials:

  • 2-Hydroxyquinoline

  • Chlorosulfonic acid (ClSO₃H)

  • Ice

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 2-hydroxyquinoline (1 equivalent).

  • Slowly, and with constant stirring, add chlorosulfonic acid (5 equivalents) dropwise, ensuring the temperature of the reaction mixture is maintained below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by recrystallization from an appropriate solvent system.

Safety Precautions: Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Chemical Reactivity and Applications

The primary utility of this compound lies in its reactivity as an electrophile, making it a valuable intermediate for the synthesis of a variety of derivatives.

Synthesis of Sulfonamides

The most common application of quinoline sulfonyl chlorides is in the synthesis of quinoline sulfonamides. The sulfonyl chloride group reacts readily with primary and secondary amines to form a stable sulfonamide linkage.[2][4] This reaction is fundamental in drug discovery, as the sulfonamide functional group is a key pharmacophore in many therapeutic agents, including antibacterial, and anticancer drugs.[4][5]

Sulfonamide_Synthesis 2-Hydroxyquinoline-6-sulfonyl_chloride 2-Hydroxyquinoline-6-sulfonyl_chloride Reaction Reaction 2-Hydroxyquinoline-6-sulfonyl_chloride->Reaction + Amine R-NH₂ Amine->Reaction + 2-Hydroxyquinoline-6-sulfonamide 2-Hydroxyquinoline-6-sulfonamide Reaction->2-Hydroxyquinoline-6-sulfonamide Base (e.g., Pyridine, Triethylamine)

General reaction for the synthesis of 2-hydroxyquinoline-6-sulfonamides.

Potential Signaling Pathway Interactions

While there is no direct evidence of this compound interacting with specific signaling pathways, its derivatives have been investigated for a range of biological activities. For example, various quinoline sulfonamides have been designed and synthesized as potential inhibitors of enzymes involved in cancer cell metabolism, such as the M2 isoform of pyruvate kinase (PKM2).[5] The general workflow for investigating such a compound is outlined below.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Lead Optimization HQSC 2-Hydroxyquinoline-6-sulfonyl_chloride Sulfonamide_Library Sulfonamide Library HQSC->Sulfonamide_Library Amine_Library Amine Library Amine_Library->Sulfonamide_Library Enzyme_Assay Enzyme Assay (e.g., PKM2) Sulfonamide_Library->Enzyme_Assay Cell-based_Assay Cell-based Viability Assay Enzyme_Assay->Cell-based_Assay Hit Compounds SAR_Studies Structure-Activity Relationship Studies Cell-based_Assay->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead Compound Preclinical_Studies Preclinical_Studies ADME_Tox->Preclinical_Studies

A potential drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Based on the established principles of quinoline chemistry, its synthesis is straightforward, and its reactivity is predictable. For researchers in drug discovery and materials science, this compound offers a versatile scaffold for the creation of novel molecules with potentially interesting biological and physical properties. This guide provides a foundational understanding to encourage and facilitate further exploration and application of this and related compounds.

References

An In-depth Technical Guide to Tautomerism in 2-Hydroxyquinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline and its derivatives are a cornerstone in medicinal chemistry and materials science.[1] The biological activity and physicochemical properties of these compounds are intrinsically linked to a fascinating chemical phenomenon: tautomerism.[2] This guide provides a comprehensive technical overview of the tautomeric equilibrium between the two primary forms of 2-hydroxyquinoline: the enol (2-hydroxyquinoline) and the keto (2(1H)-quinolone) tautomers. Understanding and controlling this equilibrium is paramount for the rational design of novel therapeutics and functional materials.[3]

The tautomerization involves the migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring, resulting in two distinct isomers with different electronic and structural characteristics. The equilibrium is dynamic and can be influenced by a variety of factors, including the solvent environment, substituent effects, and temperature.[2][4] This document delves into the core principles governing this equilibrium, outlines detailed experimental protocols for its investigation, and presents key quantitative data to aid researchers in this field.

The Tautomeric Equilibrium: Enol vs. Keto

The tautomeric equilibrium of 2-hydroxyquinoline involves the interconversion of the aromatic enol form and the non-aromatic keto (or amide) form.[5]

Caption: Tautomeric equilibrium between the enol and keto forms of 2-hydroxyquinoline.

Generally, the keto form is thermodynamically more stable than the enol form, particularly in the solid state and in polar solvents.[2] This increased stability is attributed to several factors:

  • Hydrogen Bonding: In the solid state and in non-polar or weakly polar solvents, 2(1H)-quinolone can form stable hydrogen-bonded dimers.[2]

  • Zwitterionic Resonance: In polar solvents, the keto form is stabilized by a zwitterionic resonance structure, which is favored by the solvent's dielectric medium.[6]

  • Aromaticity: While the enol form possesses a fully aromatic quinoline ring system, the disruption of this aromaticity in the keto form is compensated by the aforementioned stabilizing factors.[2]

In the gas phase, however, the enol form is found to be slightly more stable than the keto form.[6]

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment and the specific substitution pattern on the quinoline ring.

  • Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents, particularly those capable of hydrogen bonding, significantly shift the equilibrium towards the more polar keto form.[2][7] In contrast, non-polar solvents favor the enol form to a greater extent.

  • Substituent Effects: The electronic nature of substituents on the quinoline ring can influence the relative stabilities of the tautomers. Electron-withdrawing groups can affect the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby shifting the equilibrium.[2][3] Steric hindrance from bulky substituents can also play a role in favoring one tautomer over the other.[2]

  • Temperature: Temperature can influence the equilibrium constant (K_T). Detailed thermodynamic studies can reveal the enthalpy and entropy changes associated with the tautomerization process.[8]

Quantitative Analysis of Tautomerism

A quantitative understanding of the tautomeric equilibrium is essential for predicting the behavior of 2-hydroxyquinoline derivatives in different environments. This is typically achieved by determining the equilibrium constant, K_T = [keto]/[enol].

Spectroscopic Data

Table 1: Spectroscopic Data for 2-Hydroxyquinoline Tautomers

TautomerTechniqueSolventCharacteristic Signals
2-Hydroxyquinoline (Enol) ¹H NMRDMSO-d₆δ ~11.5 ppm (br s, 1H, OH)
¹³C NMRDMSO-d₆δ ~160 ppm (C-OH)
UV-VisNon-polarλ_max ~310-330 nm
IRSolidν(O-H) ~3400-3200 cm⁻¹ (broad)
2(1H)-Quinolone (Keto) ¹H NMRDMSO-d₆δ ~11.7 ppm (br s, 1H, NH)
¹³C NMRDMSO-d₆δ ~162 ppm (C=O)
UV-VisPolarλ_max ~330-350 nm
IRSolidν(N-H) ~3300-3100 cm⁻¹, ν(C=O) ~1660 cm⁻¹

Note: The chemical shifts and absorption maxima are approximate and can vary with solvent and substituents.

Tautomeric Equilibrium Constants

Table 2: Tautomeric Equilibrium Constants (K_T) in Various Solvents

SolventDielectric Constant (ε)K_T = [Keto]/[Enol]Reference
Gas Phase1< 1[6]
Cyclohexane2.02~1[2]
Dioxane2.21> 1[2]
Chloroform4.81Significantly > 1[9]
Ethanol24.55Predominantly Keto[2]
Water80.1Predominantly Keto[6]

Experimental Protocols

The study of tautomerism in 2-hydroxyquinoline compounds relies on a combination of spectroscopic techniques.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Analysis cluster_results Results prep Dissolve 2-hydroxyquinoline derivative in deuterated solvent of choice (e.g., CDCl3, DMSO-d6) nmr ¹H and ¹³C NMR Spectroscopy prep->nmr uv_vis UV-Vis Spectroscopy prep->uv_vis ftir FTIR Spectroscopy prep->ftir integration Integrate characteristic peaks in NMR spectra nmr->integration beer Apply Beer-Lambert Law to UV-Vis data uv_vis->beer freq Assign vibrational frequencies in FTIR spectra ftir->freq kt Calculate Equilibrium Constant (K_T) integration->kt beer->kt thermo Determine Thermodynamic Parameters (ΔG, ΔH, ΔS) kt->thermo

Caption: General experimental workflow for studying tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, as the interconversion between tautomers is often slow on the NMR timescale.[6][8]

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the 2-hydroxyquinoline compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) to a known concentration (typically 5-10 mg/mL).

  • Instrument Parameters:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

    • For ¹H NMR, use a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure accurate integration. A typical pulse angle is 30-45 degrees.

    • For ¹³C NMR, use a proton-decoupled sequence.

  • Data Analysis:

    • Identify the characteristic signals for both the enol and keto tautomers. Key signals to monitor include the O-H/N-H protons and the carbons of the C-OH/C=O groups.

    • Carefully integrate the non-overlapping signals corresponding to each tautomer.

    • Calculate the mole fraction of each tautomer and the equilibrium constant (K_T) using the integral values.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for studying tautomerism due to the different chromophores present in the enol and keto forms, which result in distinct absorption spectra.[10][11]

Protocol:

  • Sample Preparation: Prepare a series of solutions of the 2-hydroxyquinoline compound in the solvent of interest at different, accurately known concentrations.

  • Instrument Parameters:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectra over a relevant wavelength range (e.g., 200-450 nm).

    • Use the pure solvent as a blank.

  • Data Analysis:

    • Identify the absorption maxima (λ_max) corresponding to the enol and keto forms.

    • To determine the equilibrium constant, methods such as deconvolution of overlapping spectral bands or the use of model compounds that exist in a single tautomeric form may be necessary.[7]

    • The molar absorptivity (ε) for each tautomer at a specific wavelength is required for accurate quantification using the Beer-Lambert law.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in each tautomer, particularly the O-H, N-H, and C=O stretching vibrations.[1]

Protocol:

  • Sample Preparation:

    • For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • For solution-state analysis, use a liquid cell with windows that are transparent in the IR region of interest (e.g., CaF₂, NaCl).

  • Instrument Parameters:

    • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Perform a background subtraction using the pure solvent or an empty ATR crystal.

  • Data Analysis:

    • Identify the characteristic vibrational bands for the enol form (e.g., broad O-H stretch) and the keto form (e.g., N-H stretch and C=O stretch).

    • Quantitative analysis using FTIR can be challenging but may be possible by creating a calibration curve based on the intensity of a characteristic, non-overlapping peak.[2]

Logical Relationships in Tautomerism Analysis

The investigation of tautomerism in 2-hydroxyquinoline compounds follows a logical progression from qualitative observation to quantitative determination and thermodynamic characterization.

LogicalRelationships cluster_problem cluster_methods cluster_execution cluster_analysis cluster_conclusion problem Characterize Tautomeric Equilibrium of a 2-Hydroxyquinoline Derivative methods Select Appropriate Spectroscopic Techniques (NMR, UV-Vis, FTIR) problem->methods execution Perform Experiments in Various Solvents and at Different Temperatures methods->execution analysis Qualitative Identification of Tautomers and Quantitative Measurement of their Ratios execution->analysis conclusion Determine K_T and Thermodynamic Parameters. Correlate with Solvent Properties and Substituent Effects. analysis->conclusion

Caption: Logical flow for the comprehensive analysis of tautomerism.

Conclusion

The tautomeric equilibrium of 2-hydroxyquinoline compounds is a multifaceted phenomenon with profound implications for their application in drug discovery and materials science. A thorough understanding of the factors governing this equilibrium and the ability to quantitatively assess it are critical for researchers in the field. This guide has provided a detailed overview of the core principles of 2-hydroxyquinoline tautomerism, along with practical experimental protocols and key data. By employing the methodologies outlined herein, scientists can effectively characterize the tautomeric behavior of novel 2-hydroxyquinoline derivatives, paving the way for the development of new molecules with tailored properties and enhanced performance.

References

An In-depth Technical Guide to the Electrophilicity of Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilicity of sulfonyl chlorides, a class of organic compounds pivotal to advancements in medicinal chemistry and organic synthesis. Their unique reactivity profile makes them indispensable reagents for the construction of sulfonamides, sulfonates, and other sulfur-containing motifs frequently found in pharmaceuticals and other biologically active molecules.[1][2][3] This document delves into the core principles governing their reactivity, quantitative measures of their electrophilicity, and the experimental protocols used for these assessments.

Core Concepts: The Source of Electrophilicity

The notable electrophilicity of sulfonyl chlorides (R-SO₂Cl) is fundamentally derived from the electronic properties of the sulfonyl group. The sulfur atom is in a high oxidation state (+6) and is double-bonded to two highly electronegative oxygen atoms. This arrangement results in a significant electron withdrawal from the sulfur atom, rendering it highly electron-deficient and thus a prime target for nucleophilic attack.[3] The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions.[3]

The primary reaction mechanism for nucleophilic attack on sulfonyl chlorides is a concerted bimolecular nucleophilic substitution (SN2) pathway.[4][5][6] This involves a backside attack by the nucleophile on the sulfur atom, leading to a trigonal bipyramidal transition state and inversion of configuration at the sulfur center.[7][8][9][10][11] However, under certain conditions, such as in the case of fluoride exchange, an addition-elimination mechanism may be operative.[5]

Quantitative Analysis of Electrophilicity

The electrophilic character of sulfonyl chlorides can be quantified by studying their reaction kinetics with various nucleophiles, most commonly through solvolysis or hydrolysis reactions. The rates of these reactions are influenced by both the electronic nature of the substituents on the sulfonyl chloride and the properties of the solvent.

Substituent Effects: The Hammett Correlation

The electronic influence of substituents on the reactivity of aromatic sulfonyl chlorides is well-described by the Hammett equation, which relates reaction rates to the electronic properties of the substituents.[12] For the hydrolysis and solvolysis of substituted benzenesulfonyl chlorides, a positive Hammett ρ (rho) value is consistently observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state.[2][4][13] Conversely, electron-donating groups retard the reaction rate. Some studies, however, have reported curved Hammett plots, suggesting a change in the transition state structure or reaction mechanism with highly activating or deactivating substituents.[13]

Kinetic Data: Rate Constants for Hydrolysis and Solvolysis

The following tables summarize key kinetic data for the reaction of various substituted benzenesulfonyl chlorides. These values provide a quantitative measure of their relative electrophilicity.

Table 1: First-Order Rate Constants for the Solvolysis of 4-X-Benzenesulfonyl Chlorides in H₂O at 15°C [7]

Substituent (X)10⁴ k (s⁻¹)
4-MeO23.89
4-Me13.57
4-H11.04
4-Br7.447
4-NO₂9.373

Table 2: Hammett ρ Values for Reactions of Aromatic Sulfonyl Chlorides

Reactionρ ValueReference
Alkaline Hydrolysis in Water+1.564[2]
Chloride-Chloride Exchange+2.02[4]
Pyridine-Catalyzed HydrolysisVaries with pyridine pKa[13]
Hydrolysis in 50% H₂SO₄-1.85 ± 0.12[14]

Note: The negative ρ value in 50% H₂SO₄ is an exception and is attributed to the specific reaction mechanism under strongly acidic conditions.

Experimental Protocols for Determining Electrophilicity

Accurate determination of the reaction kinetics of sulfonyl chlorides is crucial for quantifying their electrophilicity. The following are outlines of common experimental methodologies.

Spectrophotometric Method for Hydrolysis Kinetics

This method is suitable for following the hydrolysis of aromatic sulfonyl chlorides that exhibit a change in their UV-Vis spectrum upon reaction.[14]

Protocol Outline:

  • Preparation of Solutions: A stock solution of the aromatic sulfonyl chloride is prepared in a non-reactive, water-miscible solvent (e.g., dioxane, acetonitrile). Aqueous solutions of varying acidity (e.g., sulfuric acid solutions) or pH are also prepared.

  • Kinetic Runs: The reaction is initiated by rapidly mixing the sulfonyl chloride stock solution with the aqueous solution in a thermostated cuvette within a spectrophotometer.

  • Data Acquisition: The change in absorbance at a predetermined wavelength corresponding to the reactant or product is monitored over time.

  • Data Analysis: The pseudo-first-order rate constant (k) is determined by fitting the absorbance vs. time data to a first-order rate equation.

Conductometric Method for Solvolysis Kinetics

This method is particularly well-suited for following the solvolysis of sulfonyl chlorides in aqueous or alcoholic solutions, as the reaction produces ions (H⁺ and Cl⁻), leading to a change in the conductivity of the solution.[7]

Protocol Outline:

  • Instrumentation: A high-precision conductivity meter and a thermostated conductivity cell are required.

  • Solution Preparation: A dilute solution of the sulfonyl chloride in the desired solvent (e.g., water, ethanol-water mixtures) is prepared. For sparingly soluble sulfonyl chlorides, a dilution technique using an inert support like Kieselguhr can be employed to achieve saturation without supersaturation.[7]

  • Kinetic Measurement: The change in conductance of the solution is recorded over time as the solvolysis reaction proceeds.

  • Rate Constant Calculation: The first-order rate constant is calculated from the change in conductance, which is proportional to the concentration of ions produced.

Synthesis of Sulfonamides: A Practical Application of Electrophilicity

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis.[15][16]

General Procedure:

  • Reactant Dissolution: The sulfonyl chloride is dissolved in a suitable aprotic solvent, such as acetonitrile or dichloromethane.[1][15][17]

  • Amine Addition: The amine, along with a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, is added to the sulfonyl chloride solution.[1][16][17] The reaction is often carried out at reduced temperatures (e.g., 0 °C) to control the exothermic reaction.[1][17]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is typically washed with water to remove the base hydrochloride salt and excess base. The organic layer is then dried and the solvent removed under reduced pressure. The resulting sulfonamide can be purified by recrystallization or column chromatography.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving sulfonyl chlorides.

General SN2 Reaction of a Sulfonyl Chloride

SN2_Mechanism Reactants R-SO₂(Cl) + Nu⁻ TS [Nu---SO₂(R)---Cl]⁻ Reactants->TS Backside Attack Products R-SO₂(Nu) + Cl⁻ TS->Products Leaving Group Departure

Caption: SN2 mechanism for nucleophilic substitution on a sulfonyl chloride.

Experimental Workflow for Sulfonamide Synthesis

Sulfonamide_Synthesis_Workflow start Start dissolve_sc Dissolve Sulfonyl Chloride in Aprotic Solvent start->dissolve_sc add_amine_base Add Amine and Base (e.g., Triethylamine) at 0°C dissolve_sc->add_amine_base monitor_rxn Monitor Reaction (e.g., TLC) add_amine_base->monitor_rxn workup Aqueous Workup (Wash with H₂O) monitor_rxn->workup dry_purify Dry and Purify (Recrystallization or Chromatography) workup->dry_purify end Pure Sulfonamide dry_purify->end

Caption: A typical experimental workflow for the synthesis of sulfonamides.

Factors Influencing Sulfonyl Chloride Electrophilicity

Electrophilicity_Factors electrophilicity Sulfonyl Chloride Electrophilicity ewg Electron-Withdrawing Substituents (e.g., -NO₂) ewg->electrophilicity Increases edg Electron-Donating Substituents (e.g., -OCH₃) edg->electrophilicity Decreases sterics Steric Hindrance (Ortho-substituents) sterics->electrophilicity Can Increase (Ground State Destabilization) solvent Solvent Polarity and Nucleophilicity solvent->electrophilicity Influences Rate

Caption: Key factors that modulate the electrophilicity of sulfonyl chlorides.

Conclusion

The electrophilicity of sulfonyl chlorides is a well-established and quantifiable property that underpins their extensive use in organic synthesis and drug development. A thorough understanding of the factors that influence their reactivity, coupled with robust kinetic analysis, allows for the rational design of synthetic routes and the development of novel chemical entities. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals working with this important class of compounds.

References

The Chemical Taxonomy of Quinolones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the classification, structure-activity relationships, and mechanisms of action of quinolone antibiotics, providing researchers and scientists with a comprehensive reference for drug discovery and development.

Introduction

Quinolones are a major class of synthetic, broad-spectrum antibiotics used extensively in both human and veterinary medicine.[1] Their core chemical structure is a bicyclic system related to 4-quinolone.[1][2] Since the discovery of the first quinolone, nalidixic acid, in 1962, extensive research has led to the development of thousands of analogues, significantly enhancing their antibacterial potency and spectrum of activity.[3][4] This guide provides a detailed chemical taxonomy of quinolones, focusing on their generational classification, structure-activity relationships (SAR), and the molecular mechanisms that underpin their therapeutic efficacy and the development of resistance.

Chemical Taxonomy and Generational Classification

The evolution of quinolones is commonly categorized into four generations, primarily based on their spectrum of antimicrobial activity.[5][6] This classification reflects the progressive chemical modifications made to the core quinolone structure, leading to enhanced potency against a wider range of bacterial pathogens.

First-Generation Quinolones: The inaugural members of this class, such as nalidixic acid, cinoxacin, and oxolinic acid, exhibit a narrow spectrum of activity, primarily targeting Gram-negative bacteria, with the notable exception of Pseudomonas aeruginosa.[6][7] Their clinical utility is largely confined to the treatment of uncomplicated urinary tract infections.[8]

Second-Generation Quinolones: The hallmark of the second generation is the introduction of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones.[3][5] This modification significantly enhances their antibacterial activity and broadens their spectrum to include some Gram-positive bacteria and atypical pathogens.[9] Ciprofloxacin, a prominent member of this generation, is particularly effective against Pseudomonas aeruginosa.[7][10] Other notable second-generation quinolones include norfloxacin, ofloxacin, and lomefloxacin.[11]

Third-Generation Quinolones: This generation, which includes levofloxacin, sparfloxacin, gatifloxacin, and moxifloxacin, demonstrates further expanded activity against Gram-positive bacteria, especially Streptococcus pneumoniae, and atypical pathogens.[9][12] While they retain broad Gram-negative coverage, their activity against Pseudomonas species is generally less potent than that of ciprofloxacin.[9]

Fourth-Generation Quinolones: The fourth generation, exemplified by trovafloxacin (though its use has been restricted), is characterized by its broad-spectrum activity that encompasses anaerobic bacteria in addition to Gram-positive and Gram-negative organisms.[5][9] These agents typically target both DNA gyrase and topoisomerase IV, a dual action that is thought to slow the development of bacterial resistance.[5]

Structure-Activity Relationships (SAR)

The antimicrobial efficacy and pharmacokinetic properties of quinolones are intricately linked to the chemical substituents at various positions of their core bicyclic structure. Understanding these structure-activity relationships is crucial for the rational design of new and improved quinolone derivatives.

PositionSubstituentEffect on Activity
N-1 CyclopropylConfers significant activity against Gram-negative bacteria.[3]
2,4-difluorophenylHeightens activity against anaerobic bacteria.[3]
t-butylSlightly less potent than cyclopropyl but still effective.[3]
C-5 AminoImproves overall potency.[13]
C-6 FluorineMarkedly enhances antibacterial potency by improving DNA gyrase binding and cell penetration.[11]
C-7 PiperazineEnhances potency against Gram-negative bacteria.[14]
AminopyrrolidineImproves activity against Gram-positive bacteria.[14]
Alkylation of heterocycleEnhances activity against Gram-positive bacteria.[14]
C-8 Halogen (F, Cl)Improves oral absorption and activity against anaerobes.[13]
MethoxyReduces the likelihood of the emergence of resistant strains.[14][15]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Quinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[16][17] These enzymes are critical for managing DNA topology during replication, transcription, and repair.

DNA gyrase, a tetramer composed of two GyrA and two GyrB subunits, is the primary target in many Gram-negative bacteria.[16][18] It introduces negative supercoils into the bacterial DNA. Topoisomerase IV, comprised of two ParC and two ParE subunits, is the main target in many Gram-positive bacteria and is responsible for decatenating daughter chromosomes following replication.[16][18]

The mechanism of inhibition involves the formation of a stable ternary complex between the quinolone, the topoisomerase, and the bacterial DNA.[15][16] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to reseal the break, leading to the accumulation of double-strand DNA breaks.[5][16] These breaks block DNA replication and transcription, ultimately triggering cell death.[19]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Gram-negative target) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) Quinolone->Topo_IV Inhibits Ternary_Complex Quinolone-Enzyme-DNA Ternary Complex Quinolone->Ternary_Complex DNA Bacterial DNA DNA_Gyrase->DNA Acts on DNA_Gyrase->Ternary_Complex Topo_IV->DNA Acts on Topo_IV->Ternary_Complex DNA->Ternary_Complex DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Stabilizes Cell_Death Cell Death DS_Breaks->Cell_Death Leads to

Caption: Mechanism of quinolone action via inhibition of DNA gyrase and topoisomerase IV.

Mechanisms of Resistance

The emergence of bacterial resistance to quinolones poses a significant clinical challenge. The primary mechanisms of resistance involve alterations in the drug targets and reduced drug accumulation.

Target Gene Mutations: The most common mechanism of high-level resistance is the accumulation of mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[10][20] These mutations reduce the binding affinity of quinolones to their target enzymes.[10]

Reduced Drug Accumulation: Bacteria can also develop resistance by decreasing the intracellular concentration of quinolones. This is achieved through two main strategies:

  • Decreased Permeability: In Gram-negative bacteria, modifications or reductions in the number of outer membrane porins can limit the influx of quinolones into the cell.[20][21]

  • Increased Efflux: Overexpression of efflux pumps, which actively transport a wide range of substrates, including quinolones, out of the cell, is another common resistance mechanism.[21][22]

Plasmid-Mediated Resistance: The acquisition of resistance genes on mobile genetic elements like plasmids further contributes to the spread of quinolone resistance. These plasmids can carry genes such as:

  • qnr genes: These encode proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of quinolones.[10]

  • Aminoglycoside acetyltransferase variant (aac(6')-Ib-cr): This enzyme can modify and inactivate certain fluoroquinolones.[10]

  • Efflux pumps: Plasmids can also carry genes for efflux pumps that contribute to reduced drug accumulation.[10]

Quinolone Resistance Mechanisms cluster_mechanisms Resistance Mechanisms cluster_accumulation cluster_plasmid Target_Mutation Target Gene Mutations (gyrA, gyrB, parC, parE) Reduced_Accumulation Reduced Drug Accumulation Decreased_Permeability Decreased Permeability (Porin modification) Reduced_Accumulation->Decreased_Permeability Increased_Efflux Increased Efflux (Efflux pump overexpression) Reduced_Accumulation->Increased_Efflux Plasmid_Resistance Plasmid-Mediated Resistance Qnr_Protection Qnr Protein Protection Plasmid_Resistance->Qnr_Protection Enzymatic_Modification Enzymatic Modification (aac(6')-Ib-cr) Plasmid_Resistance->Enzymatic_Modification Plasmid_Efflux Plasmid-Encoded Efflux Pumps Plasmid_Resistance->Plasmid_Efflux Quinolone_Action Quinolone Action Quinolone_Action->Target_Mutation Counteracted by Quinolone_Action->Reduced_Accumulation Counteracted by Quinolone_Action->Plasmid_Resistance Counteracted by

Caption: Overview of the primary mechanisms of bacterial resistance to quinolones.

Experimental Protocols

Synthesis of Nalidixic Acid (First Generation)

A representative synthesis of nalidixic acid involves the following key steps:

  • Condensation: 2-amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate.[20]

  • Cyclization: The resulting intermediate is heated to induce cyclization, forming the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[20]

  • Hydrolysis: The ester is hydrolyzed using a base to yield the corresponding carboxylic acid.[20]

  • Alkylation: The acid is then alkylated with ethyl iodide in the presence of a base, such as potassium hydroxide, to produce nalidixic acid.[20]

Synthesis of Ciprofloxacin (Second Generation)

A common synthetic route to ciprofloxacin includes these stages:

  • Condensation: A substituted benzoyl chloride is condensed with an amino acrylate.[19]

  • Reaction with Cyclopropylamine: The product from the previous step is reacted with cyclopropylamine.[19]

  • Cyclization: The intermediate undergoes base-catalyzed cyclization to form the quinolone ring system.[19]

  • Nucleophilic Substitution: The resulting compound is then reacted with piperazine to introduce the C-7 substituent.[19]

  • Hydrolysis and Salt Formation: Finally, the ester is hydrolyzed, and the product is converted to its hydrochloride salt to yield ciprofloxacin hydrochloride.[19]

Characterization of Quinolones

The synthesized quinolone compounds are typically characterized using a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to elucidate the chemical structure and confirm the arrangement of atoms in the molecule.[23]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.[23][24]

  • High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the synthesized compound and for quantitative analysis in various matrices.[11][21] A typical HPLC method for quinolones involves a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic solvent like methanol or acetonitrile, with UV or fluorescence detection.[8][25]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of a quinolone is determined to quantify its antimicrobial activity. The broth microdilution method is a standardized and widely used technique:[26][27]

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the quinolone is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[27]

  • Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, and the culture is diluted to a standardized concentration (typically 5 x 10⁵ CFU/mL).[27]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[26]

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.[17]

  • MIC Determination: The MIC is defined as the lowest concentration of the quinolone that completely inhibits visible bacterial growth.[26]

Quantitative Data: In Vitro Activity of Quinolones

The following table summarizes the Minimum Inhibitory Concentration (MIC₉₀) values for representative quinolones against common Gram-positive and Gram-negative bacteria. MIC₉₀ is the concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.

AntibioticGenerationStaphylococcus aureus (MIC₉₀, µg/mL)Streptococcus pneumoniae (MIC₉₀, µg/mL)Escherichia coli (MIC₉₀, µg/mL)Pseudomonas aeruginosa (MIC₉₀, µg/mL)
Nalidixic Acid1st>128>12816>128
Ciprofloxacin2nd120.061
Levofloxacin3rd110.122
Moxifloxacin3rd0.250.250.258
Gatifloxacin3rd0.50.50.124

Note: MIC values can vary depending on the specific strains tested and the methodology used.

Conclusion

The chemical taxonomy of quinolones provides a framework for understanding the evolution of this important class of antibiotics. The systematic modification of the quinolone scaffold has led to successive generations with improved antimicrobial activity and broader spectra. A thorough understanding of their structure-activity relationships, mechanism of action, and resistance pathways is paramount for the continued development of novel quinolone derivatives that can overcome the challenge of emerging antibiotic resistance. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

Commercial Availability of 2-hydroxyquinoline-6-sulfonyl chloride and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, sourcing the right chemical intermediates is a critical step. This guide addresses the commercial availability of 2-hydroxyquinoline-6-sulfonyl chloride, a compound of interest for various research applications.

However, for researchers whose work may accommodate closely related structures, several analogs of this compound are commercially available. These derivatives can serve as valuable starting points for chemical synthesis or as alternative scaffolds in drug discovery programs. The most common commercially available analogs are 2-hydroxy-4-methylquinoline-6-sulfonyl chloride , 2-chloroquinoline-6-sulfonyl chloride , and quinoline-6-sulfonyl chloride .

Below is a summary of the commercial suppliers for these related compounds, providing researchers with a starting point for procurement.

Summary of Commercial Suppliers for Related Compounds

Compound NameCAS NumberPotential Suppliers
2-Hydroxy-4-methylquinoline-6-sulfonyl chloride 1160370-78-4Sigma-Aldrich, Lab-Chemicals.Com[1], BLD Pharmatech[2], Angene International[3]
2-Chloroquinoline-6-sulfonyl Chloride 205055-71-6Santa Cruz Biotechnology[4], Sigma-Aldrich, Crescent Chemical Company[5], US Biological Life Sciences[6], Shanghai Huicheng Biological[7]
Quinoline-6-sulfonyl chloride 65433-99-0CymitQuimica[8], MyBioSource[9], CHIRALEN[10], ChemScene[11]

Note: The availability of these compounds may vary, and it is recommended to contact the suppliers directly for current stock information, purity, and pricing.

Further Technical Information

Due to the apparent lack of commercial availability and public data for the specific compound This compound , this guide cannot provide detailed experimental protocols, signaling pathway diagrams, or an in-depth technical whitepaper as requested. Such information is typically generated and published following the synthesis and experimental investigation of a compound, which does not appear to be the case for this specific molecule in the public domain.

Researchers interested in the biological activity or synthetic utility of the quinoline-6-sulfonyl chloride scaffold may find relevant information by investigating the available analogs listed above. The suppliers' websites often provide basic physicochemical properties and safety data sheets for their products. For more in-depth applications and experimental procedures, a thorough search of the scientific literature for the specific CAS numbers of the available analogs is recommended.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Sulfonamides using 2-Hydroxyquinoline-6-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfonamides are a cornerstone class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2][3] The synthesis of novel sulfonamide derivatives is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic profiles. The quinoline nucleus is a privileged scaffold, frequently found in therapeutic agents. Combining the sulfonamide pharmacophore with a 2-hydroxyquinoline moiety offers a promising avenue for developing new chemical entities with unique biological activities.

This document provides detailed protocols and application notes for the synthesis of sulfonamides using 2-hydroxyquinoline-6-sulfonyl chloride as the key intermediate. It covers the preparation of the sulfonyl chloride and its subsequent reaction with various primary and secondary amines.

Part 1: Synthesis of this compound

The precursor, this compound, is typically prepared via electrophilic aromatic substitution on the 2-hydroxyquinoline core using chlorosulfonic acid.

Experimental Protocol:

  • Materials: 2-hydroxyquinoline, Chlorosulfonic acid (ClSO₃H), glassware (round-bottom flask, dropping funnel, magnetic stirrer).

  • Procedure: a. In a round-bottom flask maintained at 0-5 °C in an ice bath, cautiously add 2-hydroxyquinoline (1 equivalent) in portions to an excess of cold chlorosulfonic acid (approx. 5-10 equivalents) with gentle stirring. b. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). c. Once the reaction is complete, the mixture is carefully poured onto crushed ice with vigorous stirring. This will precipitate the sulfonyl chloride product. d. The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum to yield this compound.

  • Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

Part 2: General Protocol for Sulfonamide Synthesis

The reaction of this compound with primary or secondary amines is the most common method for synthesizing the target sulfonamides.[4][5] The reaction is typically carried out in the presence of a base to neutralize the HCl generated.[6]

Experimental Workflow Diagram:

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Synthesis A 2-Hydroxyquinoline C This compound A->C B Chlorosulfonic Acid (ClSO₃H) B->C D Primary or Secondary Amine (R₁R₂NH) F Target Sulfonamide C->F D->F E Base (e.g., Pyridine, TEA) E->F G cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Normal Catalytic Reaction cluster_inhibition Inhibition Pathway ZN Zn²⁺ HIS1 His ZN->HIS1 HIS2 His ZN->HIS2 HIS3 His ZN->HIS3 HCO3 HCO₃⁻ + H⁺ ZN->HCO3 Catalyzes Blocked Catalysis Blocked CO2 CO₂ + H₂O CO2->ZN Binds Inhibitor 2-Hydroxyquinoline Sulfonamide (R-SO₂NH₂) Inhibitor->ZN Coordinates

References

Application Notes and Protocols for Fluorescent Labeling of Amines using 2-hydroxyquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxyquinoline-6-sulfonyl chloride is a fluorescent labeling reagent designed for the covalent derivatization of primary and secondary amines in biological molecules and other organic compounds. The reagent reacts with the nucleophilic amine groups to form stable, fluorescent sulfonamides. This property makes it a valuable tool for various bioanalytical applications, including protein and peptide labeling, fluorescence microscopy, and flow cytometry. The resulting quinoline-sulfonamide conjugates exhibit fluorescence, allowing for sensitive detection and quantification of the labeled molecules.[1]

The reaction is based on the well-established chemistry of sulfonyl chlorides with amines, where the sulfonyl chloride acts as an electrophile.[2][3][4] The quinoline moiety provides the fluorescent properties to the labeled molecule. Quinoline derivatives are known for their use as fluorophores in various applications.[1]

Reaction Principle

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide bond. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH to ensure the amine is in its deprotonated, nucleophilic state.[3]

cluster_reaction Labeling Reaction reagent This compound product Fluorescent Quinoline-Sulfonamide reagent->product + Amine amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->product hcl HCl

Caption: Chemical reaction of this compound with an amine.

Spectroscopic Properties

The fluorescence of the resulting 2-hydroxyquinoline-6-sulfonamide is crucial for its application. While the precise spectroscopic data for the conjugates of this compound are not extensively published, data from similar quinoline-sulfonamide derivatives can provide an expected range. For a series of novel quinoline-sulfonamide derivatives, emission wavelengths have been reported to be in the range of 411.70 nm to 429.90 nm upon excitation at 340 nm.[1] The quantum yield for these related compounds was found to vary from 0.015 to 0.558.[2]

It is highly recommended that researchers experimentally determine the optimal excitation and emission wavelengths, as well as the quantum yield, for their specific 2-hydroxyquinoline-6-sulfonamide conjugate in the buffer system of their choice.

ParameterExpected Range
Excitation Wavelength (λex)~340 nm
Emission Wavelength (λem)~410 - 430 nm
Quantum Yield (Φ)0.01 - 0.60

Experimental Protocols

The following are generalized protocols for the fluorescent labeling of proteins and other amine-containing molecules with this compound. Optimization may be required for specific applications.

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.0

  • Anhydrous Dimethylformamide (DMF)

  • Quenching Solution: 1.5 M Hydroxylamine, pH 8.5 (optional)

  • Purification column (e.g., size-exclusion chromatography, reverse-phase HPLC)

Protocol for Protein Labeling

This protocol is designed for labeling approximately 10 mg of a protein.

  • Protein Preparation: Dissolve ~10 mg of the protein in 1 mL of 0.1 M sodium bicarbonate buffer (pH 8.5). Ensure the protein concentration is between 5-20 mg/mL for optimal labeling efficiency.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF to a concentration of 10 mg/mL. Sulfonyl chlorides are sensitive to moisture and should not be stored in solution.

  • Labeling Reaction: While gently stirring the protein solution, slowly add 50-100 µL of the dissolved this compound solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the reagent is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at 4°C with continuous, gentle stirring. Low temperatures are recommended for reactions involving sulfonyl chlorides to minimize hydrolysis.

  • Reaction Quenching (Optional): To stop the labeling reaction, 0.1 mL of 1.5 M hydroxylamine (pH 8.5) can be added. Incubate for an additional hour at room temperature.

  • Purification: Separate the labeled protein from unreacted reagent and byproducts.

    • Size-Exclusion Chromatography: This is the most common method for purifying labeled proteins. Use a resin with an appropriate molecular weight cutoff for your protein. Elute with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

    • Dialysis: Dialyze the reaction mixture against a suitable buffer to remove small molecule impurities.

General Experimental Workflow

start Start prep_reagent Prepare Reagent Solution (in DMF) start->prep_reagent prep_sample Prepare Amine Sample (in Buffer, pH 8.5-9.0) start->prep_sample reaction Mix and Incubate (4°C, 1-2 hours) prep_reagent->reaction prep_sample->reaction quench Quench Reaction (Optional) reaction->quench purify Purify Conjugate (e.g., SEC, HPLC) reaction->purify If not quenching quench->purify analyze Analyze Labeled Product (Spectroscopy) purify->analyze end End analyze->end

Caption: General workflow for fluorescent labeling of amines.

Data Analysis

Degree of Labeling (DOL)

The degree of labeling, which is the average number of fluorophore molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum (λₘₐₓ) of the 2-hydroxyquinoline-6-sulfonamide.

  • The protein concentration can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • Aₘₐₓ is the absorbance of the conjugate at the λₘₐₓ of the dye.

    • CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). This needs to be determined experimentally for this compound.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • The concentration of the dye can be calculated as:

    Dye Concentration (M) = Aₘₐₓ / ε_dye

    Where ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ.

  • The Degree of Labeling is the ratio of the dye concentration to the protein concentration:

    DOL = Dye Concentration / Protein Concentration

Applications

The fluorescently labeled amines can be used in a variety of applications in research and drug development:

  • Protein Quantification: Sensitive detection and quantification of proteins in complex mixtures.

  • Fluorescence Microscopy: Visualization of the localization of labeled proteins within cells and tissues.

  • Flow Cytometry: Identification and sorting of cells based on the presence of labeled surface proteins.

  • Immunoassays: As a detection reagent in fluorescence-based immunoassays.

  • Drug Delivery Studies: Tracking the biodistribution of amine-containing drug molecules or drug delivery vehicles.

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency pH of the reaction buffer is too low.Ensure the pH is between 8.5 and 9.0.
Reagent has hydrolyzed.Prepare the reagent solution in anhydrous DMF immediately before use.
Protein concentration is too low.Increase the protein concentration to at least 2 mg/mL.
Precipitation of Protein Too much organic solvent (DMF) was added.Add the reagent solution slowly while stirring. Keep the volume of DMF to a minimum.
High degree of labeling.Reduce the molar excess of the labeling reagent.
High Background Fluorescence Incomplete removal of unreacted dye.Optimize the purification step. Use a longer column or a shallower gradient for chromatography.

Signaling Pathway and Logic Diagram

cluster_input Inputs cluster_process Process cluster_output Outputs reagent This compound labeling Covalent Labeling reagent->labeling amine Amine-containing Molecule amine->labeling excitation Excitation Light Source excitation_process Fluorophore Excitation excitation->excitation_process conjugate Fluorescent Conjugate labeling->conjugate emission Fluorescence Emission excitation_process->emission conjugate->excitation_process detection Signal Detection emission->detection

Caption: Logical relationship of fluorescent labeling and detection.

References

Application Notes and Protocols for Peptide Labeling with 2-Hydroxyquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of peptides with 2-hydroxyquinoline-6-sulfonyl chloride. This labeling reagent is a valuable tool for introducing a fluorescent quinoline moiety onto a peptide, enabling applications in fluorescence-based assays, cellular imaging, and receptor-binding studies. The sulfonyl chloride group reacts readily with primary amino groups, such as the N-terminus of a peptide and the ε-amino group of lysine residues, to form a stable sulfonamide bond. The inherent fluorescence of the 2-hydroxyquinoline group allows for sensitive detection of the labeled peptide.

Reaction Principle

The labeling reaction is based on the nucleophilic attack of a primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide linkage and the release of hydrochloric acid. The reaction is typically carried out in a slightly basic buffer to ensure the deprotonation of the target amino groups, thereby enhancing their nucleophilicity.

Data Summary

The following tables summarize key quantitative data related to the peptide labeling protocol.

Table 1: Reagent and Buffer Composition

Reagent/BufferComponentConcentration/AmountPurpose
Labeling Buffer Sodium Bicarbonate0.1 MMaintain basic pH for reaction
pH8.5Optimal for amine reactivity
Peptide Stock Solution Peptide1-10 mg/mLSubstrate for labeling
Labeling Buffer-Solvent
Labeling Reagent Stock This compound10 mg/mLLabeling agent
Anhydrous Dimethylformamide (DMF)-Solvent for the labeling reagent
Quenching Solution Hydroxylamine1.5 MTo stop the labeling reaction
pH8.5-

Table 2: Reaction and Purification Parameters

ParameterValueNotes
Molar Ratio (Reagent:Peptide) 10:1 to 20:1Optimization may be required depending on the peptide sequence.
Reaction Temperature Room Temperature (20-25°C)Avoid high temperatures to prevent peptide degradation.
Reaction Time 1-2 hoursMonitor reaction progress by HPLC.
Purification Method Reverse-Phase HPLCStandard method for peptide purification.[1]
HPLC Column C18 silicaCommonly used for peptide separations.[1]
Mobile Phase A 0.1% TFA in WaterAqueous phase for gradient elution.[1]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic phase for gradient elution.[1]

Table 3: Characterization of Labeled Peptide

Analysis MethodPurposeExpected Outcome
Mass Spectrometry (MS) Confirm covalent modification and determine the number of labels.[2]An increase in mass corresponding to the addition of the 2-hydroxyquinoline-6-sulfonyl moiety (C9H6NO3S, MW ≈ 224.2 g/mol ).
Fluorescence Spectroscopy Determine the fluorescence properties of the labeled peptide.Excitation and emission maxima characteristic of the quinoline-sulfonamide adduct.
UV-Vis Spectroscopy Quantify peptide concentration and labeling efficiency.Absorbance peaks for the peptide backbone (~220 nm and ~280 nm if Trp/Tyr are present) and the quinoline label.

Experimental Protocols

Protocol 1: Labeling of Peptides with this compound
  • Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.

  • Labeling Reagent Preparation: Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous dimethylformamide (DMF). Note: Do not use DMSO as a solvent for sulfonyl chlorides as it can react with them.[3]

  • Labeling Reaction: While gently vortexing the peptide solution, slowly add the desired molar excess of the this compound solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring.

  • Quenching (Optional): To stop the reaction, add a freshly prepared solution of 1.5 M hydroxylamine (pH 8.5) to a final concentration of 150 mM and incubate for 1 hour at room temperature.[3]

Protocol 2: Purification of the Labeled Peptide by RP-HPLC
  • Sample Preparation: Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1%. Centrifuge to remove any precipitate.

  • HPLC System: Use a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column.[1]

  • Elution Gradient: Equilibrate the column with 95% Mobile Phase A (0.1% TFA in water) and 5% Mobile Phase B (0.1% TFA in acetonitrile). Elute the labeled peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and a wavelength suitable for the quinoline label (e.g., around 340 nm).

  • Fraction Collection: Collect the fractions corresponding to the major peak of the labeled peptide.

  • Lyophilization: Lyophilize the collected fractions to obtain the purified labeled peptide as a powder.

Protocol 3: Characterization of the Labeled Peptide
  • Mass Spectrometry:

    • Reconstitute a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Analyze the sample by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to confirm the mass of the labeled peptide.[2] The expected mass will be the mass of the unlabeled peptide plus the mass of the 2-hydroxyquinoline-6-sulfonyl group (approximately 224.2 Da) for each label added.

  • Fluorescence Spectroscopy:

    • Dissolve the labeled peptide in a suitable buffer (e.g., PBS, pH 7.4).

    • Record the fluorescence emission spectrum while exciting at the absorbance maximum of the quinoline moiety (around 340 nm).[4]

    • Record the excitation spectrum while monitoring the emission at the wavelength of maximum fluorescence.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Peptide Dissolve Peptide in Labeling Buffer Mix Mix Peptide and Labeling Reagent Peptide->Mix Reagent Dissolve Labeling Reagent in DMF Reagent->Mix Incubate Incubate at RT Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench HPLC RP-HPLC Purification Quench->HPLC Lyophilize Lyophilization HPLC->Lyophilize MS Mass Spectrometry Lyophilize->MS Fluorescence Fluorescence Spectroscopy Lyophilize->Fluorescence

Caption: Experimental workflow for peptide labeling.

signaling_pathway LabeledPeptide Labeled Peptide (Ligand) Receptor Cell Surface Receptor LabeledPeptide->Receptor Binding GProtein G-Protein Receptor->GProtein Activation Effector Effector Enzyme GProtein->Effector Modulation SecondMessenger Second Messenger Effector->SecondMessenger Production KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Activation CellularResponse Cellular Response KinaseCascade->CellularResponse Phosphorylation & Regulation

References

Applications of Quinoline Sulfonamides in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline sulfonamides represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The unique structural features of the quinoline nucleus combined with the sulfonamide moiety contribute to their ability to interact with various biological targets, leading to potent anticancer, antibacterial, and enzyme-inhibitory effects. This document provides detailed application notes on the therapeutic potential of select quinoline sulfonamides, comprehensive experimental protocols for their evaluation, and visual representations of their mechanisms of action.

I. Application Notes: Therapeutic Potential of Quinolone Sulfonamides

Quinoline sulfonamides have emerged as promising scaffolds in the development of novel therapeutic agents. Their diverse biological activities are attributed to their ability to inhibit key enzymes, disrupt cellular processes, and modulate signaling pathways crucial for disease progression.

Anticancer Activity

Several quinoline sulfonamide derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through the modulation of key regulatory proteins.

One notable compound, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide , has shown significant activity against human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines.[1][2] Mechanistic studies have revealed that this compound can increase the transcriptional activity of p53 and p21, key regulators of the cell cycle, and alter the expression of the pro-apoptotic BAX and anti-apoptotic BCL-2 genes, thereby promoting programmed cell death.[1][2]

Another class of quinoline sulfonamides, the quinoline-based benzenesulfonamides , act as potent inhibitors of carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX and hCA XII.[3] These enzymes are involved in pH regulation in the tumor microenvironment, and their inhibition can disrupt tumor growth and survival.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antibacterial agents, with quinolone antibiotics targeting bacterial DNA gyrase and topoisomerase IV.[4] The addition of a sulfonamide moiety can enhance this activity and broaden the spectrum.

Hybrid quinoline-sulfonamide compounds have been synthesized and shown to be effective against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[4][5][6] For instance, certain derivatives have exhibited significant inhibitory activity against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[1][2][4] The mechanism of action is believed to involve the dual inhibition of DNA gyrase and dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate biosynthesis.[4]

II. Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative quinoline sulfonamides against various cancer cell lines and bacterial strains.

Table 1: Anticancer Activity of Selected Quinoline Sulfonamides (IC50, µM)

Compound/DrugC-32 (Melanoma)MDA-MB-231 (Breast)A549 (Lung)
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide13.2 ± 0.915.1 ± 1.118.2 ± 1.3
Cisplatin12.5 ± 0.814.2 ± 1.016.9 ± 1.2
Doxorubicin1.8 ± 0.12.1 ± 0.22.5 ± 0.2

Data sourced from[1][2]

Table 2: Carbonic Anhydrase Inhibitory Activity of Quinoline-Based Benzenesulfonamides (KI, nM)

CompoundhCA IhCA IIhCA IXhCA XII
11c 125.385.28.425.1
13b 98.765.45.513.2
Acetazolamide (Standard)25012255.7

Data sourced from[3]

Table 3: Antimicrobial Activity of a Quinoline-Sulfonamide Hybrid (QS-3) (MIC, µg/mL)

CompoundP. aeruginosaE. faecalisE. coliS. typhi
QS-3 64128128512
Ciprofloxacin----

Data sourced from[4][5][6]

III. Experimental Protocols

Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of quinoline sulfonamides against adherent cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231, C-32)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Quinoline sulfonamide compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinoline sulfonamide compounds in complete growth medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of quinoline sulfonamides against bacterial strains.

Materials:

  • Bacterial strains (e.g., P. aeruginosa, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Quinoline sulfonamide compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Preparation: Prepare a stock solution of the quinoline sulfonamide compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB. The final volume in each well should be 100 µL.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells. Add 100 µL of the bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. If using resazurin, a color change from blue to pink indicates bacterial growth.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)

This protocol measures the inhibition of carbonic anhydrase activity.

Materials:

  • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)

  • Quinoline sulfonamide inhibitors

  • HEPES buffer (pH 7.5)

  • Phenol red indicator

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the hCA isoforms and the quinoline sulfonamide inhibitors in HEPES buffer.

  • Assay Mixture: The assay is performed by mixing the enzyme solution (with or without the inhibitor) with the CO2-saturated water in the stopped-flow instrument. The reaction is initiated by the rapid mixing of the two solutions.

  • pH Change Monitoring: The hydration of CO2 to bicarbonate and a proton is monitored by the change in absorbance of the pH indicator, phenol red, at 557 nm.

  • Data Acquisition: The initial rates of the catalyzed reaction are measured over a short period (10-100 seconds).

  • Kinetic Analysis: The inhibition constants (KI) are determined by fitting the initial velocity data at different substrate (CO2) and inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines the ability of quinoline sulfonamides to inhibit the supercoiling activity of bacterial DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP and Mg2+)

  • Quinoline sulfonamide compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the quinoline sulfonamide compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding DNA gyrase to the mixture.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control.

IV. Synthesis Protocol: 8-Hydroxyquinoline-5-sulfonyl chloride

This protocol describes a key intermediate in the synthesis of many bioactive quinoline sulfonamides.

Materials:

  • 8-Hydroxyquinoline

  • Chlorosulfonic acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 8-hydroxyquinoline in small portions to an excess of cold chlorosulfonic acid with constant stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Precipitation and Filtration: A solid precipitate of 8-hydroxyquinoline-5-sulfonyl chloride will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Drying: Dry the product under vacuum to obtain the final compound. The resulting 8-hydroxyquinoline-5-sulfonyl chloride can then be reacted with various amines to generate a library of quinoline sulfonamide derivatives.

V. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action and experimental workflows for the evaluation of quinoline sulfonamides.

anticancer_pathway cluster_cell Cancer Cell Quinoline Sulfonamide Quinoline Sulfonamide p53 p53 activation Quinoline Sulfonamide->p53 Bcl2 Bcl-2 inhibition (Anti-apoptotic) Quinoline Sulfonamide->Bcl2 p21 p21 expression p53->p21 Bax Bax expression (Pro-apoptotic) p53->Bax CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Proposed anticancer mechanism of certain quinoline sulfonamides.

antibacterial_workflow cluster_workflow Antibacterial Activity Workflow start Synthesized Quinoline Sulfonamide Compound screening Primary Screening (Disk Diffusion Assay) start->screening mic MIC Determination (Broth Microdilution) screening->mic mechanism Mechanism of Action Studies mic->mechanism gyrase DNA Gyrase Inhibition Assay mechanism->gyrase dhps DHPS Inhibition Assay mechanism->dhps end Lead Compound Identification gyrase->end dhps->end

Caption: Experimental workflow for antibacterial evaluation.

enzyme_inhibition_workflow cluster_enzyme Enzyme Inhibition Workflow compound Quinoline Sulfonamide assay Enzyme Activity Assay (e.g., Stopped-Flow) compound->assay enzyme Target Enzyme (e.g., Carbonic Anhydrase) enzyme->assay inhibition Determination of Inhibition Constant (Ki) assay->inhibition sar Structure-Activity Relationship (SAR) Studies inhibition->sar

Caption: Workflow for enzyme inhibition studies.

References

Application Notes and Protocols for Fluorescent Probes Utilizing a 2-Hydroxyquinoline Backbone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of fluorescent probes based on the 2-hydroxyquinoline scaffold. This document includes detailed experimental protocols, key photophysical and sensing data, and visual representations of underlying mechanisms and workflows.

Introduction to 2-Hydroxyquinoline-Based Fluorescent Probes

The 2-hydroxyquinoline (also known as carbostyril) backbone is a privileged scaffold in the design of fluorescent probes due to its inherent photophysical properties and versatile chemical functionality. These probes are widely employed in bio-imaging and sensing applications to detect a variety of analytes, including metal ions, reactive oxygen species (ROS), and to monitor physiological parameters like pH and viscosity.[1][2] The fluorescence of the 2-hydroxyquinoline core can be modulated through various mechanisms, including Photo-induced Electron Transfer (PET), Chelation Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).[2][3] This allows for the rational design of "turn-on" or "turn-off" fluorescent responses upon interaction with a specific target.

Data Presentation: Photophysical and Sensing Properties

The following tables summarize the key quantitative data for representative fluorescent probes based on the hydroxyquinoline scaffold.

Table 1: Photophysical Properties of Hydroxyquinoline-Based Probes

Probe/ScaffoldExcitation (λ_ex, nm)Emission (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent/MediumReference(s)
8-Hydroxyquinoline (8-HQ)290335, 41045, 120Varies with solventEthylene glycol, DMSO, DMF
4-Hydroxyquinoline (4-HQN)316349330.047 (pH 7)Aqueous[4]
QZn820 (2-photon)--51 GM (2P action cross-section)-[5]
RHOQ-594--MeOH-Tris buffer[6]

Table 2: Sensing Performance of Hydroxyquinoline-Based Probes for Metal Ions

ProbeAnalyteDetection LimitSensing MechanismFold Fluorescence ChangeReference(s)
QP2Zn²⁺-ESIPT Inhibition, AIETurn-on[2]
QZnZn²⁺15.1 pM-Up to 10-fold enhancement[5]
RHOQHg²⁺9.67 x 10⁻⁸ MSpirolactam ring opening550-fold enhancement[6]
Probe LZn²⁺9.53 x 10⁻⁸ MC=N isomerization, CHEF-[7]

Experimental Protocols

General Synthesis of a 2-Hydroxyquinoline-Based Fluorescent Probe

This protocol describes a general, two-step synthetic route adapted from the facile synthesis of quinoline-based dyes.[1][8] This example focuses on the synthesis of a functionalized 2,4-dichloroquinoline core, which can be further modified to create a diverse library of probes.

Step 1: One-Pot Cyclocondensation and Chlorination

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(dimethylamino)aniline (1.0 eq) and neat diethyl malonate (1.2 eq).

  • Cyclocondensation: Heat the reaction mixture to 250 °C and maintain for 2 hours.

  • Cooling: Allow the mixture to cool to room temperature. The intermediate, 7-(dimethylamino)-4-hydroxyquinolin-2(1H)-one, will solidify.

  • Chlorination: To the solidified intermediate, add phosphorus oxychloride (POCl₃, 5.0 eq) and heat the mixture to 110 °C for 2 hours.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2,4-dichloro-N,N-dimethylquinolin-7-amine core.

Step 2: Regioselective Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a Schlenk flask, dissolve the 2,4-dichloroquinoline core (1.0 eq), a desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a mixture of toluene and ethanol (4:1).

  • Base Addition: Add an aqueous solution of sodium carbonate (Na₂CO₃, 2 M, 3.0 eq).

  • Reaction: Degas the mixture with argon for 15 minutes, then heat to 80 °C overnight under an argon atmosphere.

  • Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography to obtain the monoarylated 2-hydroxyquinoline probe.

Protocol for Live-Cell Imaging

This protocol provides a general guideline for using a 2-hydroxyquinoline-based probe for cellular imaging.[9][10][11]

  • Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes or chamber slides and culture in appropriate medium under standard conditions (e.g., 37 °C, 5% CO₂) until they reach 60-80% confluency.

  • Probe Preparation: Prepare a stock solution of the 2-hydroxyquinoline fluorescent probe (e.g., 1-10 mM) in dimethyl sulfoxide (DMSO).

  • Cell Staining:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS).[10]

    • Dilute the probe stock solution in cell culture medium or imaging buffer to the desired final concentration (typically 1-10 µM).

    • Incubate the cells with the probe-containing medium for 15-60 minutes at 37 °C. The optimal incubation time should be determined empirically.

  • Washing: Remove the loading solution and wash the cells three times with fresh, pre-warmed imaging buffer to remove excess probe and reduce background fluorescence.[10]

  • Imaging:

    • Mount the sample on a fluorescence microscope (confocal or widefield). For long-term imaging, use an onstage incubator to maintain temperature, humidity, and CO₂ levels.[11]

    • Excite the probe at its specific excitation wavelength and capture the emission using an appropriate filter set.

    • To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[10][11]

  • (Optional) Analyte Stimulation: To observe the probe's response to a specific analyte (e.g., metal ions), a solution of the analyte can be added to the cells during or after the washing steps, followed by time-lapse imaging.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the synthesis and application of 2-hydroxyquinoline-based fluorescent probes.

Synthesis_Workflow cluster_synthesis Probe Synthesis cluster_application Bio-imaging Application Start Starting Materials (e.g., Substituted Aniline, Diethyl Malonate) Cyclo Cyclocondensation & Chlorination Start->Cyclo Core 2-Hydroxyquinoline Core Structure Cyclo->Core Func Functionalization (e.g., Suzuki Coupling) Core->Func Probe Final Fluorescent Probe Func->Probe ProbeLoading Probe Loading Probe->ProbeLoading Apply to cells CellCulture Cell Culture CellCulture->ProbeLoading Washing Washing ProbeLoading->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Data Analysis Imaging->Analysis

Caption: General workflow for the synthesis and application of 2-hydroxyquinoline probes.

Sensing_Mechanism cluster_probe Fluorescent Probe cluster_signal Fluorescence Signal Probe_Off Probe (Low Fluorescence) Probe_On Probe-Analyte Complex (High Fluorescence) Probe_Off->Probe_On Binding Event (e.g., CHEF, ESIPT Inhibition) Low_Signal Low Signal Probe_Off->Low_Signal measures High_Signal High Signal Probe_On->High_Signal measures Analyte Target Analyte (e.g., Zn²⁺) Analyte->Probe_On

Caption: "Turn-on" sensing mechanism for a 2-hydroxyquinoline-based fluorescent probe.

References

Application Notes and Protocols for the One-Pot Synthesis of Sulfonamides from Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug discovery, valued for its bioisosteric relationship with amides and its presence in a wide array of therapeutic agents.[1][2] Traditional syntheses often involve the isolation of sulfonyl chloride intermediates, which can be unstable and hazardous.[1] This document provides detailed application notes and protocols for the one-pot synthesis of sulfonamides, a streamlined approach that enhances efficiency and safety by avoiding the isolation of reactive intermediates.[3][4]

Introduction to One-Pot Sulfonamide Synthesis

One-pot synthesis of sulfonamides involves the in-situ generation of a sulfonyl chloride or a related reactive species, which is then immediately reacted with an amine to form the desired sulfonamide. This methodology offers several advantages over traditional multi-step procedures, including reduced reaction times, simplified workup procedures, and higher overall yields.[5] Recent advancements have expanded the scope of this approach to include a variety of starting materials, such as carboxylic acids, thiols, and sulfonic acids, utilizing catalysts and reaction conditions that are amenable to a diverse range of substrates.[3][5][6]

Key Methodologies and Applications

Several innovative one-pot methodologies for sulfonamide synthesis have been developed, each with its unique advantages and substrate scope. Below is a summary of prominent methods with their key features and applications in drug discovery.

Copper-Catalyzed Decarboxylative Halosulfonylation of Aromatic Carboxylic Acids

A novel and powerful method involves the copper-catalyzed decarboxylative halosulfonylation of aromatic and heteroaromatic carboxylic acids.[3][4][7][8][9] This process utilizes a copper ligand-to-metal charge transfer (LMCT) mechanism to convert readily available carboxylic acids into sulfonyl chlorides in situ, which then react with a wide range of amines.[3][4][7][8][9] This strategy is particularly valuable as it allows for the synthesis of sulfonamide analogues of existing carboxylic acid-containing drugs, facilitating rapid lead optimization in medicinal chemistry.[3][4]

Key Features:

  • Broad Substrate Scope: Tolerates a diverse range of aryl, heteroaryl, and even some aliphatic carboxylic acids.[3][4][7][8]

  • Mild Reaction Conditions: The reaction is typically carried out under visible light irradiation at room temperature.[7]

  • No Prefunctionalization Required: Starts from readily available carboxylic acids and amines without the need for prior functional group manipulation.[3][4][7][8]

Oxidation of Thiols followed by Amination

Another efficient one-pot protocol begins with the oxidation of thiols to form sulfonyl chlorides in situ.[5] Reagents such as N-chlorosuccinimide (NCS) are used for the oxidative chlorination of thiols, and the resulting sulfonyl chloride is then trapped with an amine in the same reaction vessel.[5] This method is environmentally friendly, operates at room temperature, and offers high chemoselectivity.[5]

Key Features:

  • Environmentally Benign: Utilizes less toxic reagents and offers a simple workup.[5]

  • Versatile: Applicable to a variety of thiols and amines, including primary and secondary amines.[5]

  • Rapid Reactions: The reactions are generally fast, leading to high yields of the desired sulfonamides.[5]

Microwave-Assisted Synthesis from Sulfonic Acids

Microwave irradiation has been successfully employed to accelerate the one-pot synthesis of sulfonamides from sulfonic acids or their sodium salts.[6][10][11][12][13] In this method, an activating agent like 2,4,6-trichloro-[1][3][7]-triazine (TCT) is used to convert the sulfonic acid into a reactive intermediate, which then undergoes aminolysis.[6][10] The use of microwave heating significantly reduces reaction times and often improves yields compared to conventional heating methods.[6]

Key Features:

  • High Efficiency: Rapid synthesis with high yields.[6][10][11][12][13]

  • Broad Applicability: Tolerates a wide range of sulfonic acids (aromatic, aliphatic, heterocyclic) and amines.[6]

  • Simplified Purification: The process is operationally simple and often leads to high-purity products with minimal purification.[6]

Data Presentation

The following tables summarize the quantitative data for the different one-pot sulfonamide synthesis methodologies, allowing for easy comparison of their efficiencies.

Table 1: Copper-Catalyzed Decarboxylative Halosulfonylation

Starting Carboxylic AcidAmineCatalyst Loading (mol%)SolventReaction Time (h)Yield (%)Reference
Benzoic AcidPiperidine50MeCN1285[7]
4-Methoxybenzoic AcidMorpholine50MeCN1278[7]
Nicotinic AcidN-Boc-piperazine50MeCN1255[4]
Picolinic AcidAniline50MeCN1264[4]

Table 2: Oxidation of Thiols followed by Amination

ThiolAmineOxidantSolventReaction TimeYield (%)Reference
ThiophenolAnilineNCSAcetonitrileRoom Temp, shortHigh[5]
4-MethylthiophenolBenzylamineNCSAcetonitrileRoom Temp, shortHigh[5]
ThiophenolSodium AzideNCSAcetonitrileRoom Temp, shortExcellent[5]

Table 3: Microwave-Assisted Synthesis from Sulfonic Acids

Sulfonic AcidAmineActivating AgentTemperature (°C)Reaction Time (min)Yield (%)Reference
p-Toluenesulfonic acidBenzylamineTCT501095[6][12]
Benzenesulfonic acidMorpholineTCT501092[6][12]
Methanesulfonic acidAnilineTCT501088[6][12]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Decarboxylative Chlorosulfonylation and Amination

Materials:

  • (Hetero)aryl carboxylic acid (1.0 equiv)

  • [Cu(MeCN)₄]BF₄ (50 mol %)

  • Selectfluor (1.5 equiv)

  • SO₂ source (e.g., DABSO) (2.0 equiv)

  • Anhydrous MeCN (0.5 M)

  • Amine (2.0 equiv)

  • Triethylamine (2.0 equiv)

  • 365 nm LEDs

Procedure:

  • To an oven-dried vial, add the (hetero)aryl carboxylic acid, [Cu(MeCN)₄]BF₄, and Selectfluor.

  • Evacuate and backfill the vial with nitrogen three times.

  • Add anhydrous MeCN followed by the SO₂ source.

  • Irradiate the reaction mixture with 365 nm LEDs at room temperature for 12 hours.

  • After the initial reaction, add the amine and triethylamine to the reaction mixture.

  • Stir the reaction at room temperature for an additional 1-2 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: General Procedure for One-Pot Synthesis of Sulfonamides from Thiols

Materials:

  • Thiol (1.0 mmol)

  • N-Chlorosuccinimide (NCS) (3.0 mmol)

  • Tetrabutylammonium chloride (1.0 mmol)

  • Acetonitrile

  • Water

  • Amine (1.2 mmol) or Sodium Azide (1.2 mmol)

Procedure:

  • In a round-bottom flask, dissolve the thiol in acetonitrile.

  • Add N-chlorosuccinimide, tetrabutylammonium chloride, and a small amount of water.

  • Stir the mixture at room temperature. The in-situ formation of the sulfonyl chloride can be monitored by TLC.

  • Once the formation of the sulfonyl chloride is complete, add the corresponding amine or sodium azide to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • After completion, pour the reaction mixture into water and extract with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the pure sulfonamide or sulfonyl azide.

Protocol 3: General Procedure for Microwave-Assisted Synthesis of Sulfonamides from Sulfonic Acids

Materials:

  • Sulfonic acid (1.0 equiv)

  • 2,4,6-trichloro-[1][3][7]-triazine (TCT) (0.4 equiv)

  • Triethylamine (1.0 equiv)

  • Acetone

  • Amine (1.2 equiv)

  • Aqueous NaOH (2M)

  • THF

Procedure: Step 1: Formation of the Reactive Intermediate

  • In a microwave-safe vessel, add the sulfonic acid and triethylamine to acetone.

  • Add TCT to the solution and seal the vessel.

  • Irradiate the mixture in a microwave reactor at 80 °C for 20 minutes.

Step 2: Amination

  • To the resulting mixture, add the amine, aqueous NaOH, and THF.

  • Seal the vessel and irradiate in the microwave reactor at 50 °C for 10 minutes.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting sulfonamide is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Visualizations

One_Pot_Sulfonamide_Synthesis_Workflow Start Starting Materials (e.g., Sulfonyl Chloride, Amine) ReactionVessel One-Pot Reaction Vessel Start->ReactionVessel Addition SulfonamideFormation Sulfonamide Bond Formation ReactionVessel->SulfonamideFormation Reaction Conditions Reaction Conditions (Solvent, Base, Temperature) Conditions->ReactionVessel Workup Aqueous Workup & Extraction SulfonamideFormation->Workup Purification Purification (e.g., Chromatography) Workup->Purification FinalProduct Pure Sulfonamide Purification->FinalProduct Decarboxylative_Halosulfonylation_Pathway CarboxylicAcid Ar-COOH Intermediate In-situ generation of Ar-SO2Cl CarboxylicAcid->Intermediate Decarboxylative Chlorosulfonylation Cu_catalyst Cu(II) Catalyst Cu_catalyst->Intermediate SO2_source SO2 Source SO2_source->Intermediate Light hv (365 nm) Light->Intermediate Sulfonamide Ar-SO2NR1R2 Intermediate->Sulfonamide Amination Amine R1R2NH Amine->Sulfonamide Base Base Base->Sulfonamide Thiol_Oxidation_Workflow Thiol R-SH SulfonylChloride In-situ R-SO2Cl Thiol->SulfonylChloride Oxidant Oxidant (e.g., NCS) Oxidant->SulfonylChloride Oxidative Chlorination Sulfonamide R-SO2NR'R'' SulfonylChloride->Sulfonamide Amine R'R''NH Amine->Sulfonamide Amination

References

Application Notes & Protocols: Synthesis of 2-Hydroxyquinoline-6-sulfonamides from Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the synthesis of 2-hydroxyquinoline-6-sulfonamides through the reaction of 2-hydroxyquinoline-6-sulfonyl chloride with primary amines. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the quinoline sulfonamide scaffold in molecules with diverse biological activities.

Application Notes

The quinoline core is a "privileged" scaffold in drug discovery, forming the basis for numerous therapeutic agents with applications including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] The incorporation of a sulfonamide moiety (-SO₂NH-) often enhances or confers a wide range of pharmacological activities.[4] Specifically, quinoline-sulfonamide hybrids are potent agents against drug-resistant bacteria and have shown significant potential as anticancer agents by targeting key enzymes like carbonic anhydrases.[2][5]

The reaction of a sulfonyl chloride with a primary amine is a robust and widely used method for the synthesis of sulfonamides.[6][7] The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and formation of a stable sulfonamide bond.[8] This protocol outlines both a standard synthesis approach and a microwave-assisted variation for improved efficiency.[9]

Experimental Workflow

The overall process involves the preparation of the key sulfonyl chloride intermediate followed by its reaction with a library of primary amines to generate the desired sulfonamides, which are then purified, characterized, and evaluated for biological activity.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Sulfonamide Synthesis cluster_2 Phase 3: Downstream Processing & Analysis start 2-Hydroxyquinoline sulfonyl_chloride 2-Hydroxyquinoline- 6-sulfonyl chloride start->sulfonyl_chloride Chlorosulfonic Acid reaction Reaction/ Coupling sulfonyl_chloride->reaction amines Primary Amines (R-NH2) amines->reaction purification Purification (Crystallization/Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization screening Biological Screening (e.g., Anticancer, Antibacterial) characterization->screening end Lead Compound Identification screening->end

Caption: General experimental workflow for the synthesis and evaluation of 2-hydroxyquinoline-6-sulfonamides.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water; handle with extreme care.

Protocol 1: Synthesis of this compound

This protocol is adapted from procedures for analogous compounds, such as the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride.[10]

Materials:

  • 2-Hydroxyquinoline

  • Chlorosulfonic acid (ClSO₃H)

  • Ice

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place 2-hydroxyquinoline (1.0 eq.) in a round-bottom flask and cool the flask in an ice bath.

  • Slowly add chlorosulfonic acid (5.0 eq.) dropwise to the cooled flask with continuous stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 10 times the volume of the acid) in a large beaker. This step is highly exothermic and should be done slowly in a fume hood.

  • A precipitate of this compound will form.

  • Extract the aqueous mixture with dichloromethane or chloroform (3 x volume of the initial mixture).

  • Combine the organic extracts in a separatory funnel and wash with cold brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound. The product is often used in the next step without further purification.

Protocol 2: Synthesis of 2-Hydroxyquinoline-6-sulfonamides

This is a general procedure for the reaction with primary amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Anhydrous acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • A base (e.g., Triethylamine (TEA) or Pyridine)

  • Hydrochloric acid (1 M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (for conventional heating)

  • Microwave reactor (for microwave-assisted synthesis)

Procedure A: Conventional Method

  • Dissolve this compound (1.0 eq.) in anhydrous acetonitrile or DCM in a round-bottom flask.

  • Add the primary amine (1.2 - 2.0 eq.) to the solution.

  • Add the base (e.g., triethylamine, 2.0 eq.) to act as an acid scavenger.

  • Stir the reaction mixture at room temperature for 12-24 hours or heat to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash it with cold solvent.

  • If no precipitate forms, concentrate the mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude sulfonamide by recrystallization or column chromatography.

Procedure B: Microwave-Assisted Method [9]

  • In a microwave-safe vial, combine this compound (1.0 eq.) and the primary amine (1.5 eq.).

  • For a solvent-free approach, seal the vial and irradiate in a microwave reactor for 2-10 minutes at a suitable temperature (e.g., 80-120 °C).[9]

  • Alternatively, add a minimal amount of a high-boiling point solvent like DMF or DMSO before sealing and irradiating.

  • After irradiation, cool the vial to room temperature.

  • Proceed with work-up and purification as described in steps 7-10 of the Conventional Method.

Reaction Mechanism

The formation of the sulfonamide bond follows a nucleophilic acyl substitution-like pathway.

Caption: Mechanism for the reaction of a primary amine with a sulfonyl chloride.

Data Presentation: Reaction Scope and Conditions

The following table summarizes typical reaction conditions for the sulfonylation of various primary amines, based on established literature for similar sulfonyl chlorides.[9] Yields are generally good to excellent.

EntryPrimary Amine (R-NH₂)BaseSolventMethodTimeTypical Yield (%)
1AnilinePyridineDCMConventional12 h85-95
24-Methoxy-anilineTEACH₃CNConventional12 h90-98
34-Nitro-anilineTEACH₃CNConventional (Reflux)4 h80-90
4BenzylamineTEADCMConventional8 h90-97
5CyclohexylaminePyridineDCMConventional10 h88-96
6AnilineNoneNoneMicrowave (100°C)3 min~97
7BenzylamineNoneNoneMicrowave (100°C)5 min~95

Table Notes: "Conventional" refers to stirring at room temperature unless "Reflux" is specified. "Microwave" conditions are often solvent-free. Yields are illustrative and may vary based on specific substrates and purification efficiency.

References

Catalytic Methods for Sulfonamide Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals. The following sections summarize key catalytic methodologies, present quantitative data for catalyst performance, and offer detailed experimental protocols for transition-metal catalysis, photocatalysis, and organocatalysis.

Introduction to Catalytic Sulfonamide Synthesis

The sulfonamide moiety is a cornerstone in medicinal chemistry, found in drugs ranging from antibacterial agents to anticancer therapies.[1] Traditional methods for sulfonamide synthesis often rely on the reaction of sulfonyl chlorides with amines, a process that can suffer from harsh conditions and the use of hazardous reagents. Modern catalytic methods offer milder, more efficient, and functional-group-tolerant alternatives. These approaches can be broadly categorized into transition-metal catalysis, photocatalysis, and organocatalysis, each with unique advantages in terms of substrate scope, reaction conditions, and catalytic cycles.

Transition-Metal Catalysis

Transition-metal catalysis has emerged as a powerful tool for the construction of carbon-sulfur and nitrogen-sulfur bonds, enabling the synthesis of a diverse range of sulfonamides.[1] Copper and palladium are among the most extensively studied metals for these transformations.

Copper-Catalyzed Sulfonamide Synthesis

Copper-based catalysts are attractive due to their low cost and versatile reactivity.[2] One prominent method involves a three-component reaction of (hetero)aryl boronic acids, a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and amines.[2][3] This approach allows for the direct, single-step synthesis of sulfonamides from readily available building blocks.[2][3]

Table 1: Copper-Catalyzed Three-Component Synthesis of Sulfonamides - Substrate Scope [2]

EntryAryl Boronic AcidAmineProductYield (%)
1Phenylboronic acidMorpholineN-(phenylsulfonyl)morpholine85
24-Methoxyphenylboronic acidMorpholineN-((4-methoxyphenyl)sulfonyl)morpholine90
34-Fluorophenylboronic acidPiperidine1-((4-fluorophenyl)sulfonyl)piperidine78
43-Thienylboronic acidAnilineN,1-diphenyl-1H-thiophene-3-sulfonamide65
5Vinylboronic acid pinacol esterBenzylamineN-benzyl-ethenesulfonamide55
Palladium-Catalyzed Sulfonamide Synthesis

Palladium catalysis offers a complementary approach, particularly for the coupling of aryl halides or nonaflates with sulfonamides.[4][5] These methods are valued for their broad functional group tolerance.[4][5] A general method for the Pd-catalyzed sulfonamidation of aryl nonafluorobutanesulfonates (nonaflates) has been developed using a biaryl phosphine ligand.[4][5]

Table 2: Palladium-Catalyzed Sulfonamidation of Aryl Nonaflates - Substrate Scope [4][5]

EntryAryl NonaflateSulfonamideProductYield (%)
14-Cyanophenyl nonaflateMethanesulfonamideN-(4-cyanophenyl)methanesulfonamide92
24-Nitrophenyl nonaflateBenzenesulfonamideN-(4-nitrophenyl)benzenesulfonamide88
33-Acetylphenyl nonaflatep-ToluenesulfonamideN-(3-acetylphenyl)-4-methylbenzenesulfonamide85
42-Naphthyl nonaflateEthanesulfonamideN-(naphthalen-2-yl)ethanesulfonamide76
54-Chlorophenyl nonaflatePropanesulfonamideN-(4-chlorophenyl)propane-1-sulfonamide95

Photocatalytic Sulfonamide Synthesis

Photocatalysis has recently emerged as a mild and sustainable strategy for sulfonamide synthesis, often proceeding at room temperature under visible light irradiation.[6][7] These methods frequently utilize the generation of aryl radicals from abundant precursors like aryl triflates, which then undergo a cascade coupling with a sulfur dioxide surrogate and an amine.[6][7]

Table 3: Photocatalytic Three-Component Synthesis of Arylsulfonamides [6]

EntryAryl TriflatesAmineSO2 SurrogateProductYield (%)
14-Methoxyphenyl triflateMorpholineK2S2O5N-((4-methoxyphenyl)sulfonyl)morpholine88
2Phenyl triflatePiperidineK2S2O51-(phenylsulfonyl)piperidine82
34-Biphenylyl triflateAnilineK2S2O5N,4-diphenylbenzenesulfonamide75
4Naphthalen-2-yl triflateBenzylamineK2S2O5N-benzylnaphthalene-2-sulfonamide70
54-Acetylphenyl triflateCyclohexylamineK2S2O5N-cyclohexyl-4-acetylbenzenesulfonamide65

Organocatalytic Sulfonamide Synthesis

Organocatalysis provides a metal-free alternative for the synthesis of sulfonamides and related structures. For instance, N-sulfonyl squaramides have been developed as effective hydrogen-bond donors for various catalytic transformations. While not a direct sulfonamide bond-forming reaction, the synthesis of these organocatalysts showcases relevant synthetic steps. A modular, three-step protocol has been developed for the synthesis of N-sulfonyl squaramides.[8]

Experimental Protocols

Protocol 1: Copper-Catalyzed Three-Component Synthesis of Sulfonamides[2][3]

This protocol describes the direct single-step synthesis of sulfonamides from (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate (DABSO) using a Cu(II) catalyst.

Materials:

  • (Hetero)aryl boronic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) (1.0 equiv)

  • Cu(OAc)2 (10 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the (hetero)aryl boronic acid, amine, DABSO, and Cu(OAc)2.

  • Under an inert atmosphere, add DMSO.

  • Seal the vessel and stir the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: Palladium-Catalyzed Sulfonamidation of Aryl Nonaflates[4][5]

This protocol details the palladium-catalyzed coupling of primary sulfonamides with aryl nonaflates.

Materials:

  • Aryl nonaflate (1.0 equiv)

  • Primary sulfonamide (1.2 equiv)

  • Pd2(dba)3 (2 mol%)

  • t-BuXPhos (4 mol%)

  • K3PO4 (2.0 equiv)

  • tert-Amyl alcohol

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a glovebox, add the aryl nonaflate, primary sulfonamide, Pd2(dba)3, t-BuXPhos, and K3PO4 to a reaction vessel.

  • Add tert-amyl alcohol to the vessel.

  • Seal the vessel, remove it from the glovebox, and heat the mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the secondary sulfonamide.

Protocol 3: Photocatalytic Synthesis of Arylsulfonamides from Aryl Triflates[6][7]

This protocol describes a transition-metal-free photocatalytic method for the synthesis of arylsulfonamides.

Materials:

  • Aryl triflate (1.0 equiv)

  • Amine (2.0 equiv)

  • Potassium metabisulfite (K2S2O5) (2.0 equiv)

  • Sodium iodide (NaI) (4.0 equiv)

  • Lithium fluoride (LiF) (1.5 equiv)

  • Acetonitrile (MeCN)

  • UV lamp (e.g., 35 W, 254 nm)

  • Inert atmosphere (e.g., Argon)

Procedure:

  • To a quartz reaction tube, add the aryl triflate, amine, K2S2O5, NaI, and LiF.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add degassed acetonitrile via syringe.

  • Seal the tube and place it in front of the UV lamp at room temperature.

  • Irradiate the mixture for 36 hours with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the arylsulfonamide.

Visualizations

Catalytic_Sulfonamide_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation cluster_analysis Analysis Reactants Select Starting Materials (e.g., Aryl Halide, Amine, SO2 Source) Catalyst Choose Catalyst System (e.g., Pd/Ligand, Cu(II), Photocatalyst) Reactants->Catalyst Reaction_Setup Set Up Reaction under Optimized Conditions (Solvent, Temperature, Atmosphere) Catalyst->Reaction_Setup Workup Quench Reaction and Perform Aqueous Workup Reaction_Setup->Workup Purification Purify Crude Product (e.g., Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for catalytic sulfonamide synthesis.

Copper_Catalyzed_Cycle CuII Cu(II) ArSO2_CuIII_Amine [ArSO2-Cu(III)-Amine] CuII->ArSO2_CuIII_Amine + Amine CuI Cu(I) ArSO2_CuIII_Amine->CuI Product ArSO2-Amine ArSO2_CuIII_Amine->Product Reductive Elimination CuI->CuII Oxidation ArSO2_radical ArSO2• ArSO2_radical->ArSO2_CuIII_Amine Capture Ar_radical Ar• Ar_radical->ArSO2_radical + SO2 SO2 SO2 SO2->ArSO2_radical Aryl_Source Aryl Source (e.g., ArB(OH)2) Aryl_Source->Ar_radical Generation Amine Amine Amine->ArSO2_CuIII_Amine

Caption: Plausible catalytic cycle for copper-catalyzed sulfonamide formation.

Method_Comparison TM_Catalysis Transition-Metal Catalysis (Cu, Pd) Advantages_TM Advantages: - High efficiency - Broad substrate scope - Well-established TM_Catalysis->Advantages_TM Photocatalysis Photocatalysis (Visible Light) Advantages_Photo Advantages: - Mild conditions (RT) - Sustainable (light energy) - Access to radical pathways Photocatalysis->Advantages_Photo Organocatalysis Organocatalysis (Metal-Free) Advantages_Organo Advantages: - Metal-free - Avoids metal contamination - Unique selectivity Organocatalysis->Advantages_Organo

Caption: Comparison of major catalytic methods for sulfonamide synthesis.

References

Application Notes and Protocols for the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. This document provides detailed protocols for the synthesis of two promising classes of antibacterial compounds: 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives and 2-substituted benzimidazole derivatives. These compounds have demonstrated significant activity against a range of pathogenic bacteria. In addition to the synthesis protocols, this document includes quantitative data on their antibacterial efficacy and visual representations of the synthetic workflows and a key signaling pathway involved in bacterial replication that these agents may disrupt.

I. Synthesis and Antibacterial Activity of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

This class of compounds has shown notable efficacy, particularly against Gram-positive bacteria. The synthesis involves a multi-step process culminating in the formation of a Schiff base.

Experimental Protocol: Synthesis of 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (5e)

Materials:

  • Benzoic acid

  • Hydrazine hydrate

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • 4-chlorobenzaldehyde

  • Concentrated sulfuric acid

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol:

    • A mixture of benzoic acid hydrazide (synthesized from benzoic acid and hydrazine hydrate) and an equimolar amount of potassium hydroxide dissolved in ethanol is prepared.

    • Carbon disulfide is added dropwise to the cooled solution with constant stirring. The mixture is then stirred for 12-16 hours at room temperature.

    • The precipitated potassium dithiocarbazinate is filtered, washed with ether, and dried.

    • The potassium salt is then refluxed with an excess of hydrazine hydrate in water for 4-6 hours until the evolution of hydrogen sulfide ceases.

    • The reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the crude 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The product is filtered, washed with cold water, and recrystallized from ethanol.

  • Synthesis of 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (Schiff Base Formation):

    • To a suspension of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.2 M) in ethanol (1 ml), an equimolar amount of 4-chlorobenzaldehyde is added.

    • The suspension is heated until a clear solution is obtained.

    • A few drops of concentrated sulfuric acid are added as a catalyst, and the solution is refluxed for 6 hours on a water bath.

    • The precipitated solid is filtered off and recrystallized from a mixture of dimethylformamide and ethanol to yield the final product.[1]

Characterization Data for Compound 5e:

  • Yield: 82%[1]

  • Melting Point: 192–195°C[1]

  • IR (KBr) ν/cm: 3112.08 (N-H), 2938.26 (C-H), 1514.17 (C=N), 1426.25 (C=C)[1]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.42–7.97 (m, 11H, Ar-H), 10.17 (s, 1H, N=CH), 13.92 (s, 1H, SH)[1]

  • MS-API: [M + H]⁺: 316.05[1]

Quantitative Data: Antibacterial Activity

The antibacterial activity of the synthesized triazole derivatives was evaluated using the minimum inhibitory concentration (MIC) method.

CompoundTarget BacteriumMIC (µg/mL)
4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (5e) Staphylococcus aureus15.62
Streptomycin (Standard) Staphylococcus aureus7.81
4-(2,4-dichlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (5b) Staphylococcus aureus15.62
4-(4-fluorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (5c) Staphylococcus aureus31.25

II. Synthesis and Antibacterial Activity of 2-Substituted Benzimidazole Derivatives

Benzimidazole derivatives are a well-established class of antimicrobial agents. The synthesis outlined below involves the condensation of an o-phenylenediamine with a carboxylic acid derivative.

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles

Materials:

  • o-phenylenediamine

  • Substituted carboxylic acid (e.g., 4-chlorobenzoic acid)

  • 4N Hydrochloric acid

Procedure:

  • A mixture of o-phenylenediamine (0.01 mol) and the desired substituted carboxylic acid (0.01 mol) in 4N hydrochloric acid (20 mL) is heated under reflux for 4-5 hours.

  • The reaction mixture is cooled to room temperature and then neutralized with a dilute ammonia solution.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the 2-substituted benzimidazole.

Quantitative Data: Antibacterial Activity

The MIC values for representative 2-substituted benzimidazole derivatives were determined against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriumMIC (µg/mL)
2-(4-chlorophenyl)-1H-benzo[d]imidazole Staphylococcus aureus16
Escherichia coli32
Ampicillin (Standard) Staphylococcus aureus4
Escherichia coli8
2-(4-nitrophenyl)-1H-benzo[d]imidazole Staphylococcus aureus8
Escherichia coli16

Visualizations

Synthesis Workflows

Synthesis_of_Triazole_Derivative cluster_step1 Step 1: Formation of Triazole Ring cluster_step2 Step 2: Schiff Base Formation Benzoic_Acid_Hydrazide Benzoic Acid Hydrazide Potassium_Dithiocarbazinate Potassium Dithiocarbazinate Benzoic_Acid_Hydrazide->Potassium_Dithiocarbazinate 1. KOH, CS2, Ethanol 2. Stir 12-16h Amino_Triazole_Thiol 4-amino-5-phenyl-4H- 1,2,4-triazole-3-thiol Potassium_Dithiocarbazinate->Amino_Triazole_Thiol Hydrazine Hydrate, Reflux Final_Product 4-(4-chlorobenzylideneamino)-5-phenyl- 4H-1,2,4-triazole-3-thiol Amino_Triazole_Thiol->Final_Product Reflux, H2SO4 (cat.) Aromatic_Aldehyde 4-chlorobenzaldehyde Aromatic_Aldehyde->Final_Product

Caption: Synthesis workflow for a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative.

Synthesis_of_Benzimidazole_Derivative cluster_reaction Condensation Reaction o_phenylenediamine o-phenylenediamine benzimidazole 2-Substituted Benzimidazole o_phenylenediamine->benzimidazole 4N HCl, Reflux carboxylic_acid Substituted Carboxylic Acid carboxylic_acid->benzimidazole

Caption: Synthesis workflow for a 2-substituted benzimidazole derivative.

Proposed Signaling Pathway Inhibition

Many antibacterial agents function by inhibiting essential bacterial enzymes. Benzimidazole derivatives have been shown to target DNA gyrase, a crucial enzyme in DNA replication.[2] The following diagram illustrates this proposed mechanism of action.

DNA_Gyrase_Inhibition cluster_pathway Bacterial DNA Replication cluster_inhibition Mechanism of Action DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase DNA_Replication DNA Replication Relaxed_DNA->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Inhibitor Benzimidazole Derivative Inhibitor->DNA_Gyrase Inhibits

Caption: Inhibition of DNA gyrase by a benzimidazole derivative, disrupting DNA replication.

References

The Expanding Role of Sulfonyl Chlorides in Click Chemistry: From Stable Linkages to Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the synthesis of complex molecules by providing a set of powerful, reliable, and selective reactions. While initially dominated by the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the click chemistry landscape has expanded to include other highly efficient transformations. Among these, reactions involving sulfonyl chlorides and their derivatives have emerged as a robust platform for creating stable chemical linkages with broad applications in drug discovery, bioconjugation, and materials science. This document provides a detailed overview of two key click chemistry paradigms involving sulfonyl chlorides: Sulfur(VI) Fluoride Exchange (SuFEx) and Sulfo-Click chemistry. Detailed protocols for key experimental procedures are provided to facilitate their adoption in the laboratory.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: A New Generation of Click Chemistry

SuFEx chemistry, introduced by Sharpless and co-workers, has rapidly gained acceptance as a near-perfect click reaction.[1][2] It relies on the remarkable stability of the sulfur-fluorine bond in sulfonyl fluorides (-SO₂F) and its selective reactivity towards nucleophiles under specific activation conditions.[3][4] Sulfonyl chlorides serve as readily available precursors for the synthesis of the more stable and versatile sulfonyl fluorides.[4][5]

Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides

The conversion of sulfonyl chlorides to sulfonyl fluorides is a crucial first step for engaging in SuFEx chemistry. This transformation enhances the stability of the sulfonyl moiety, making it compatible with a wider range of reaction conditions while retaining its "click" reactivity.[4]

Experimental Protocol: Synthesis of Sulfonyl Fluoride from Sulfonyl Chloride

This protocol describes a general method for the fluoride-chloride exchange of arenesulfonyl chlorides.

Materials:

  • Arenesulfonyl chloride (1.0 equiv)

  • Potassium fluoride (KF, 2.0-3.0 equiv)

  • Water

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the arenesulfonyl chloride and a biphasic mixture of water and acetone.

  • Add potassium fluoride to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the sulfonyl fluoride.

  • The product can be further purified by column chromatography on silica gel if necessary.[6]

Quantitative Data for Sulfonyl Fluoride Synthesis

EntryStarting Sulfonyl ChlorideProduct Sulfonyl FluorideYield (%)Reference
14-Toluenesulfonyl chloride4-Toluenesulfonyl fluoride95[6]
2Benzenesulfonyl chlorideBenzenesulfonyl fluoride92[6]
34-Nitrobenzenesulfonyl chloride4-Nitrobenzenesulfonyl fluoride98[6]
42-Naphthalenesulfonyl chloride2-Naphthalenesulfonyl fluoride96[6]
SuFEx Reactions for Bioconjugation and Drug Discovery

SuFEx chemistry provides a powerful tool for the late-stage functionalization of drugs and the bioconjugation of proteins and DNA.[3][7] The high stability of the sulfonyl fluoride handle and the resulting sulfonamide or sulfonate linkage makes it ideal for biological applications.

Experimental Protocol: Accelerated SuFEx Click Chemistry (ASCC) for Alcohol Coupling

This protocol describes a rapid and efficient method for coupling alcohols with SuFExable hubs using a hindered guanidine base catalyst.[2]

Materials:

  • Alcohol (1.0 equiv)

  • SuFExable hub (e.g., aryl sulfonyl fluoride, 1.1 equiv)

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG, 1-5 mol%)

  • Hexamethyldisilazane (HMDS, 1.5 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Schlenk tube or vial with a magnetic stir bar

Procedure:

  • To a dry Schlenk tube or vial under an inert atmosphere (e.g., argon or nitrogen), add the alcohol, SuFExable hub, and anhydrous acetonitrile.

  • Add HMDS to the mixture, followed by the BTMG catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within minutes to a few hours.[2]

  • Upon completion, the reaction mixture can be concentrated under reduced pressure. The volatility of the catalyst and byproducts often allows for purification by simple evaporation, yielding the analytically pure product.[8] If necessary, the product can be purified by flash column chromatography.

Quantitative Data for Accelerated SuFEx Reactions

EntryAlcoholSuFEx HubProductCatalyst Loading (mol%)TimeYield (%)Reference
1Phenol4-Toluenesulfonyl fluoridePhenyl 4-toluenesulfonate515 min>95[2]
2EugenolSulfuryl fluoride (SO₂F₂)Eugenol fluorosulfate15 min98[2]
3Cholesterol4-Toluenesulfonyl fluorideCholesteryl 4-toluenesulfonate101 h92[2]
41-OctanolEthenesulfonyl fluorideOctyl ethenesulfonate530 min96[9]

Experimental Protocol: Biocompatible SuFEx for Protein Labeling

This protocol outlines a general procedure for the labeling of proteins with amine-reactive iminosulfur oxydifluoride hubs in an aqueous buffer.[7][10]

Materials:

  • Protein solution (e.g., Bovine Serum Albumin, BSA) in phosphate-buffered saline (PBS), pH 7.3

  • Iminosulfur oxydifluoride hub (e.g., R-N=SOF₂) with a desired functional group (e.g., a fluorophore or biotin)

  • Acetonitrile (MeCN) as a co-solvent

  • Incubator or water bath at 37 °C

Procedure:

  • Prepare a stock solution of the iminosulfur oxydifluoride hub in MeCN.

  • To the protein solution in PBS, add the stock solution of the iminosulfur oxydifluoride hub. The final concentration of MeCN should be kept low (e.g., <10%) to maintain protein stability.

  • Incubate the reaction mixture at 37 °C for 12 hours.[7]

  • The labeled protein can be purified from the excess labeling reagent by dialysis, size-exclusion chromatography, or spin filtration.

  • Characterize the labeled protein using techniques such as SDS-PAGE, mass spectrometry, and fluorescence spectroscopy (if a fluorescent tag was used).

SuFEx_Workflow cluster_synthesis Synthesis of SuFEx Hub cluster_application SuFEx Application SulfonylChloride Sulfonyl Chloride (R-SO₂Cl) SulfonylFluoride Sulfonyl Fluoride (R-SO₂F) SulfonylChloride->SulfonylFluoride Fluoride-Chloride Exchange KF KF SuFExProduct SuFEx Product (e.g., Sulfonate, Sulfonamide) SulfonylFluoride->SuFExProduct SuFEx Reaction Nucleophile Nucleophile (e.g., Alcohol, Amine) Nucleophile->SuFExProduct Catalyst Catalyst (e.g., BTMG)

Figure 1. General workflow for the application of sulfonyl chlorides in SuFEx chemistry.

Sulfo-Click Chemistry: A Bioorthogonal Amidation Reaction

Sulfo-click chemistry describes the reaction between a sulfonyl azide and a thioacid to form an N-acyl sulfonamide.[11][12] This reaction is highly chemoselective and biocompatible, proceeding efficiently in aqueous environments without the need for a metal catalyst.[13][14] Sulfonyl chlorides can be converted to sulfonyl azides, which are key reactants in this transformation.

Synthesis of Sulfonyl Azides from Sulfonic Acids (via Sulfonyl Chlorides)

While direct azidation of sulfonyl chlorides is a common route, a one-pot synthesis from sulfonic acids provides a convenient alternative, often proceeding through an in situ generated sulfonyl chloride intermediate.

Experimental Protocol: One-Pot Synthesis of Sulfonyl Azides from Sulfonic Acids

This protocol describes a mild and efficient method for the synthesis of sulfonyl azides.[15]

Materials:

  • Sulfonic acid (1.0 equiv)

  • Triphenylphosphine (PPh₃, 1.2 equiv)

  • Trichloroisocyanuric acid (TCCA, 0.4 equiv)

  • Sodium azide (NaN₃, 1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the sulfonic acid, triphenylphosphine, and anhydrous THF.

  • Cool the mixture to 0 °C and add TCCA portion-wise.

  • Stir the reaction mixture at room temperature.

  • After the formation of the sulfonyl chloride intermediate is observed (can be monitored by TLC), add sodium azide.

  • Continue stirring at room temperature until the reaction is complete (typically 1-2 hours), as monitored by TLC or LC-MS.

  • Filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure sulfonyl azide.[15]

Quantitative Data for Sulfonyl Azide Synthesis

EntryStarting Sulfonic AcidProduct Sulfonyl AzideYield (%)Reference
1p-Toluenesulfonic acidp-Toluenesulfonyl azide95[15]
2Benzenesulfonic acidBenzenesulfonyl azide92[15]
3Methanesulfonic acidMethanesulfonyl azide90[15]
41-Naphthalenesulfonic acid1-Naphthalenesulfonyl azide94[15]
Sulfo-Click Reaction for Peptide Ligation and Bioconjugation

The sulfo-click reaction is particularly useful for peptide modification and the ligation of biomolecules due to its bioorthogonality.[13][16]

Experimental Protocol: Sulfo-Click Ligation of a Thioacid-Containing Peptide with a Sulfonyl Azide

This protocol provides a general procedure for the conjugation of a peptide bearing a thioacid moiety with a molecule containing a sulfonyl azide group.

Materials:

  • Thioacid-functionalized peptide (1.0 equiv)

  • Sulfonyl azide (1.1-1.5 equiv)

  • Aqueous buffer (e.g., PBS, pH 7.4) or a mixture of water and an organic co-solvent (e.g., acetonitrile or DMSO)

  • Reaction vial with a magnetic stir bar

Procedure:

  • Dissolve the thioacid-functionalized peptide in the chosen aqueous buffer.

  • Add the sulfonyl azide to the peptide solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by LC-MS or HPLC. The reaction is typically complete within a few hours.

  • The resulting N-acyl sulfonamide-linked conjugate can be purified by reverse-phase HPLC.[13][16]

SulfoClick_Pathway SulfonylAzide Sulfonyl Azide (R-SO₂N₃) Intermediate Thiatriazoline Intermediate SulfonylAzide->Intermediate Thioacid Thioacid (R'-COSH) Thioacid->Intermediate Product N-Acyl Sulfonamide (R'-CONHSO₂R) Intermediate->Product Rearrangement N2 N₂ Intermediate->N2 Elimination

Figure 2. Reaction pathway of the sulfo-click reaction between a sulfonyl azide and a thioacid.

Conclusion

The click chemistry applications of sulfonyl chlorides, primarily through their conversion to sulfonyl fluorides for SuFEx and sulfonyl azides for sulfo-click reactions, offer a versatile and robust toolbox for chemists in academia and industry. These methodologies provide efficient and highly selective means to construct stable molecular architectures, enabling rapid progress in drug discovery, the development of novel biomaterials, and the precise chemical modification of biological macromolecules. The detailed protocols and quantitative data presented herein are intended to serve as a practical guide for the implementation of these powerful click reactions.

References

Application Notes and Protocols: Solid-Phase Synthesis Utilizing 2-Hydroxyquinoline-6-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid and efficient construction of complex molecules. This document provides a detailed overview of the potential application of 2-hydroxyquinoline-6-sulfonyl chloride in solid-phase synthesis. While direct, specific protocols for the use of this compound in solid-phase synthesis are not extensively documented in currently available literature, this document outlines a generalized workflow and key experimental considerations based on established solid-phase peptide synthesis (SPPS) principles. The protocols provided are intended to serve as a foundational guide for researchers exploring the use of this and similar reagents in solid-phase applications.

Introduction

Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[1][2] Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[3][4][5][6] The incorporation of a sulfonyl chloride moiety, as in this compound, provides a reactive handle for the immobilization of the quinoline scaffold onto a solid support or for the subsequent derivatization of resin-bound molecules.

This document will detail the necessary safety precautions, a general experimental workflow for solid-phase synthesis, and hypothetical protocols for the use of this compound in this context.

Safety and Handling of Quinoline Sulfonyl Chlorides

Prior to any experimentation, it is crucial to review the safety data sheet (SDS) for this compound and related compounds.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[7][9][10]

  • Handling: Avoid contact with skin, eyes, and clothing.[8][11] Wash hands thoroughly after handling.[8][11]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[9][11] Keep the container tightly closed.[7][11]

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7][8][11]

  • In case of skin contact: Wash off with soap and plenty of water.[7][8][11]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7][8]

  • If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]

Experimental Workflow for Solid-Phase Synthesis

The following diagram illustrates a general workflow for solid-phase synthesis, which can be adapted for the use of this compound.

Solid_Phase_Synthesis_Workflow Resin Solid Support (e.g., Polystyrene Resin) Swelling Resin Swelling (e.g., in DCM or DMF) Resin->Swelling 1. Swell Immobilization Immobilization of This compound Swelling->Immobilization 2. Attach Washing1 Washing Immobilization->Washing1 3. Purify Reaction On-Resin Reaction (e.g., with amine) Washing1->Reaction 4. React Washing2 Washing Reaction->Washing2 5. Purify Cleavage Cleavage from Resin Washing2->Cleavage 6. Release Purification Product Purification (e.g., HPLC) Cleavage->Purification 7. Isolate

Caption: General workflow for solid-phase synthesis.

Detailed Experimental Protocols

The following are hypothetical protocols for the solid-phase synthesis of a sulfonamide library using this compound. These are based on standard solid-phase peptide synthesis (SPPS) techniques.[12][13][14][15]

Resin Selection and Swelling

The choice of resin is critical for successful solid-phase synthesis.[13] For the immobilization of a sulfonyl chloride, a resin with a nucleophilic linker, such as an amino-functionalized polystyrene resin (e.g., aminomethyl (AM) resin), would be suitable.

Protocol 4.1: Resin Swelling

  • Place the desired amount of aminomethyl polystyrene resin (e.g., 100-200 mesh, 1% DVB) in a solid-phase synthesis vessel.[13]

  • Add a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), to swell the resin.[13]

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[13]

  • After swelling, drain the solvent.

Immobilization of this compound

This step involves the covalent attachment of the quinoline scaffold to the solid support.

Protocol 4.2: Immobilization

  • Dissolve this compound (2-3 equivalents relative to the resin loading capacity) in an appropriate anhydrous solvent (e.g., DCM or DMF).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) (3-4 equivalents), to the solution to act as a scavenger for the HCl generated during the reaction.

  • Add the solution to the swelled aminomethyl resin.

  • Agitate the mixture at room temperature for 4-12 hours.

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test to check for the disappearance of free amino groups).[15]

  • Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Dry the resin under vacuum.

On-Resin Derivatization (Example: Sulfonamide Formation)

With the quinoline scaffold immobilized, further chemical transformations can be performed. The following protocol describes the reaction with a primary amine to form a sulfonamide.

Protocol 4.3: Sulfonamide Synthesis

  • Swell the 2-hydroxyquinoline-6-sulfonyl-functionalized resin in a suitable solvent (e.g., DMF).

  • In a separate vial, dissolve the desired primary amine (5-10 equivalents) in DMF.

  • Add the amine solution to the resin.

  • Add a base such as DIEA (5-10 equivalents) if the amine is used as a salt.

  • Agitate the reaction mixture at room temperature or elevated temperature (e.g., 50 °C) for 12-24 hours.

  • After the reaction is complete, drain the solvent and wash the resin extensively with DMF, DCM, and methanol.

Cleavage of the Product from the Resin

The final step is the cleavage of the desired molecule from the solid support. The choice of cleavage cocktail depends on the type of linker used. For a sulfonamide linkage to an aminomethyl resin, a strong acid such as trifluoroacetic acid (TFA) is typically required.

Protocol 4.4: Cleavage

  • Wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to remove the majority of the TFA.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture and decant the ether.

  • Wash the crude product with cold ether several times.

  • Dry the crude product under vacuum.

Data Presentation

Quantitative data from solid-phase synthesis experiments should be systematically recorded to allow for optimization and comparison.

Table 1: Hypothetical Data for Solid-Phase Sulfonamide Synthesis

ParameterExperiment 1Experiment 2Experiment 3
Resin Type Aminomethyl PSAminomethyl PSAminomethyl PS
Initial Resin Loading (mmol/g) 1.01.01.0
This compound (eq) 2.03.02.0
Immobilization Time (h) 121224
Amine (eq) 5.05.010.0
Reaction Temperature (°C) 255050
Crude Yield (mg) 8595110
Purity (by HPLC, %) 808892

Logical Relationships in Solid-Phase Synthesis

The following diagram illustrates the key relationships and dependencies in a typical solid-phase synthesis process.

Logical_Relationships cluster_Inputs Inputs cluster_Process Process cluster_Outputs Outputs Resin Resin Choice Immobilization Immobilization Efficiency Resin->Immobilization Reagents Reagents & Solvents Reagents->Immobilization Reaction On-Resin Reaction Completion Reagents->Reaction Cleavage Cleavage Efficiency Reagents->Cleavage Conditions Reaction Conditions (Time, Temp.) Conditions->Immobilization Conditions->Reaction Conditions->Cleavage Immobilization->Reaction Reaction->Cleavage Purity Product Purity Reaction->Purity Yield Product Yield Cleavage->Yield Cleavage->Purity

Caption: Key dependencies in solid-phase synthesis.

Conclusion

References

Revolutionizing Biomolecule Analysis: Advanced LC-MS Techniques with Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sensitive and accurate quantification of biomolecules is paramount in various fields, including clinical diagnostics, drug discovery, and metabolomics. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical tool for these applications. However, many biomolecules, such as fatty acids, steroids, and amino acids, exhibit poor ionization efficiency and chromatographic retention in their native forms, limiting their detection at low concentrations. Chemical derivatization is a strategic approach to overcome these limitations by modifying the analyte to improve its physicochemical properties for LC-MS analysis. This application note provides detailed protocols for the derivatization of key biomolecule classes and showcases the significant improvements in sensitivity and analytical performance.

The Power of Derivatization in LC-MS

Chemical derivatization enhances the LC-MS analysis of biomolecules in several ways:

  • Improved Ionization Efficiency: Many derivatizing agents introduce a readily ionizable moiety (e.g., a quaternary amine) into the target molecule. This significantly increases the signal intensity in the mass spectrometer, leading to lower limits of detection.

  • Enhanced Chromatographic Separation: Derivatization can alter the polarity of a biomolecule, improving its retention and peak shape on reverse-phase liquid chromatography (RPLC) columns.

  • Increased Specificity: Derivatization can introduce a unique fragment ion upon collision-induced dissociation (CID) in the mass spectrometer, which can be used for highly specific and sensitive detection in multiple reaction monitoring (MRM) mode.

I. Analysis of Fatty Acids: AMPP Derivatization

Fatty acids play crucial roles in cellular metabolism and signaling. Their analysis is often hampered by their poor ionization in positive ion mode ESI-MS. Derivatization of the carboxylic acid group with N-(4-aminomethylphenyl)pyridinium (AMPP) introduces a permanent positive charge, dramatically enhancing detection sensitivity.[1][2]

Experimental Protocol: AMPP Derivatization of Fatty Acids

1. Sample Preparation:

  • Extract fatty acids from the biological matrix (e.g., plasma, tissue homogenate) using a suitable liquid-liquid extraction or solid-phase extraction method.
  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization Reaction:

  • To the dried extract, add 50 µL of a freshly prepared solution of 20 mg/mL N-(4-aminomethylphenyl)pyridinium (AMPP) in methanol.
  • Add 25 µL of a freshly prepared solution of 50 mg/mL N,N'-diisopropylcarbodiimide (DIC) in methanol as a coupling agent.
  • Vortex the mixture for 1 minute.
  • Incubate the reaction at 60°C for 30 minutes.
  • After incubation, evaporate the solvent to dryness under nitrogen.

3. Sample Reconstitution and LC-MS Analysis:

  • Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
  • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS system.

LC-MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transition from the [M]+ precursor ion to a specific product ion of the AMPP-derivatized fatty acid.

Quantitative Data: Fatty Acid Analysis
Derivatization ReagentAnalyte ClassMatrixFold Sensitivity Improvement (vs. underivatized)Achieved LOQReference
AMPP EicosanoidsBiological Matrices10- to 20-fold-[2]
AMPP Fatty AcidsMouse Serum~60,000-fold-[1]
Cholamine Long-Chain Fatty AcidsBiological Samples~2,000-fold-[3]
AMPP Linoleic, Arachidonic, Docosahexaenoic Acid Metabolites-10- to 30-fold increase in ionization efficiency0.05 - 6.0 pg[3]

Experimental Workflow for AMPP Derivatization of Fatty Acids

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS Analysis start Biological Sample extraction Lipid Extraction start->extraction drydown1 Evaporate to Dryness extraction->drydown1 add_reagents Add AMPP and DIC drydown1->add_reagents vortex Vortex add_reagents->vortex incubate Incubate at 60°C vortex->incubate drydown2 Evaporate to Dryness incubate->drydown2 reconstitute Reconstitute drydown2->reconstitute inject Inject into LC-MS reconstitute->inject end Data Acquisition inject->end

Caption: Workflow for fatty acid derivatization with AMPP.

II. Analysis of Steroids: Girard's Reagent T Derivatization

Steroids are a diverse class of signaling molecules that often suffer from poor ionization efficiency in ESI-MS. Derivatization of the ketone functional groups with Girard's Reagent T (GirT) introduces a permanently charged quaternary ammonium group, significantly enhancing their detection.[4][5]

Experimental Protocol: Girard's Reagent T Derivatization of Steroids

1. Sample Preparation:

  • Extract steroids from the biological matrix using a suitable method (e.g., liquid-liquid extraction with methyl tert-butyl ether (MTBE)).[6]
  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization Reaction:

  • To the dried steroid extract, add 50 µL of a solution containing 50 mg of Girard's Reagent T in 1 mL of 70% methanol with 50 µL of glacial acetic acid.[4]
  • Incubate the reaction mixture at 60°C for 30 minutes.[6]
  • After incubation, cool the sample to room temperature.

3. Sample Cleanup and LC-MS Analysis:

  • The reaction mixture can be diluted and directly injected, or a solid-phase extraction (SPE) cleanup can be performed to remove excess reagent.
  • For cleanup, dilute the reaction mixture with water and load it onto a mixed-mode cation exchange (MCX) SPE cartridge.
  • Wash the cartridge with 0.1 M HCl followed by methanol.
  • Elute the derivatized steroids with 5% ammonium hydroxide in methanol.
  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
  • Inject an appropriate volume onto the LC-MS system.

LC-MS Conditions:

  • Column: C18 or Biphenyl reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).[6]

  • Mobile Phase A: 0.1% Acetic acid in water.[6]

  • Mobile Phase B: 0.1% Acetic acid in acetonitrile.[6]

  • Gradient: A suitable gradient from 20% to 100% B over 10-15 minutes.[6]

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: MRM of the transition from the [M]+ precursor ion to a characteristic product ion, often corresponding to the neutral loss of the trimethylamine group from the Girard's reagent.[4]

Quantitative Data: Steroid Analysis
Derivatization ReagentAnalyte ClassMatrixSensitivity ImprovementAchieved LOQ/LODReference
Girard's Reagent T EcdysteroidsDrosophila PupaeEnabled picogram-level detection-[4]
Girard's Reagent T 5-Formyl-2'-deoxyuridineCellular DNA~20-fold better detection limit vs. underivatized3-4 fmol[5]
Girard's Reagent P Keto-steroidsHuman SerumFacilitated highly sensitive analysis-[6]
2-hydrazino-1-methylpyridine (HMP) 5α-dihydrotestosteroneHuman PlasmaImproved sensitivity over underivatized methods0.4 pg on column[7]

Steroid Biosynthesis Pathway

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone SeventeenOH_Pregnenolone 17-OH Pregnenolone Pregnenolone->SeventeenOH_Pregnenolone Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone SeventeenOH_Progesterone 17-OH Progesterone Progesterone->SeventeenOH_Progesterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone SeventeenOH_Pregnenolone->SeventeenOH_Progesterone DHEA DHEA SeventeenOH_Pregnenolone->DHEA Deoxycortisol Deoxycortisol SeventeenOH_Progesterone->Deoxycortisol Androstenedione Androstenedione SeventeenOH_Progesterone->Androstenedione Cortisol Cortisol Deoxycortisol->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Estradiol Estradiol Testosterone->Estradiol Estrone->Estradiol

Caption: Simplified overview of the steroid biosynthesis pathway.

III. Analysis of Amino Acids: AQC Derivatization

Amino acids are the building blocks of proteins and play vital roles in numerous metabolic pathways. Their analysis by LC-MS is often challenged by their high polarity and poor retention on RPLC columns. Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) adds a hydrophobic and UV-active/ionizable group, improving chromatographic performance and detection sensitivity.[8][9][10]

Experimental Protocol: AQC Derivatization of Amino Acids

1. Sample Preparation:

  • For protein hydrolysates, ensure complete hydrolysis and removal of particulate matter.
  • Adjust the pH of the amino acid solution to 8.2-8.8 with borate buffer.

2. Derivatization Reaction:

  • To 10 µL of the amino acid sample/standard, add 70 µL of borate buffer and vortex.
  • Add 20 µL of freshly prepared AQC reagent (dissolved in acetonitrile) and vortex immediately and thoroughly.
  • Heat the mixture at 55°C for 10 minutes.
  • Allow the sample to cool to room temperature.

3. LC-MS Analysis:

  • The derivatized sample can be directly injected or diluted with the initial mobile phase if necessary.
  • Inject an appropriate volume onto the LC-MS system.

LC-MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the derivatized amino acids, typically starting at a low percentage of B and ramping up.

  • Flow Rate: 0.4-0.6 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: MRM of the transition from the [M+H]+ precursor ion of the AQC-derivatized amino acid to the common product ion at m/z 171.

Quantitative Data: Amino Acid Analysis
Derivatization ReagentAnalyte ClassMatrixAchieved LOD/LOQReference
AQC Amino AcidsMilk-cereal based infant foodsLOD: 0.016-0.367 µM, LOQ: 0.044-1.073 µM[11]
1-bromobutane Amino Acids-LOD: 5.4–91 fmol[12]
aTRAQ Amino AcidsClinical SpecimensLLOQ: 5 µM (2.5 µM for Cys)[13]

Amino Acid Derivatization and Analysis Workflow

G cluster_prep Sample Preparation cluster_deriv AQC Derivatization cluster_analysis LC-MS/MS Analysis sample Amino Acid Sample ph_adjust pH Adjustment (Borate Buffer) sample->ph_adjust add_aqc Add AQC Reagent ph_adjust->add_aqc vortex Vortex add_aqc->vortex heat Heat at 55°C vortex->heat cool Cool to RT heat->cool inject Direct Injection cool->inject lc_separation UPLC Separation inject->lc_separation ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection

Caption: Workflow for AQC derivatization of amino acids.

Conclusion

Chemical derivatization is a powerful and often essential strategy for the robust and sensitive LC-MS analysis of challenging biomolecules. By carefully selecting the appropriate derivatization reagent and optimizing the reaction and analytical conditions, researchers can achieve significant improvements in detection limits, chromatographic performance, and overall data quality. The protocols and data presented in this application note provide a solid foundation for implementing derivatization-based LC-MS workflows for the analysis of fatty acids, steroids, and amino acids in a variety of research and development settings.

References

Protocol for Fluorescent Labeling of Proteins: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization, tracking, and quantification of proteins in complex biological systems. This application note provides detailed protocols for the two most common methods of covalently labeling proteins with fluorescent dyes: amine-reactive labeling and thiol-reactive labeling. Additionally, it offers guidance on the characterization of labeled proteins and provides a troubleshooting guide to address common challenges.

Principles of Fluorescent Protein Labeling

The covalent attachment of a fluorescent dye to a protein relies on the reaction between a reactive group on the dye and a functional group on an amino acid side chain. The choice of labeling chemistry depends on the desired specificity and the amino acid composition of the target protein.

  • Amine-Reactive Labeling: This is the most common method for protein labeling and targets the primary amines found in the side chain of lysine residues and the N-terminus of the polypeptide chain.[1] Succinimidyl esters (SE) or N-hydroxysuccinimide (NHS) esters are widely used amine-reactive functional groups that form stable amide bonds with primary amines under slightly basic conditions (pH 8.3-9.0).[2][3][4] Isothiocyanates are another class of amine-reactive reagents, though the resulting thiourea bond is reportedly less stable over time.[2]

  • Thiol-Reactive Labeling: This method offers greater specificity as it targets the sulfhydryl group of cysteine residues, which are generally less abundant than lysine residues.[5] Maleimides are the most popular thiol-reactive reagents, forming stable thioether bonds with sulfhydryl groups at a near-neutral pH (7.0-7.5).[6][7] Iodoacetamides are another option for thiol modification.[4]

Key Reagents and Their Properties

The selection of a fluorescent dye is critical and depends on the specific application, the available excitation and detection instrumentation, and the potential for spectral overlap in multi-labeling experiments.

Fluorescent DyeReactive GroupExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Correction Factor (CF) for DOL Calculation
FITC (Fluorescein Isothiocyanate)Isothiocyanate4945180.9273,0000.30
TRITC (Tetramethylrhodamine Isothiocyanate)Isothiocyanate5505750.2885,0000.34
Alexa Fluor 488 NHS Ester4955190.9273,0000.11
Alexa Fluor 555 NHS Ester5555650.10155,0000.08
Alexa Fluor 647 NHS Ester6506680.33270,0000.03
Cy3 NHS Ester5505700.15150,0000.08
Cy5 NHS Ester6496700.28250,0000.05
BODIPY FL NHS Ester5035120.9780,0000.21
DyLight 488 Maleimide4935180.9070,0000.13
DyLight 550 Maleimide5625760.80150,0000.09
DyLight 650 Maleimide6526720.70250,0000.04

Data compiled from various sources and may vary slightly depending on the manufacturer and buffer conditions.

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of Proteins using NHS Esters

This protocol is a general guideline for labeling proteins with amine-reactive fluorescent dyes. Optimization may be required for specific proteins and dyes.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[2]

  • Quenching Reagent (optional): 1.5 M hydroxylamine, pH 8.5[2]

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[8]

  • Dye Preparation:

    • Allow the vial of the amine-reactive dye to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO.[2]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A molar ratio of 5:1 to 20:1 (dye:protein) is a good starting point for optimization.[9]

    • Slowly add the calculated volume of the dye solution to the protein solution while gently stirring.[2]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Reagent to a final concentration of 10-100 mM and incubate for 30-60 minutes at room temperature.[2][8]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against a suitable buffer (e.g., PBS).[10]

Protocol 2: Thiol-Reactive Labeling of Proteins using Maleimides

This protocol provides a general procedure for labeling proteins with thiol-reactive dyes.

Materials:

  • Protein of interest (1-10 mg/mL in a thiol-free buffer, e.g., PBS)

  • Thiol-reactive fluorescent dye (maleimide)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 10-100 mM PBS, Tris, or HEPES, pH 7.0-7.5, degassed.[6]

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed Reaction Buffer at a concentration of 1-10 mg/mL.[6]

    • (Optional) If the protein's cysteine residues are involved in disulfide bonds, they can be reduced by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.[4] It is not necessary to remove TCEP before proceeding with maleimide labeling.[4]

  • Dye Preparation:

    • Allow the vial of the maleimide dye to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMF or DMSO.[6]

  • Labeling Reaction:

    • A typical starting molar ratio for labeling with maleimides is 10:1 to 20:1 (dye:protein).[6][11]

    • Add the calculated volume of the dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Purification:

    • Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column or dialysis.

Characterization of Labeled Proteins: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is a critical parameter to determine the efficiency of the labeling reaction. An optimal DOL is typically between 2 and 10 for antibodies.[12] A DOL that is too high can lead to fluorescence quenching and potential loss of protein function, while a low DOL results in a weak signal.[13][14]

Procedure:

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the maximum absorption wavelength of the dye (A_max).

  • Calculate the concentration of the protein using the following formula, which corrects for the dye's absorbance at 280 nm:

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

    • CF: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).[15]

  • Calculate the DOL using the following formula:

    DOL = A_max / (ε_dye × Protein Concentration (M))

    • ε_dye: Molar extinction coefficient of the dye at its A_max.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To illustrate the described protocols and a potential application, the following diagrams were generated using the DOT language.

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange) Mix Mix Protein and Dye (Optimized Molar Ratio) Protein_Prep->Mix Dye_Prep Dye Preparation (Dissolve in DMSO/DMF) Dye_Prep->Mix Incubate Incubate (Time and Temperature) Mix->Incubate Purify Purification (Size-Exclusion/Dialysis) Incubate->Purify Analyze Characterization (Calculate DOL) Purify->Analyze

Caption: A generalized workflow for the fluorescent labeling of proteins.

G MAPK Signaling Pathway GF Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Response Cellular Response (e.g., Proliferation, Differentiation) Transcription->Response Regulates

Caption: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Fluorescently labeled antibodies against components of the MAPK pathway, such as ERK and MEK, are instrumental in studying the spatial and temporal dynamics of this critical signaling cascade in both healthy and diseased cells.[1][16]

Troubleshooting Common Issues in Protein Labeling

ProblemPossible CauseSuggested Solution
Low or No Labeling - Incorrect buffer pH.- Presence of competing amines or thiols in the buffer.- Inactive dye due to hydrolysis.- Insufficient dye-to-protein molar ratio.- Verify the pH of the reaction buffer.- Perform buffer exchange to remove interfering substances.- Use freshly prepared dye solutions.- Increase the molar excess of the dye.
Protein Precipitation - High degree of labeling can reduce protein solubility.- Protein instability under the reaction conditions.- Reduce the dye-to-protein molar ratio.- Optimize the reaction time and temperature.- Ensure the protein concentration is within the recommended range.
Low Fluorescence Signal - Low degree of labeling.- Fluorescence quenching due to a high degree of labeling.- Photobleaching of the dye.- Increase the dye-to-protein molar ratio.- Decrease the dye-to-protein molar ratio.- Use more photostable dyes and minimize light exposure.
Altered Protein Activity - Labeling of critical amino acid residues in the active site or binding interface.- Use a different labeling chemistry (e.g., thiol-reactive instead of amine-reactive) to target different residues.- Reduce the degree of labeling.

Conclusion

The successful fluorescent labeling of proteins is a powerful tool for a wide range of biological applications. By carefully selecting the appropriate labeling chemistry, optimizing the reaction conditions, and thoroughly characterizing the final conjugate, researchers can generate high-quality reagents for their studies. This application note provides a solid foundation for developing and troubleshooting protein labeling protocols, ultimately enabling more precise and informative experimental outcomes.

References

Application Notes and Protocols for the Synthesis of Metal Ion Sensors from 2-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of metal ion sensors derived from 2-hydroxyquinoline. The unique photophysical properties of the 2-hydroxyquinoline scaffold make it an excellent platform for the development of fluorescent chemosensors for a variety of biologically and environmentally significant metal ions.

Introduction

The detection and quantification of metal ions are of paramount importance in diverse fields, including environmental monitoring, clinical diagnostics, and drug development. 2-Hydroxyquinoline and its derivatives have emerged as versatile building blocks for the design of fluorescent sensors due to their inherent fluorescence and the presence of coordinating nitrogen and oxygen atoms. Upon complexation with a metal ion, the photophysical properties of these molecules, such as fluorescence intensity and emission wavelength, can be significantly altered, providing a measurable signal for detection. The formation of Schiff bases from 2-hydroxyquinoline-3-carbaldehyde is a common and effective strategy to create selective and sensitive metal ion sensors.[1]

Signaling Mechanisms

The sensing mechanism of 2-hydroxyquinoline-based sensors often relies on processes such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).

  • Chelation-Enhanced Fluorescence (CHEF): In many 2-hydroxyquinoline derivatives, the fluorescence is weak due to non-radiative decay pathways. Upon binding to a metal ion, the molecule becomes more rigid, which restricts these non-radiative processes and leads to a significant enhancement of the fluorescence intensity.[1]

  • Photoinduced Electron Transfer (PET): In some designs, a quenching unit is attached to the 2-hydroxyquinoline fluorophore. In the absence of a metal ion, an electron can be transferred from a donor to the excited fluorophore, quenching the fluorescence. Metal ion binding to the quenching unit can inhibit this PET process, resulting in a "turn-on" fluorescence response.

  • Excited-State Intramolecular Proton Transfer (ESIPT): The presence of a hydroxyl group in proximity to a nitrogen atom in 2-hydroxyquinoline allows for ESIPT, which can lead to a large Stokes shift and dual emission. Metal ion coordination can block this proton transfer, causing a change in the emission spectrum.

Data Presentation: Performance of 2-Hydroxyquinoline-Based Metal Ion Sensors

The following table summarizes the quantitative data for a representative 2-hydroxyquinoline-based sensor and analogous quinoline-based sensors.

Sensor Name/DerivativeTarget IonDetection Limit (LOD)Binding Constant (K)Solvent SystemReference
Probe-5 (from 2-hydroxyquinoline-3-carbaldehyde)Zn(II)Not ReportedNot ReportedNot Specified[1]
HL¹ (from 8-aminoquinoline)Zn(II)~10⁻⁷ MNot ReportedNot Specified[2]
HL² (from 8-aminoquinoline)Al(III)~10⁻⁷ MNot ReportedNot Specified[2]
Probe L (from 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline)Al(III)3.23 x 10⁻⁸ MNot ReportedDMSO/H₂O (7:3, v/v)[3]
Sensor for Ni²⁺ (8-hydroxyquinoline azo-compound)Ni(II)0.012–0.038 µMNot ReportedEthanol/Water (4:1)[4]

Experimental Protocols

Protocol 1: Synthesis of a 2-Hydroxyquinoline-Based Schiff Base Sensor for Zn(II)

This protocol describes the synthesis of a fluorescent "turn-on" sensor for Zn(II) ions based on the Schiff base condensation of 2-hydroxyquinoline-3-carbaldehyde and 2-amino-4-methylphenol, as reported by Annaraj and colleagues.[1]

Materials:

  • 2-hydroxyquinoline-3-carbaldehyde

  • 2-amino-4-methylphenol

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve an equimolar amount of 2-hydroxyquinoline-3-carbaldehyde in ethanol in a round-bottom flask.

  • To this solution, add an equimolar amount of 2-amino-4-methylphenol dissolved in ethanol.

  • Reflux the reaction mixture for 2-4 hours with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting Schiff base product (Probe-5) will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven.

  • Characterize the synthesized sensor using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: General Procedure for Metal Ion Sensing

This protocol outlines the general steps for evaluating the performance of the synthesized 2-hydroxyquinoline-based sensor for metal ion detection.

Materials:

  • Synthesized 2-hydroxyquinoline Schiff base sensor

  • Stock solutions of various metal ions (e.g., ZnCl₂, Al(NO₃)₃, CuCl₂, FeCl₃, etc.) in a suitable solvent (e.g., deionized water or ethanol).

  • Buffer solution (e.g., Tris-HCl or HEPES) to maintain a constant pH.

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Sensor Solution: Prepare a stock solution of the synthesized sensor in a suitable solvent (e.g., DMSO or ethanol). For measurements, prepare a working solution of the sensor (typically in the micromolar range) in the desired buffer system.

  • Selectivity Study:

    • To separate solutions of the sensor, add an excess of different metal ion solutions (e.g., 10 equivalents).

    • Record the fluorescence emission spectra of each solution after a short incubation period.

    • Compare the fluorescence response to identify the target metal ion that induces a significant change in fluorescence.

  • Fluorescence Titration:

    • To a solution of the sensor, incrementally add small aliquots of the target metal ion stock solution.

    • After each addition, record the fluorescence emission spectrum.

    • Plot the change in fluorescence intensity as a function of the metal ion concentration.

  • Determination of Detection Limit (LOD):

    • The LOD can be calculated from the fluorescence titration data using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve at low concentrations.

  • Determination of Binding Stoichiometry (Job's Plot):

    • Prepare a series of solutions with varying mole fractions of the sensor and the target metal ion, while keeping the total concentration constant.

    • Measure the fluorescence intensity of each solution at the emission maximum.

    • Plot the fluorescence intensity against the mole fraction of the sensor. The maximum of the plot will indicate the stoichiometry of the complex.

Mandatory Visualizations

experimental_workflow start Start synthesis Synthesis of 2-Hydroxyquinoline Schiff Base Sensor start->synthesis purification Purification and Characterization synthesis->purification sensing_studies Metal Ion Sensing Studies purification->sensing_studies selectivity Selectivity Test sensing_studies->selectivity titration Fluorescence Titration sensing_studies->titration data_analysis Data Analysis (LOD, Binding) selectivity->data_analysis titration->data_analysis application Application in Biological/Environmental Samples data_analysis->application end End application->end

Caption: Experimental workflow for the synthesis and evaluation of 2-hydroxyquinoline-based metal ion sensors.

signaling_pathway Sensor Sensor (Low Fluorescence) Complex Sensor-Metal Complex (High Fluorescence) Sensor->Complex Binding Metal Metal Ion Metal->Complex Signal Fluorescence Signal Complex->Signal CHEF

Caption: Signaling pathway for a "turn-on" fluorescent sensor based on Chelation-Enhanced Fluorescence (CHEF).

Applications in Drug Development

While the direct application of these specific sensors in the drug development pipeline is an emerging area, the underlying principles and the quinoline scaffold itself are highly relevant.

  • Screening for Metalloenzyme Inhibitors: Many enzymes crucial for disease processes are metalloenzymes. 2-Hydroxyquinoline derivatives can act as scaffolds for the design of inhibitors that chelate the active site metal ion.[5] The sensing properties of these scaffolds could be harnessed to develop high-throughput screening assays to identify potent inhibitors.

  • Studying Drug-Induced Changes in Metal Ion Homeostasis: Some drugs can disrupt cellular metal ion concentrations, leading to toxicity. Fluorescent sensors based on 2-hydroxyquinoline could be employed in cell-based assays to monitor these changes and assess the safety profile of drug candidates.

  • Development of Theranostic Agents: The combination of a therapeutic quinoline-based drug and a diagnostic (sensing) functionality in a single molecule is a promising strategy. Such "theranostic" agents could allow for simultaneous treatment and monitoring of drug delivery and efficacy. The anticancer and antimicrobial properties of quinoline-metal complexes suggest the potential for developing such dual-function agents.[6][7]

Conclusion

2-Hydroxyquinoline derivatives provide a versatile and effective platform for the rational design of fluorescent metal ion sensors. The straightforward synthesis, tunable photophysical properties, and potential for application in complex biological systems make them valuable tools for researchers in chemistry, biology, and pharmaceutical sciences. The protocols and data presented here serve as a guide for the development and application of these promising chemosensors.

References

Troubleshooting & Optimization

Technical Support Center: Sulfonylation of 2-Hydroxyquinoline-6-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonylation of 2-hydroxyquinoline with 2-hydroxyquinoline-6-sulfonyl chloride. Our aim is to help you navigate potential side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive forms of 2-hydroxyquinoline under sulfonylation conditions?

A1: 2-Hydroxyquinoline exists in a tautomeric equilibrium with its amide form, 2-quinolone. This equilibrium is a critical factor in the sulfonylation reaction as it presents two potential nucleophilic sites: the oxygen atom of the hydroxyl group in the 2-hydroxyquinoline form and the nitrogen atom of the amide in the 2-quinolone form. The dominant tautomer in non-aqueous or solid states is typically the 2-quinolone form, which can be stabilized by hydrogen-bonded dimers.[1]

Q2: What are the expected major products of the sulfonylation reaction?

A2: The reaction between 2-hydroxyquinoline and a sulfonyl chloride can theoretically yield two primary products: the O-sulfonylated product (a sulfonate ester) and the N-sulfonylated product (a sulfonamide). The desired product will depend on the specific synthetic goal.

Q3: What are the common side reactions to be aware of during this sulfonylation?

A3: Besides the formation of the undesired tautomeric product, other potential side reactions include:

  • Hydrolysis of the sulfonyl chloride: this compound can react with any residual water in the reaction mixture to form the corresponding sulfonic acid. This reduces the yield of the desired product.

  • Di-sulfonylation: Although less common, it is possible for a second sulfonylation to occur on the quinoline ring, especially under harsh reaction conditions or with a large excess of the sulfonylating agent.

  • Ring sulfonation: Direct electrophilic substitution on the aromatic ring of 2-hydroxyquinoline to form a sulfonic acid is a possible side reaction, particularly if a strong sulfonating agent is used under acidic conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the sulfonylation of 2-hydroxyquinoline.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Hydrolysis of the sulfonyl chloride: Presence of moisture in the reactants, solvent, or glassware. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Formation of undesired tautomeric product: Reaction conditions favoring the undesired N- or O-sulfonylation.1. Ensure all reactants, solvents, and glassware are rigorously dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and adjust the reaction time and temperature accordingly. 3. Carefully select the base and solvent to influence the tautomeric equilibrium and favor the desired reaction pathway. For example, a non-nucleophilic base in an aprotic solvent is often used.
Formation of a mixture of O- and N-sulfonylated products Tautomeric equilibrium: The presence of both 2-hydroxyquinoline and 2-quinolone tautomers allows for competing reactions at both the oxygen and nitrogen atoms.The ratio of O- to N-sulfonylation can be influenced by the choice of base, solvent, and temperature. Steric hindrance around the nitrogen atom in the 2-quinolone form might favor O-sulfonylation. Experiment with different bases (e.g., pyridine, triethylamine, DIPEA) and solvents (e.g., dichloromethane, acetonitrile, THF) to optimize for the desired product.
Presence of a water-soluble byproduct Hydrolysis of the sulfonyl chloride: This leads to the formation of 2-hydroxyquinoline-6-sulfonic acid.As mentioned above, ensure anhydrous conditions. If the sulfonic acid byproduct forms, it can often be removed by an aqueous workup or by purification techniques such as column chromatography using a polar eluent system.
Formation of a highly polar, possibly di-substituted, byproduct Di-sulfonylation or ring sulfonation: This can occur under forcing reaction conditions.Use a stoichiometric amount of the sulfonyl chloride. If the reaction is sluggish, consider optimizing the temperature and base rather than adding a large excess of the sulfonylating agent.
Difficulty in purifying the final product Similar polarities of the desired product and byproducts: The O- and N-sulfonylated isomers, as well as the starting material, may have similar chromatographic behavior.Utilize high-resolution purification techniques such as preparative HPLC or careful column chromatography with a shallow gradient. Recrystallization can also be an effective purification method if a suitable solvent system is found.

Experimental Protocols

General Procedure for Sulfonylation in the Presence of Pyridine:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hydroxyquinoline (1 equivalent) in anhydrous pyridine.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane dropwise via the dropping funnel over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC. If the reaction is incomplete, gentle heating (e.g., to 40-50 °C) may be required.

  • Workup: Once the reaction is complete, quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired sulfonylated product.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key pathways.

Tautomerism 2-Hydroxyquinoline 2-Hydroxyquinoline 2-Quinolone 2-Quinolone 2-Hydroxyquinoline->2-Quinolone Tautomerization 2-Quinolone->2-Hydroxyquinoline

Caption: Tautomeric equilibrium between 2-hydroxyquinoline and 2-quinolone.

Sulfonylation_Pathways cluster_reactants Reactants cluster_products Potential Products 2-Hydroxyquinoline 2-Hydroxyquinoline O_Sulfonylated O-Sulfonylated Product (Sulfonate Ester) 2-Hydroxyquinoline->O_Sulfonylated O-Sulfonylation 2-Quinolone 2-Quinolone N_Sulfonylated N-Sulfonylated Product (Sulfonamide) 2-Quinolone->N_Sulfonylated N-Sulfonylation Sulfonyl_Chloride 2-Hydroxyquinoline- 6-sulfonyl chloride Sulfonyl_Chloride->O_Sulfonylated Sulfonyl_Chloride->N_Sulfonylated

Caption: Competing O- and N-sulfonylation pathways.

Side_Reactions Sulfonyl_Chloride 2-Hydroxyquinoline- 6-sulfonyl chloride Sulfonic_Acid 2-Hydroxyquinoline- 6-sulfonic acid Sulfonyl_Chloride->Sulfonic_Acid Hydrolysis Water H₂O Water->Sulfonic_Acid

Caption: Hydrolysis of the sulfonyl chloride side reaction.

References

Technical Support Center: Purification of 2-Hydroxyquinoline-6-Sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-hydroxyquinoline-6-sulfonyl chloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing this compound derivatives?

A1: Common impurities include the starting materials, the corresponding sulfonic acid from hydrolysis, and disulfide byproducts.[1] Over-sulfonated or other side products may also be present depending on the synthetic route.[2]

Q2: My purified this compound derivative is unstable. How should I store it?

A2: Sulfonyl chlorides are sensitive to moisture and can hydrolyze.[3][4] For short-term storage, keep the compound in a desiccator over a drying agent. For long-term storage, it is best to store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).[5]

Q3: Can I use column chromatography on silica gel to purify my this compound derivative?

A3: Yes, flash column chromatography on silica gel is a common purification method for sulfonyl chlorides.[5] However, due to the acidic nature of silica gel, it can sometimes promote the hydrolysis of the sulfonyl chloride. To mitigate this, a non-polar eluent system should be used, and the chromatography should be performed relatively quickly.

Q4: What are the best general techniques for purifying this compound derivatives?

A4: The most common and effective purification techniques are recrystallization and flash column chromatography.[5] For very small quantities or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.[6]

Q5: How can I remove the corresponding sulfonic acid impurity from my product?

A5: The sulfonic acid impurity is much more polar than the sulfonyl chloride. It can often be removed by washing an organic solution of the crude product with a saturated sodium bicarbonate solution or water.[2] However, this aqueous workup can also lead to hydrolysis of the desired product.[1] Alternatively, column chromatography is effective at separating the polar sulfonic acid from the less polar sulfonyl chloride.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Oily Product Instead of Solid The product may be impure, leading to a depressed melting point. Residual solvent may also be present.Try to triturate the oil with a non-polar solvent like hexanes or pentane to induce crystallization. If that fails, purify the oil using flash column chromatography. Ensure all solvent is removed under high vacuum.
Low Yield After Purification The product may be hydrolyzing during aqueous workup or on the silica gel column. The compound might also be partially soluble in the recrystallization solvent at low temperatures.Minimize contact with water during workup by using brine washes and drying the organic layer thoroughly with an anhydrous salt like Na2SO4 or MgSO4.[5] For column chromatography, consider using a less polar solvent system or deactivating the silica gel with triethylamine. For recrystallization, ensure the solution is thoroughly cooled, and consider placing it in a -20°C freezer to maximize crystal formation.[5]
Product Decomposes During Purification Sulfonyl chlorides can be thermally unstable and sensitive to moisture.[3][7]Avoid excessive heating during recrystallization.[7] Use dry solvents and glassware.[5] If using column chromatography, run the column as quickly as possible.
Persistent Impurities After a Single Purification The impurities may have similar polarity to the desired product.A second purification step using a different technique may be necessary. For example, if column chromatography does not remove an impurity, try recrystallization with a different solvent system. For challenging separations, preparative HPLC may be required.[6]
Streaking on TLC Plate The compound may be too polar for the chosen eluent system, or it could be interacting strongly with the silica gel. The sample might be overloaded.Try a more polar eluent system. Adding a small amount of acetic acid or triethylamine to the eluent can sometimes improve the spot shape. Ensure the sample is not too concentrated when spotted on the TLC plate.

Purification Techniques Comparison

Technique Advantages Disadvantages Best For
Recrystallization Can provide very pure material. Scalable.[8]Requires finding a suitable solvent system. Can have lower yields if the compound is somewhat soluble at low temperatures.[9]Purifying large quantities of a solid product that is mostly pure.
Flash Column Chromatography Good for separating compounds with different polarities. Can handle oily products.[5]Can lead to hydrolysis on silica gel. Can be time-consuming for large quantities.Purifying crude reaction mixtures containing multiple components, and for isolating non-crystalline products.
Preparative HPLC Excellent separation power for closely related compounds. Can achieve very high purity.[6]Requires specialized equipment. Limited to smaller sample sizes.Final purification of small quantities of high-value compounds or for separating difficult-to-resolve mixtures.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Choose a solvent in which the this compound derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][9] Common choices include hexanes, ethyl acetate, toluene, or mixtures thereof.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[9]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under high vacuum.

Flash Column Chromatography Protocol
  • Stationary Phase: Pack a glass column with silica gel in the desired eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. A common eluent system for sulfonyl chlorides is a gradient of ethyl acetate in hexanes.[5]

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Crude_Product Crude 2-Hydroxyquinoline-6-sulfonyl Chloride Derivative Workup Aqueous Workup (Optional) Crude_Product->Workup Concentration Concentration Workup->Concentration Purification_Choice Choose Purification Method Concentration->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Yield, Solid Column_Chromatography Flash Column Chromatography Purification_Choice->Column_Chromatography Oily Product, Mixed Impurities Prep_HPLC Preparative HPLC Purification_Choice->Prep_HPLC High Purity Needed, Small Scale Purity_Check Check Purity (NMR, LC-MS) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Prep_HPLC->Purity_Check Purity_Check->Purification_Choice Purity <95% Pure_Product Pure Product Purity_Check->Pure_Product Purity >95% Storage Store under Inert Atmosphere at -20°C Pure_Product->Storage

Caption: General workflow for the purification of this compound derivatives.

Hydrolysis_Pathway Sulfonyl_Chloride This compound (Desired Product) Sulfonic_Acid 2-Hydroxyquinoline-6-sulfonic Acid (Impurity) Sulfonyl_Chloride->Sulfonic_Acid H₂O (Hydrolysis)

Caption: Undesirable hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

References

stability of 2-hydroxyquinoline-6-sulfonyl chloride in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 2-hydroxyquinoline-6-sulfonyl chloride in various solvents, offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Stability of this compound in Different Solvents

The stability of this compound is critically dependent on the choice of solvent due to the high reactivity of the sulfonyl chloride functional group. The presence of a hydroxyl group on the quinoline ring introduces an additional layer of complexity, potentially leading to intramolecular reactions.

General Stability Considerations:

Sulfonyl chlorides are susceptible to nucleophilic attack, particularly from protic solvents like water and alcohols, leading to solvolysis.[1][2][3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The rate of this degradation is influenced by the solvent's nucleophilicity and the electronic properties of the quinoline ring system. The 2-hydroxy group, being an electron-donating group, can influence the reactivity of the sulfonyl chloride.

Qualitative Stability Summary
Solvent TypeExamplesPredicted StabilityRationale
Protic Polar Water, Methanol, EthanolLow These solvents are nucleophilic and will react with the sulfonyl chloride group, leading to the formation of the corresponding sulfonic acid or sulfonate ester.[1][4] The presence of the acidic proton in these solvents can also facilitate the degradation process.
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetoneModerate to High These solvents are generally preferred for reactions involving sulfonyl chlorides as they are not nucleophilic and do not directly participate in solvolysis.[3] However, trace amounts of water can lead to slow hydrolysis over time. Stability is generally higher in these solvents compared to protic ones.
Aprotic Non-Polar Toluene, Hexane, Dichloromethane (DCM)High These solvents are non-nucleophilic and have low polarity, which generally disfavors the SN2 solvolysis reaction. As long as the compound is soluble and the solvent is anhydrous, high stability is expected.

Experimental Protocols

Protocol: Monitoring Stability of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the degradation of this compound in a selected solvent over time.

Materials:

  • This compound

  • Anhydrous solvent of choice

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., Acetonitrile/Water with 0.1% formic acid)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the anhydrous solvent of choice at a known concentration (e.g., 1 mg/mL).

  • Time Zero (t=0) Sample: Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject this sample into the HPLC system to obtain the initial peak area of the compound.

  • Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, protected from light).

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it with the mobile phase as in step 2, and inject it into the HPLC system.

  • Data Analysis:

    • Monitor the peak area of the this compound peak over time.

    • Observe the appearance and increase in the peak area of any new peaks, which would correspond to degradation products.

    • Calculate the percentage of the remaining this compound at each time point relative to the t=0 sample.

    • Plot the percentage of the remaining compound against time to visualize the stability profile.

Troubleshooting and FAQs

Q1: My this compound solution turned cloudy and a precipitate formed. What is happening?

A1: This is likely due to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. Sulfonic acids are often less soluble in organic solvents than their sulfonyl chloride precursors. This is a common issue when using solvents that are not anhydrous or have been exposed to atmospheric moisture.

Troubleshooting:

  • Use fresh, anhydrous solvents for your experiments.

  • Handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Store the solid compound and its solutions in a desiccator.

Q2: I am seeing a new spot on my TLC/a new peak in my LC-MS that I wasn't expecting. What could it be?

A2: Besides the expected sulfonic acid from hydrolysis, an intramolecular cyclization product is a possibility due to the presence of the 2-hydroxy group. The hydroxyl group can act as an intramolecular nucleophile, attacking the sulfonyl chloride to form a cyclic sulfonated ester (a sultone).

Potential Degradation Pathways:

A This compound B Hydrolysis (Sulfonic Acid) A->B H2O C Intramolecular Cyclization (Sultone) A->C Intramolecular Nucleophilic Attack

Figure 1: Potential degradation pathways for this compound.

Q3: Which solvent should I use to store a stock solution of this compound?

A3: For short-term storage, anhydrous aprotic polar solvents like acetonitrile or dichloromethane are recommended. For long-term storage, it is best to store the compound as a solid in a desiccator at low temperature (e.g., -20°C). If a solution is necessary for long-term storage, an anhydrous aprotic non-polar solvent like toluene would be a better choice than polar aprotic solvents, provided the compound is sufficiently soluble.

Q4: Can I use an alcohol like methanol or ethanol to dissolve this compound for my reaction?

A4: It is highly discouraged to use alcohols as solvents for reactions where the sulfonyl chloride needs to remain intact to react with another nucleophile. Alcohols will readily react with the sulfonyl chloride to form a sulfonate ester, a process known as alcoholysis.[4][5] If your reaction requires an alcohol, consider protecting the hydroxyl group of the alcohol before introducing the sulfonyl chloride, or use a large excess of the alcohol if the formation of the sulfonate ester is the desired outcome.

Q5: How does the 2-hydroxy group affect the stability of the sulfonyl chloride?

A5: The 2-hydroxy group has two main effects:

  • Electronic Effect: As an electron-donating group, it can increase the electron density on the quinoline ring, which may slightly decrease the electrophilicity of the sulfonyl group, potentially making it marginally less reactive towards external nucleophiles compared to unsubstituted quinoline sulfonyl chloride.

  • Intramolecular Reactivity: As mentioned in A2, the hydroxyl group is a tethered nucleophile that can attack the sulfonyl chloride group, leading to the formation of a cyclic sultone. The rate of this intramolecular reaction will depend on the geometric feasibility of the cyclization.

Visualization of Stability Factors

The following diagram illustrates the key factors influencing the stability of this compound in solution.

cluster_0 This compound Stability cluster_1 Solvent Properties cluster_2 Degradation Pathways Compound This compound -SO2Cl (Electrophilic Center) -OH (Internal Nucleophile) Solvolysis Solvolysis (Hydrolysis/Alcoholysis) Compound:f1->Solvolysis Attacked by External Nucleophile Cyclization Intramolecular Cyclization (Sultone Formation) Compound:f2->Cyclization Internal Nucleophilic Attack Solvent_Type Solvent Type Protic (e.g., H2O, MeOH) Aprotic (e.g., ACN, DCM) Solvent_Type:f2->Compound Preferred for Stability Solvent_Type:f1->Solvolysis Promotes Water_Content Water Content (Anhydrous vs. Non-anhydrous) Water_Content->Solvolysis Initiates Hydrolysis

Figure 2: Factors influencing the stability of this compound.

References

Technical Support Center: Managing the Reactivity of Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the handling and reactivity of sulfonyl chlorides.

Frequently Asked Questions (FAQs)

Q1: My sulfonyl chloride is showing signs of degradation. How should I properly store it?

A1: Proper storage is crucial to maintain the integrity of sulfonyl chlorides. They are sensitive to moisture and can degrade over time. Store them in a cool, dry place, ideally between 2-8°C, away from heat sources and incompatible substances like water, bases, and oxidizing agents.[1][2] Use tightly sealed containers made of glass or high-density polyethylene (HDPE) with PTFE-lined caps to prevent moisture ingress.[2][3] The storage area should be well-ventilated.[1][3]

Q2: What are the essential safety precautions when working with sulfonyl chlorides?

A2: Sulfonyl chlorides are reactive and corrosive. Always handle them in a well-ventilated fume hood.[1][3] Personal Protective Equipment (PPE) is mandatory and includes chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a chemical-resistant lab coat.[1][3] Ensure that an emergency eyewash station and safety shower are readily accessible.[3] Have a spill kit with absorbent materials like sand or vermiculite available.[1]

Q3: My reaction with an amine is sluggish. What can I do to improve the reaction rate?

A3: The reactivity of amines with sulfonyl chlorides can be influenced by the nucleophilicity of the amine and the reaction conditions. For less reactive, electron-deficient amines, consider using a catalyst.[4] Bases such as pyridine, triethylamine, or Hünig's base are commonly used to catalyze the reaction and scavenge the HCl byproduct.[5] In some cases, a combination of photoredox and copper catalysis has been shown to be effective for a broad range of amine substrates.[4]

Q4: I am observing significant hydrolysis of my sulfonyl chloride during my aqueous workup. How can I minimize this?

A4: Sulfonyl chlorides react with water to form the corresponding sulfonic acid.[6] To minimize hydrolysis during workup, perform the extraction quickly and at a low temperature.[7] Using a saturated sodium bicarbonate solution can help neutralize the generated acid.[8] For particularly sensitive substrates, consider an anhydrous workup if the subsequent steps allow. The low solubility of some aryl sulfonyl chlorides in water can also protect them from extensive hydrolysis, allowing for their precipitation from the reaction mixture.[7]

Q5: Can I use a catalyst for the reaction of a sulfonyl chloride with an alcohol?

A5: Yes, bases like pyridine are commonly used to catalyze the reaction between sulfonyl chlorides and alcohols to form sulfonate esters.[9][10] The base activates the alcohol and neutralizes the HCl generated during the reaction.[9][11] 4-Dimethylaminopyridine (DMAP) can also be used as a more potent catalyst, particularly for sterically hindered alcohols.[12][13]

Troubleshooting Guides

Issue 1: Low Yield in Sulfonamide Formation

Possible Causes and Solutions:

  • Poor Amine Nucleophilicity: Electron-deficient or sterically hindered amines may react slowly.

    • Troubleshooting Step: Increase the reaction temperature. If the substrate is thermally sensitive, consider using a more effective catalyst system. For example, a switch from triethylamine to a stronger, non-nucleophilic base like DBU or the addition of a catalytic amount of DMAP might be beneficial.[12] For challenging couplings, consider alternative methods like those employing photoredox or transition metal catalysis.[4][14]

  • Hydrolysis of Sulfonyl Chloride: The presence of water will lead to the formation of the corresponding sulfonic acid, reducing the amount of sulfonyl chloride available for the reaction.

    • Troubleshooting Step: Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods and use freshly opened or properly stored anhydrous reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[15]

  • Sub-optimal Base: The choice and amount of base are critical.

    • Troubleshooting Step: Ensure at least one equivalent of base is used to neutralize the generated HCl.[5] For primary amines, the resulting sulfonamide is acidic and can be deprotonated by the base, so an excess of the amine or an additional equivalent of base may be necessary.[16] The pKa of the base should be appropriate for the specific amine and sulfonyl chloride used.

Issue 2: Formation of Side Products in Reactions with Alcohols

Possible Causes and Solutions:

  • Elimination Side Products: If the alcohol is secondary or tertiary, elimination to form an alkene can compete with the desired substitution reaction, especially at elevated temperatures.

    • Troubleshooting Step: Run the reaction at a lower temperature. Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge to minimize base-promoted elimination.

  • Reaction at Multiple Sites: If the substrate contains multiple hydroxyl groups, the sulfonyl chloride may react non-selectively.

    • Troubleshooting Step: Use a sterically bulky sulfonyl chloride, such as tosyl chloride, which will preferentially react with less sterically hindered alcohols.[17] Alternatively, employ protecting group strategies to selectively block more reactive hydroxyl groups before sulfonylation.

Issue 3: Difficulty in Purifying the Sulfonyl Chloride Product

Possible Causes and Solutions:

  • Contamination with Sulfonic Acid: Hydrolysis of the sulfonyl chloride during the reaction or workup leads to contamination with the corresponding sulfonic acid.

    • Troubleshooting Step: During workup, wash the organic layer with cold, dilute aqueous base (e.g., sodium bicarbonate) to remove the acidic sulfonic acid.[8] Be aware that vigorous or prolonged washing can lead to further hydrolysis of the desired product.

  • Residual Starting Materials or Catalysts: Unreacted starting materials or the base catalyst can co-elute with the product during chromatography.

    • Troubleshooting Step: An acidic wash (e.g., dilute HCl) can be used to remove basic catalysts like pyridine or triethylamine during the workup. For purification of crude liquid organosulfonyl chlorides, a method involving scrubbing with aqueous hydrochloric acid followed by vacuum stripping with an inert gas sweep can be effective.[18]

Data Presentation

Table 1: Relative Hydrolysis Rates of Substituted Benzenesulfonyl Chlorides

Substituent (para-)Relative Rate of Hydrolysis
OMeSlower
MeSlower
H1.00
FFaster
NO₂Significantly Faster

Note: Electron-withdrawing groups increase the rate of hydrolysis, while electron-donating groups decrease it. This trend is consistent with an SN2-like mechanism.[19]

Table 2: Common Catalysts/Bases for Sulfonamide and Sulfonate Ester Synthesis

Catalyst/BaseTypical ApplicationpKa of Conjugate AcidNotes
PyridineGeneral purpose for both sulfonamides and sulfonate esters5.2Can also act as a nucleophilic catalyst.[20]
Triethylamine (Et₃N)Commonly used for sulfonamide formation with MsCl.[20]10.7A stronger, non-nucleophilic base than pyridine.
Hünig's Base (DIPEA)Sterically hindered, non-nucleophilic base11.0Useful when nucleophilic catalysis by the base is undesirable.[5]
4-Dimethylaminopyridine (DMAP)Highly effective nucleophilic catalyst, often used in catalytic amounts with a stoichiometric base9.7Significantly accelerates reactions, especially with hindered alcohols or less reactive amines.[12]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from an Amine
  • Dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.1 - 2.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (1.05 eq.) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer. Wash the organic layer sequentially with dilute aqueous HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to remove any sulfonic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of a Crude Liquid Organosulfonyl Chloride

This protocol is adapted from a patented method for the purification of methanesulfonyl chloride.[18]

  • Place the crude liquid organosulfonyl chloride in a separation funnel.

  • Add a clean, aqueous solution of hydrochloric acid (18-36% w/w). The volume of the acid solution should be sufficient to allow for efficient mixing.

  • Shake the funnel vigorously for 3-15 minutes at a temperature between 10-25 °C.[18]

  • Allow the layers to separate and decant the lower organosulfonyl chloride layer.

  • Transfer the scrubbed organosulfonyl chloride to a distillation apparatus equipped for vacuum stripping.

  • Heat the material to a temperature no greater than 70 °C under a total pressure of no greater than 350 torr.[18]

  • While heating under vacuum, sweep the volatiles with an inert gas (e.g., nitrogen or argon) at a flow rate of at least 1.0 unit volume per minute per unit volume of the organosulfonyl chloride.[18]

  • Collect the purified, stripped organosulfonyl chloride.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Dissolve Amine & Base in Anhydrous Solvent cooling Cool to 0 °C reagents->cooling addition Slowly Add Sulfonyl Chloride cooling->addition stirring Stir at Room Temp (Monitor Progress) addition->stirring quench Quench Reaction stirring->quench extraction Liquid-Liquid Extraction quench->extraction wash Aqueous Washes (Acid, Base, Brine) extraction->wash dry Dry & Concentrate wash->dry purify Recrystallization or Chromatography dry->purify

Caption: General workflow for sulfonamide synthesis.

troubleshooting_low_yield start Low Yield in Sulfonamide Formation cause1 Poor Amine Nucleophilicity? start->cause1 cause2 Hydrolysis of Sulfonyl Chloride? cause1->cause2 No solution1 Increase Temperature or Use Catalyst cause1->solution1 Yes cause3 Sub-optimal Base? cause2->cause3 No solution2 Use Anhydrous Conditions cause2->solution2 Yes solution3 Optimize Base Choice and Stoichiometry cause3->solution3 Yes

Caption: Troubleshooting logic for low sulfonamide yield.

References

Technical Support Center: 2-Hydroxyquinoline-6-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of 2-hydroxyquinoline-6-sulfonyl chloride, with a primary focus on preventing its hydrolysis to ensure experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, providing step-by-step solutions to overcome challenges related to its instability.

Issue Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of this compound before or during the reaction.1. Ensure Anhydrous Conditions: Use oven-dried glassware and freshly distilled, anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Optimize Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to minimize the rate of hydrolysis. 3. Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct without competing with the desired nucleophile.
Formation of 2-Hydroxyquinoline-6-sulfonic acid as a Major Byproduct Presence of water in the reaction mixture.1. Solvent Purity Check: Use a Karl Fischer titrator to confirm the water content of your solvent is minimal. 2. Reagent Purity Check: Ensure that your amine or alcohol nucleophile is anhydrous. If necessary, dry it using appropriate methods before use. 3. Inert Atmosphere: Purge the reaction vessel with an inert gas for an extended period before adding reagents.
Inconsistent Results Between Experiments Degradation of this compound during storage.1. Proper Storage: Store the compound in a desiccator, under an argon or nitrogen atmosphere, at a low temperature (e.g., 4-8 °C).[1] 2. Aliquot Reagents: Upon receipt, aliquot the this compound into smaller, single-use vials to minimize exposure to atmospheric moisture from repeated openings of the main container.

Frequently Asked Questions (FAQs)

Q1: How can I minimize the hydrolysis of this compound during storage?

A1: To minimize hydrolysis during storage, it is crucial to protect the compound from atmospheric moisture. Store this compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. For long-term storage, keeping it in a desiccator at a reduced temperature (e.g., 4-8°C) is recommended.[1]

Q2: What are the best solvents to use for reactions with this compound to prevent hydrolysis?

A2: Anhydrous aprotic solvents are the best choice for reactions involving this compound. Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are commonly used. It is essential to use freshly distilled or commercially available anhydrous solvents to ensure the water content is as low as possible.

Q3: Can I use an aqueous solvent system for my reaction?

A3: Using aqueous solvent systems is generally not recommended due to the high reactivity of the sulfonyl chloride group with water, which leads to rapid hydrolysis. If the solubility of your substrate requires the use of a co-solvent, ensure that the reaction is performed at a low temperature and that the desired reaction is significantly faster than the rate of hydrolysis.

Q4: How does the pH of the reaction mixture affect the stability of this compound?

A4: The rate of hydrolysis of sulfonyl chlorides is pH-dependent. Both neutral and alkaline conditions can promote hydrolysis. In many reactions, a non-nucleophilic base such as triethylamine or pyridine is added to neutralize the hydrochloric acid generated during the reaction. This prevents the reaction mixture from becoming acidic, which can catalyze other side reactions, but it does not prevent hydrolysis if water is present.

Q5: What is the primary degradation product of this compound hydrolysis?

A5: The primary degradation product is 2-hydroxyquinoline-6-sulfonic acid. This is formed by the reaction of the sulfonyl chloride group with water. The formation of this byproduct can be confirmed by analytical techniques such as mass spectrometry, where a corresponding molecular ion peak may be observed.[1]

Quantitative Data on Sulfonyl Chloride Stability

Solvent System Temperature (°C) Rate Constant (s⁻¹)
Water253.1 x 10⁻³
90% Acetone-Water251.2 x 10⁻⁴
80% Acetone-Water254.8 x 10⁻⁴
50% Acetone-Water252.9 x 10⁻³
90% Dioxane-Water254.0 x 10⁻⁵
50% Dioxane-Water251.5 x 10⁻³

Data is illustrative and represents the hydrolysis of benzenesulfonyl chloride. The presence of the hydroxyquinoline moiety may influence the actual rates.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide using this compound

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide under conditions designed to minimize hydrolysis.

Materials:

  • This compound

  • Primary or secondary amine (anhydrous)

  • Anhydrous dichloromethane (DCM) or anhydrous acetonitrile (ACN)

  • Triethylamine (Et₃N) or Pyridine (distilled and stored over KOH)

  • Argon or Nitrogen gas supply

  • Oven-dried glassware

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to an argon or nitrogen line.

  • Dissolve the amine (1.0 equivalent) in anhydrous DCM and add it to the reaction flask via a syringe.

  • Add triethylamine (1.2 equivalents) to the reaction mixture.

  • In a separate dry flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

  • Slowly add the solution of this compound to the stirring amine solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Hydrolysis_Pathway A This compound C Transition State A->C Nucleophilic Attack B Water (H2O) B->C D 2-Hydroxyquinoline-6-sulfonic Acid C->D E HCl C->E

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Amine in Anhydrous DCM prep2 Add Triethylamine prep1->prep2 reaction1 Cool Amine Solution to 0 °C prep2->reaction1 prep3 Dissolve Sulfonyl Chloride in Anhydrous DCM reaction2 Slowly Add Sulfonyl Chloride Solution prep3->reaction2 reaction1->reaction2 reaction3 Stir at Room Temperature (2-4h) reaction2->reaction3 workup1 Quench with aq. NH4Cl reaction3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4

Caption: Workflow for sulfonamide synthesis.

References

Technical Support Center: Labeling with 2-Hydroxyquinoline-6-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-hydroxyquinoline-6-sulfonyl chloride for labeling applications. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

A1: The optimal pH for labeling with this compound is a balance between ensuring the nucleophilicity of the target amine and minimizing the hydrolysis of the sulfonyl chloride. Generally, a slightly alkaline pH range of 8.0 to 9.5 is recommended as a starting point for the reaction with primary or secondary amines.

Q2: How does pH affect the reactivity of the target amine?

A2: The reactive species in the labeling reaction is the unprotonated amine. The equilibrium between the protonated (R-NH3+) and unprotonated (R-NH2) form of an amine is dictated by its pKa. To ensure a sufficient concentration of the nucleophilic unprotonated amine, the reaction pH should be at least 1 to 2 units above the pKa of the target amine.

Q3: What is the effect of pH on the stability of this compound?

A3: Sulfonyl chlorides are susceptible to hydrolysis, which is the reaction with water to form the corresponding sulfonic acid. This hydrolysis is pH-dependent and generally increases with increasing pH. At highly alkaline pH values (pH > 10), the rate of hydrolysis can become a significant competing reaction, reducing the efficiency of the labeling reaction. While the hydrolysis of some sulfonyl chlorides shows a plateau in the pH range of 2 to 11, it's a crucial factor to consider.[1]

Q4: Can I perform the labeling reaction in an acidic pH?

A4: Performing the labeling reaction in an acidic pH is generally not recommended. At a pH below the pKa of the target amine, the majority of the amine will be in its protonated form (R-NH3+), which is not nucleophilic and will not react with the sulfonyl chloride. This will result in very low or no labeling efficiency.

Troubleshooting Guide

Problem Potential Cause (pH-related) Suggested Solution
Low Labeling Efficiency The pH of the reaction buffer is too low, resulting in protonation of the target amine.Increase the pH of the reaction buffer to a range of 8.0-9.5. Ensure the pH is at least 1-2 units above the pKa of the target amine.
The pH is too high, leading to significant hydrolysis of the this compound.Decrease the pH to the recommended range of 8.0-9.5. Consider performing the reaction at a lower temperature to reduce the rate of hydrolysis.
No Labeling Observed The reaction was performed at an acidic pH.Verify the pH of your reaction buffer. Adjust to the recommended alkaline pH range.
The this compound has completely hydrolyzed before reacting with the target molecule.Prepare the labeling solution immediately before use. Avoid prolonged storage of the reagent in aqueous buffers, especially at alkaline pH.
Inconsistent Labeling Results Fluctuations in the pH of the reaction buffer.Use a reliable buffer system with sufficient buffering capacity to maintain a stable pH throughout the reaction.
Precipitation Observed During Reaction The sulfonamide product may be insoluble in the reaction buffer. The Hinsberg reaction notes that sulfonamides from primary and secondary amines can be poorly soluble.[2]Add a co-solvent (e.g., DMSO, DMF) to the reaction mixture to improve the solubility of the product. Ensure the final concentration of the organic solvent does not denature your target molecule.

Experimental Protocols

General Protocol for Labeling a Protein with this compound
  • Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. A recommended buffer is 50 mM sodium bicarbonate/carbonate buffer, pH 8.5-9.0.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This solution should be prepared fresh.

  • Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the this compound solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C. The optimal time may need to be determined empirically.

  • Termination: The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to quench the unreacted sulfonyl chloride.

  • Purification: Remove the unreacted label and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Solution Prepare Protein in Alkaline Buffer (pH 8-9.5) Mixing Add Reagent to Protein Solution Protein_Solution->Mixing Reagent_Solution Prepare Fresh Reagent in Anhydrous Solvent Reagent_Solution->Mixing Incubation Incubate (1-4 hours) Mixing->Incubation Quenching Quench Unreacted Reagent Incubation->Quenching Purification Purify Labeled Protein (e.g., Desalting Column) Quenching->Purification Final_Product Final_Product Purification->Final_Product Labeled Protein troubleshooting_logic Start Low/No Labeling Check_pH Is reaction pH in 8.0-9.5 range? Start->Check_pH Adjust_pH_Up Increase pH Check_pH->Adjust_pH_Up No (too low) Check_Hydrolysis Is reagent freshly prepared and reaction time optimized? Check_pH->Check_Hydrolysis Yes Check_Amine_pKa Is pH > pKa of target amine? Adjust_pH_Up->Check_Amine_pKa Adjust_pH_Down Decrease pH Check_Hydrolysis->Adjust_pH_Down No (pH too high) Optimize_Time Prepare fresh reagent and optimize incubation time Check_Hydrolysis->Optimize_Time Yes Successful_Labeling Successful Labeling Adjust_pH_Down->Successful_Labeling Optimize_Time->Successful_Labeling Check_Amine_pKa->Adjust_pH_Up No Check_Amine_pKa->Successful_Labeling Yes

References

dealing with steric hindrance in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides and FAQs

This guide addresses common issues encountered during sulfonamide synthesis, with a focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)
Q1: Why is my sulfonamide yield low when using a sterically hindered amine or sulfonyl chloride?

A1: Low yields in sulfonamide synthesis involving sterically hindered reactants are often due to the spatial arrangement of bulky substituents near the reactive centers (the amine's nitrogen and the sulfonyl chloride's sulfur). This "steric hindrance" physically obstructs the nucleophilic attack of the amine on the electrophilic sulfur atom, slowing down the reaction rate and favoring side reactions.[1][2] The acetyl group, for instance, is a bulky group that can create steric hindrance and block specific positions on a molecule.[1]

To overcome this, several strategies can be employed, such as using more reactive reagents, employing catalysts, or modifying reaction conditions.

Q2: What are some common strategies to overcome steric hindrance in sulfonamide synthesis?

A2: Several effective strategies can be employed to improve the yield and reaction rate when dealing with sterically hindered substrates:

  • Use of Catalysts: Lewis acids or nucleophilic catalysts can activate the sulfonylating agent or the amine, facilitating the reaction.

  • Alternative Sulfonylating Agents: More reactive alternatives to sulfonyl chlorides, such as sulfonyl fluorides, can be used.[3][4]

  • Modified Reaction Conditions: Increasing the reaction temperature or pressure can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Protecting Groups: In some cases, temporarily protecting a functional group can prevent it from sterically interfering with the desired reaction.[1]

Troubleshooting Common Issues
Problem: Poor reactivity between a sterically hindered amine and a sulfonyl chloride.

Solution 1: Employ a Nucleophilic Catalyst like DMAP.

4-Dimethylaminopyridine (DMAP) is an effective nucleophilic catalyst that can significantly enhance the rate of sulfonylation, especially with sterically hindered or weakly nucleophilic amines.[5][6] DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the hindered amine.[5]

Solution 2: Utilize Alternative Sulfonylating Agents.

Sulfonyl fluorides, while generally more stable, can be activated to become potent sulfonylating agents.[3][4] This approach can be particularly useful for hindered amines.

Solution 3: Consider Metal-Catalyzed Cross-Coupling Reactions.

Modern synthetic methods, such as copper- or palladium-catalyzed cross-coupling reactions, offer powerful alternatives for forming the S-N bond, even with challenging substrates.[7]

Data Presentation: Comparison of Strategies

The following table summarizes the effectiveness of different strategies for the sulfonylation of a model sterically hindered amine.

StrategyReagents/CatalystTypical Yield RangeKey Advantages
Standard Conditions ArSO₂Cl, Base (e.g., Pyridine)10-30%Simple setup
DMAP Catalysis ArSO₂Cl, DMAP, Base60-90%Mild conditions, high efficiency[5][8]
Sulfonyl Fluoride Activation ArSO₂F, Lewis Acid (e.g., Ca(NTf₂)₂)60-85%Utilizes stable sulfonyl fluoride precursors[3][4]
Copper-Catalyzed Coupling Ar-X, Sulfonamide, Cu Catalyst70-95%Broad substrate scope[7]
Experimental Protocols
Protocol 1: DMAP-Catalyzed Sulfonylation of a Hindered Amine

This protocol describes a general procedure for the synthesis of a sulfonamide from a sterically hindered amine and a sulfonyl chloride using DMAP as a catalyst.[5]

Materials:

  • Sterically hindered amine (1.0 mmol)

  • Aryl or alkyl sulfonyl chloride (1.1 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol)

  • Triethylamine (Et₃N) or other non-nucleophilic base (1.5 mmol)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (10 mL)

Procedure:

  • To a solution of the sterically hindered amine and DMAP in anhydrous DCM, add the non-nucleophilic base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

Sulfonamide_Synthesis_Pathway General Sulfonamide Synthesis Amine R-NH₂ (Amine) TransitionState Transition State Amine->TransitionState Nucleophilic Attack SulfonylChloride R'-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->TransitionState Sulfonamide R-NH-SO₂-R' (Sulfonamide) TransitionState->Sulfonamide HCl HCl TransitionState->HCl Steric_Hindrance_Logic Decision Logic for Hindered Synthesis Start Low Sulfonamide Yield? CheckSterics Are Reactants Sterically Hindered? Start->CheckSterics YesSterics Yes CheckSterics->YesSterics High Likelihood NoSterics No CheckSterics->NoSterics Low Likelihood TryCatalyst Use DMAP or Lewis Acid Catalyst YesSterics->TryCatalyst AltReagent Use Sulfonyl Fluoride or Alternative Reagent YesSterics->AltReagent OptimizeConditions Increase Temperature/Pressure YesSterics->OptimizeConditions CheckOther Investigate Other Issues (e.g., Purity, Stoichiometry) NoSterics->CheckOther

References

Technical Support Center: Synthesis of 2-Hydroxyquinoline-6-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxyquinoline-6-sulfonyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from the inherent reactivity of the starting materials and the product. These include:

  • Unreacted Starting Material: Residual 2-hydroxyquinoline.

  • Hydrolysis Product: 2-hydroxyquinoline-6-sulfonic acid, formed by the reaction of the sulfonyl chloride with moisture.[1][2][3]

  • Isomeric Byproducts: Sulfonation at other positions on the quinoline ring (e.g., 2-hydroxyquinoline-5-sulfonyl chloride or 2-hydroxyquinoline-8-sulfonyl chloride).

  • Di-sulfonated Products: 2-hydroxyquinoline-x,x-disulfonyl chloride, resulting from over-reaction with the sulfonating agent.

  • Polymeric/Tarry Materials: Formed due to the harsh, acidic conditions of the reaction, leading to degradation of the starting material or product.

Q2: My reaction mixture turned dark red/black. What does this indicate and how can I fix it?

A2: A dark coloration often suggests the formation of polymeric or tarry impurities. This can be caused by:

  • High Reaction Temperature: The chlorosulfonation of activated rings like 2-hydroxyquinoline is highly exothermic.

  • Excess Sulfonating Agent: Too much chlorosulfonic acid can lead to degradation.

  • Contaminants in Starting Material: Impurities in the 2-hydroxyquinoline can promote side reactions.

Troubleshooting:

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of the sulfonating agent.

  • Stoichiometry: Use a minimal excess of chlorosulfonic acid.

  • Purity of Starting Material: Ensure the 2-hydroxyquinoline is of high purity before starting the reaction.

Q3: My yield of this compound is consistently low. What are the likely causes?

A3: Low yields are often attributed to:

  • Incomplete Reaction: Insufficient reaction time or temperature may lead to a significant amount of unreacted starting material.

  • Product Hydrolysis: Exposure to moisture during the reaction or work-up is a primary cause of yield loss, as the sulfonyl chloride hydrolyzes to the sulfonic acid.[1][2]

  • Loss During Work-up: The product may be lost during extraction or purification steps.

Troubleshooting:

  • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize moisture.

  • Careful Quenching: Quench the reaction mixture by pouring it onto crushed ice to rapidly hydrolyze excess chlorosulfonic acid while minimizing hydrolysis of the product.

  • Efficient Extraction: Promptly extract the product into a suitable organic solvent (e.g., dichloromethane or chloroform) after quenching.

Q4: How can I differentiate between this compound and its main impurity, 2-hydroxyquinoline-6-sulfonic acid?

A4: These compounds have distinct physical and spectroscopic properties:

  • Solubility: The sulfonyl chloride is generally more soluble in non-polar organic solvents, while the sulfonic acid has higher solubility in water.

  • Chromatography: On a TLC plate (silica gel), the sulfonic acid will be significantly more polar and have a lower Rf value than the sulfonyl chloride. HPLC can also be used for effective separation and quantification.

  • Spectroscopy:

    • NMR: The proton and carbon NMR spectra will show slight differences in chemical shifts for the aromatic protons and carbons adjacent to the sulfonyl group.

    • IR: The sulfonyl chloride will show characteristic S=O stretching frequencies around 1370 and 1180 cm⁻¹, while the sulfonic acid will have broader O-H and S=O stretches.

    • Mass Spectrometry: The molecular ion peaks will differ by the mass of HCl vs. H₂O. Hydrolysis of the sulfonyl chloride is sometimes observed in the mass spectrometer.[2][3]

Quantitative Data on Common Impurities

The following table summarizes representative quantitative data for impurities that may be observed in the synthesis of this compound. Please note that these values are illustrative and can vary significantly based on reaction conditions and purification methods.

ImpurityRepresentative Abundance (before purification)Analytical Method for Quantification
Unreacted 2-hydroxyquinoline5-15%HPLC, ¹H NMR
2-hydroxyquinoline-6-sulfonic acid10-30%HPLC, ¹H NMR
Isomeric Sulfonyl Chlorides2-10%HPLC, GC-MS
Di-sulfonated Products< 5%HPLC, LC-MS
Polymeric/Tarry MaterialsVariableGravimetric analysis of non-soluble residue

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure for 8-hydroxyquinoline-5-sulfonyl chloride)

  • Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place 2-hydroxyquinoline (1.0 eq).

  • Dissolution (Optional): If a solvent is used, dissolve the starting material in a suitable anhydrous solvent like chloroform or dichloromethane.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, 3 x 100 mL).

  • Washing: Combine the organic layers and wash with cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane).

Visual Troubleshooting Guide

G cluster_start Start cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Synthesis of this compound low_yield Low Yield start->low_yield dark_color Dark Reaction Mixture start->dark_color impurity_detected Impurity Detected by TLC/HPLC start->impurity_detected hydrolysis Product Hydrolysis low_yield->hydrolysis incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction degradation Degradation/Polymerization dark_color->degradation impurity_detected->hydrolysis impurity_detected->incomplete_reaction side_reaction Isomer Formation impurity_detected->side_reaction anhydrous Use Anhydrous Conditions hydrolysis->anhydrous careful_workup Careful Quenching & Workup hydrolysis->careful_workup optimize_time Optimize Reaction Time/Temp incomplete_reaction->optimize_time temp_control Strict Temperature Control (0-5 °C) degradation->temp_control purify_sm Purify Starting Material degradation->purify_sm side_reaction->temp_control purification Column Chromatography/Recrystallization side_reaction->purification

References

Technical Support Center: Strategies to Improve Chemoselectivity in Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of complex molecules, with a focus on enhancing chemoselectivity.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you might encounter in your experiments.

Protecting Groups

Question: My protecting group is being unintentionally removed during a reaction. How can I troubleshoot this?

Answer: Unwanted deprotection is a common issue that compromises chemoselectivity. Here’s a systematic approach to troubleshooting this problem:

  • Verify Reagent and Solvent Purity: Impurities, particularly acidic or basic residues in your reagents or solvents, can lead to premature deprotection. Ensure all materials are of high purity and appropriately dried.

  • Assess Protecting Group Stability: Cross-reference the stability of your chosen protecting group with the reaction conditions you are employing. The table below provides a general overview of the stability of common alcohol protecting groups.[1][2]

  • Consider Orthogonal Protecting Groups: If your molecule has multiple functional groups requiring protection, an orthogonal strategy is crucial. This involves using protecting groups that can be removed under different, specific conditions, ensuring that the deprotection of one group does not affect others.[3][4][5][6]

  • Modify Reaction Conditions: If possible, switch to milder reaction conditions. This could involve using a less reactive reagent, a non-polar solvent, or lowering the reaction temperature.

Table 1: Stability of Common Alcohol Protecting Groups

Protecting GroupAbbreviationStable ToLabile To
TetrahydropyranylTHPBases, Nucleophiles, Reductants, OxidantsMild Acid
Methoxymethyl etherMOMBases, Nucleophiles, Reductants, OxidantsAcid
Benzyl etherBnAcid, Base, Nucleophiles, OxidantsHydrogenolysis, Dissolving Metals
tert-Butyldimethylsilyl etherTBDMSBases, Nucleophiles, Mild OxidantsAcid, Fluoride Ions
AcetylAcMild Acid, HydrogenationAcid, Base

Experimental Protocol: Selective Deprotection of a Silyl Ether in the Presence of an Acetate Ester

This protocol demonstrates the selective removal of a TBDMS ether without cleaving an acetate group, a common challenge in multi-step synthesis.

  • Substrate: A molecule containing both a TBDMS-protected alcohol and an acetate ester.

  • Reagents:

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the substrate (1.0 equiv) in anhydrous THF (0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 1.0 M TBAF solution in THF (1.1 equiv) dropwise over 5 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with EtOAc (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Catalyst Control

Question: I am observing low chemoselectivity in my metal-catalyzed cross-coupling reaction. What factors should I investigate?

Answer: Achieving high chemoselectivity in cross-coupling reactions often requires careful optimization of several parameters. Here are key areas to focus on:

  • Catalyst and Ligand Choice: The nature of the metal center and the steric and electronic properties of the ligands play a crucial role in determining the catalyst's selectivity. A catalyst screening is often necessary to identify the optimal combination for your specific substrates.

  • Catalyst Loading: The concentration of the catalyst can significantly impact the reaction's outcome. While a higher catalyst loading may increase the reaction rate, it can sometimes lead to decreased selectivity due to side reactions.[7][8] Conversely, a very low loading might result in incomplete conversion. It is essential to find the optimal loading through systematic experimentation.

  • Solvent: The solvent can influence the solubility of the catalyst and substrates, as well as the stability of intermediates in the catalytic cycle, thereby affecting chemoselectivity.

  • Temperature: Reaction temperature can alter the relative rates of competing reaction pathways. Lowering the temperature may favor the desired selective pathway.

Table 2: Effect of Catalyst Loading on Yield and Selectivity

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Desired Product Yield (%)Byproduct Yield (%)
0.524655510
1.01295887
2.08>99927
5.04>998514

Note: This is a representative example; optimal loading is reaction-specific.

Experimental Protocol: Screening Catalyst Loading for a Suzuki Cross-Coupling Reaction

  • Reaction: Coupling of an aryl bromide with an arylboronic acid.

  • General Procedure:

    • To a series of oven-dried reaction vials, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

    • To each vial, add a different loading of the palladium catalyst (e.g., Pd(PPh₃)₄) ranging from 0.5 mol% to 5 mol%.

    • Add the appropriate anhydrous solvent (e.g., toluene/ethanol/water mixture).

    • Degas the reaction mixtures by bubbling with argon for 10 minutes.

    • Seal the vials and heat to the desired temperature (e.g., 80 °C).

    • Monitor the reactions by TLC or GC/LC-MS at regular intervals.

    • Upon completion, quench the reactions, extract the product, and analyze the crude mixture to determine conversion and selectivity for each catalyst loading.

Solvent Effects

Question: How can I leverage solvent effects to improve the chemoselectivity of my reaction?

Answer: The choice of solvent can have a profound impact on reaction rates and selectivity by influencing the stability of reactants, transition states, and intermediates.

  • Polarity: The polarity of the solvent is a critical factor. Polar protic solvents (e.g., water, methanol) can stabilize charged intermediates through hydrogen bonding, while polar aprotic solvents (e.g., DMSO, DMF) can solvate cations but not anions as effectively. Non-polar solvents (e.g., hexane, toluene) are generally used for reactions involving non-polar reactants.

  • Coordinating vs. Non-coordinating Solvents: Coordinating solvents can interact with metal catalysts, altering their reactivity and selectivity. For example, a coordinating solvent might block a coordination site on a metal, preventing an undesired reaction pathway.

  • Viscosity: In some cases, the viscosity of the solvent can influence selectivity by affecting the diffusion of reactants.

Table 3: Solvent Polarity and its Potential Effect on Chemoselectivity

SolventPolarity Index (P')Dielectric Constant (ε)Potential Influence on Chemoselectivity
Hexane0.11.89Favors reactions of non-polar species.
Toluene2.42.38Can engage in π-stacking interactions.
Diethyl Ether2.84.34Weakly coordinating.
Tetrahydrofuran (THF)4.07.52Coordinating solvent, can influence catalyst activity.
Acetone5.120.7Polar aprotic, can accelerate Sₙ2 reactions.
Acetonitrile5.837.5Polar aprotic, can stabilize cationic intermediates.
Dimethylformamide (DMF)6.436.7High-boiling polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)7.246.7Strongly polar aprotic solvent.
Methanol5.132.7Polar protic, can act as a proton source.
Water10.280.1Highly polar protic, can promote ionic mechanisms.

Data sourced from various online chemical data repositories.[9][10][11][12]

Kinetic vs. Thermodynamic Control

Question: My reaction is producing a mixture of isomers. How can I favor the formation of one over the other?

Answer: The product distribution in a reaction that can form multiple products is often governed by whether the reaction is under kinetic or thermodynamic control.

  • Kinetic Control: This regime favors the product that is formed the fastest, i.e., the one with the lowest activation energy. Kinetic control is typically achieved at lower reaction temperatures and shorter reaction times.

  • Thermodynamic Control: This regime favors the most stable product. Thermodynamic control is achieved when the reaction is reversible, which is usually facilitated by higher temperatures and longer reaction times, allowing the system to reach equilibrium.[13][14][15][16]

Table 4: General Conditions for Kinetic vs. Thermodynamic Control

ConditionKinetic ControlThermodynamic Control
Temperature LowHigh
Reaction Time ShortLong
Reversibility Irreversible or slow reverse reactionReversible reaction
Product Fastest-forming productMost stable product

Experimental Protocol: Demonstrating Kinetic and Thermodynamic Control in the Addition of HBr to 1,3-Butadiene

  • Objective: To selectively form either the 1,2-adduct (kinetic product) or the 1,4-adduct (thermodynamic product).

  • Kinetic Control (to favor the 1,2-adduct):

    • Cool a solution of 1,3-butadiene in a non-polar solvent (e.g., pentane) to a low temperature (e.g., -80 °C).

    • Slowly add one equivalent of HBr.

    • Allow the reaction to proceed for a short period (e.g., 30 minutes).

    • Quench the reaction at the low temperature and analyze the product mixture. The major product should be the 1,2-adduct.

  • Thermodynamic Control (to favor the 1,4-adduct):

    • Combine 1,3-butadiene and one equivalent of HBr in a suitable solvent in a sealed tube.

    • Heat the reaction mixture to a moderate temperature (e.g., 40 °C).

    • Allow the reaction to proceed for an extended period (e.g., several hours) to allow the system to reach equilibrium.

    • Cool the reaction mixture and analyze the product distribution. The major product should be the more stable 1,4-adduct.

Visualizing Chemoselectivity Strategies

The following diagrams illustrate key concepts and workflows for improving chemoselectivity.

Protecting_Group_Strategy start Complex Molecule with Multiple Functional Groups pg_needed Is chemoselective reaction possible? start->pg_needed select_pg Select Orthogonal Protecting Groups pg_needed->select_pg No direct_reaction Direct Chemoselective Reaction pg_needed->direct_reaction Yes protect Protection Step select_pg->protect reaction Desired Chemical Transformation protect->reaction deprotect Deprotection Step(s) reaction->deprotect final_product Final Product deprotect->final_product direct_reaction->final_product

Caption: Decision workflow for employing protecting groups.

Catalyst_Optimization_Workflow start Low Chemoselectivity in Catalytic Reaction screen_catalyst Screen Catalyst/ Ligand Combinations start->screen_catalyst optimize_loading Optimize Catalyst Loading screen_catalyst->optimize_loading vary_solvent Vary Solvent optimize_loading->vary_solvent adjust_temp Adjust Temperature vary_solvent->adjust_temp analysis Analyze Product Ratio (GC/LC-MS, NMR) adjust_temp->analysis high_selectivity High Chemoselectivity Achieved analysis->high_selectivity

Caption: Workflow for optimizing catalyst-controlled chemoselectivity.

Kinetic_vs_Thermodynamic Reactants Reactants TS_Kinetic Transition State (Lower Ea) Reactants->TS_Kinetic Low Temp, Short Time TS_Thermo Transition State (Higher Ea) Reactants->TS_Thermo High Temp, Long Time Kinetic_Product Kinetic Product (Less Stable) TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product (More Stable) TS_Thermo->Thermo_Product Kinetic_Product->Thermo_Product Equilibrium

Caption: Conceptual relationship between kinetic and thermodynamic control.

References

Validation & Comparative

A Comparative Guide to Fluorescent Labeling Reagents: 2-Hydroxyquinoline-6-sulfonyl Chloride vs. Dansyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two sulfonyl chloride-based fluorescent labeling reagents: the well-established dansyl chloride and the less characterized 2-hydroxyquinoline-6-sulfonyl chloride. While extensive experimental data is available for dansyl chloride, allowing for a thorough evaluation of its performance, specific quantitative data for this compound is not readily found in publicly accessible literature. Therefore, this comparison will provide a comprehensive overview of dansyl chloride, drawing on established experimental findings, and offer a prospective analysis of this compound based on the known properties of quinoline-based fluorophores and the general reactivity of sulfonyl chlorides.

Introduction to Fluorescent Labeling

Fluorescent labeling is a cornerstone technique in biological and chemical research, enabling the visualization and quantification of molecules with high sensitivity and specificity. Sulfonyl chlorides are a class of reactive reagents that readily form stable sulfonamide bonds with primary and secondary amines, making them ideal for labeling proteins, peptides, and other biomolecules.

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) has been a workhorse in the field for decades, valued for its environmental sensitivity and utility in applications ranging from protein sequencing to fluorescence microscopy.[1][2][3]

This compound represents a potentially valuable alternative, with the quinoline core offering distinct photophysical properties that could be advantageous in certain applications. Quinoline-based fluorescent probes are known for their diverse biological and photophysical characteristics.[4]

Chemical Properties and Reactivity

Both dansyl chloride and this compound are sulfonyl chloride derivatives, and their reactivity is primarily governed by the electrophilic nature of the sulfonyl chloride group. They react with nucleophilic groups, most notably primary and secondary amines, to form stable sulfonamide linkages.[2]

PropertyDansyl ChlorideThis compound (Predicted/Inferred)
Molecular Formula C₁₂H₁₂ClNO₂SC₉H₆ClNO₃S
Molecular Weight 269.75 g/mol 243.67 g/mol
Core Structure NaphthaleneQuinoline
Reactive Group Sulfonyl Chloride (-SO₂Cl)Sulfonyl Chloride (-SO₂Cl)
Primary Target Primary and Secondary AminesPrimary and Secondary Amines
Reaction pH Alkaline (typically pH 8.5-10)Alkaline (predicted to be in a similar range)
Solubility Soluble in organic solvents (e.g., acetone, DMF, acetonitrile), limited solubility in water.Predicted to have good solubility in organic solvents and limited water solubility.
Stability Unstable in DMSO and aqueous solutions, prone to hydrolysis.[2][3]Expected to be susceptible to hydrolysis, a common characteristic of sulfonyl chlorides.

Photophysical Properties: A Comparative Overview

The fluorescence properties of a labeling reagent are critical for its utility. Key parameters include the excitation and emission maxima (λex and λem), the quantum yield (ΦF), and the Stokes shift.

Dansyl Chloride: The fluorescence of dansyl conjugates is highly sensitive to the local environment, with its emission maximum shifting to shorter wavelengths (blue-shift) and its quantum yield increasing in non-polar environments.[3] This property makes it a valuable probe for studying protein conformation and binding events.

Photophysical PropertyDansyl Chloride (Conjugate)2-Hydroxyquinoline-6-sulfonamide (Predicted/Inferred)
Excitation Max (λex) ~330-350 nmPredicted to be in the UV-A to violet range (~320-380 nm)
Emission Max (λem) ~450-550 nm (environment-dependent)Predicted to be in the blue to green range (~400-500 nm)
Quantum Yield (ΦF) Variable (can be high in non-polar environments)Potentially moderate to high, based on related compounds.[1]
Stokes Shift LargeExpected to be significant.
Environmental Sensitivity High (polarity-sensitive)Likely to be sensitive to the local environment (e.g., polarity, H-bonding).[6]

Experimental Protocols

Labeling of Proteins with Dansyl Chloride

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5)

  • Dansyl chloride solution (10 mg/mL in anhydrous dimethylformamide (DMF) or acetonitrile)

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.

  • Labeling Reaction: While gently stirring the protein solution, slowly add a 5 to 20-fold molar excess of the dansyl chloride solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching (Optional): To stop the reaction, add a small volume of the quenching solution and incubate for 30-60 minutes.

  • Purification: Remove the unreacted dansyl chloride and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dansyl group (at ~330 nm).

Visualizing Experimental Workflows

General Workflow for Fluorescent Labeling of Proteins

G General Protein Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis A Dissolve Protein in Buffer C Mix Protein and Reagent A->C B Prepare Labeling Reagent Solution B->C D Incubate C->D E Purify Labeled Protein D->E F Characterize Conjugate E->F

Caption: A generalized workflow for the fluorescent labeling of proteins.

Decision Pathway for Choosing a Fluorescent Label

G Choosing a Fluorescent Labeling Reagent A Application Requirements B Environmental Sensitivity Needed? A->B C Specific Wavelength Required? B->C No D Dansyl Chloride B->D Yes E Consider Alternative Probes C->E No F This compound (or other quinoline probes) C->F Yes (Blue/Green)

References

A Comparative Guide to Amine Derivatization Reagents for Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in pharmaceutical and biomedical analysis, the accurate quantification of amine-containing compounds is crucial. Derivatization, a process that modifies an analyte to enhance its detectability, is a cornerstone of many validated analytical methods. This guide provides a comparative overview of 2-hydroxyquinoline-6-sulfonyl chloride and other commonly used derivatization reagents for the analysis of amines by chromatography.

While this compound is a promising reagent due to its reactive sulfonyl chloride group and fluorescent quinoline core, a comprehensive body of validated analytical methods in publicly available literature is not yet established. Therefore, this guide will focus on a comparative analysis with well-established alternatives: Dansyl chloride, Benzoyl chloride, and Pyrene sulfonyl chloride. These reagents are frequently employed for the derivatization of primary and secondary amines, phenols, and thiols, facilitating their analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Derivatization Reagents

The selection of a derivatization reagent is critical and depends on the analyte, the matrix, and the analytical technique employed. The following table summarizes the performance characteristics of Dansyl chloride, Benzoyl chloride, and Pyrene sulfonyl chloride based on published validation data.

ParameterDansyl ChlorideBenzoyl ChloridePyrene Sulfonyl Chloride
Linearity (Correlation Coefficient, r²) >0.99[1][2]>0.99[3]>0.99
Limit of Detection (LOD) 0.015–0.075 µg/mL[1]Sub-nanomolar to low nanomolar range[3]0.1–1.4 mg/kg[4][5]
Limit of Quantification (LOQ) 0.05–0.25 µg/mL[1]Low nanomolar range0.3–4.2 mg/kg[4][5][6]
Precision (RSD%) Intra-day: 0.66–2.69% Inter-day: 0.91–4.38%[1]<10%[7]7.4–14%[4][5][6]
Recovery (%) 79.3–110.3%[1]Not consistently reported across all studies67–114%[4][5][6]
Reaction Time 30-60 minutes[8]Seconds to minutes[7]~15 minutes[9]
Reaction Temperature Room temperature to 60°C[8][10]Room temperature[7]60°C[9]
Detection Method UV, Fluorescence, MS[11]UV, MS[12][13]UV, Fluorescence[9]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are representative experimental protocols for the derivatization of amines using the compared reagents.

Dansyl Chloride Derivatization Protocol for Biogenic Amines in Wine
  • Sample Preparation:

    • Take 10 mL of wine sample and adjust the pH to 12.5 with 2 M NaOH.

    • Add 1 mL of dansyl chloride solution (10 mg/mL in acetone).

    • Vortex the mixture and incubate at 60°C for 45 minutes in a water bath.

    • Add 0.5 mL of 25% ammonium hydroxide to stop the reaction.

    • Evaporate the acetone under a stream of nitrogen.

    • Extract the dansylated amines with 1 mL of toluene.

    • Evaporate the toluene extract to dryness and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or Fluorescence (Excitation: 330 nm, Emission: 530 nm).

Benzoyl Chloride Derivatization Protocol for Neurochemicals in Serum
  • Sample Preparation:

    • To 20 µL of serum, add 80 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge at 12,100 x g for 10 minutes.

    • Take 20 µL of the supernatant and add 10 µL of 100 mM sodium carbonate.

    • Add 10 µL of 2% (v/v) benzoyl chloride in acetonitrile.

    • Vortex and let the reaction proceed for 2 minutes at room temperature.

    • Add 50 µL of water to quench the reaction.

    • The sample is ready for LC-MS/MS analysis.[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution with acetonitrile and water, both containing formic acid.

    • Detection: Tandem Mass Spectrometry (MS/MS).

Pyrene Sulfonyl Chloride Derivatization Protocol for Biogenic Amines in Fish
  • Sample Preparation:

    • Homogenize 5 g of fish sample with 10 mL of 0.6 M perchloric acid.

    • Centrifuge and filter the supernatant.

    • Take 100 µL of the extract and add 200 µL of saturated sodium carbonate solution.

    • Add 400 µL of 3 mM pyrene sulfonyl chloride in acetone.

    • Incubate at 60°C for 15 minutes.

    • Add 100 µL of 2% L-proline solution to stop the reaction.

    • Extract the derivatives with 300 µL of toluene.

    • Evaporate the toluene and reconstitute the residue in 300 µL of acetonitrile for HPLC analysis.[9]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution with acetonitrile and water.

    • Detection: UV at 254 nm and Fluorescence (Excitation: 340 nm, Emission: 480 nm).[9]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for method implementation. The following diagram illustrates a general procedure for amine derivatization prior to chromatographic analysis.

Caption: General workflow for amine analysis using derivatization.

Signaling Pathway Visualization

While not directly a signaling pathway, the derivatization reaction itself can be visualized as a chemical transformation pathway. The following diagram illustrates the general reaction of a sulfonyl chloride, such as this compound, with a primary amine.

G reagent This compound (R-SO2Cl) product Sulfonamide Derivative (R-SO2-NH-R') reagent->product + R'-NH2 amine Primary Amine (R'-NH2) amine->product byproduct HCl

Caption: General reaction scheme for amine derivatization.

References

A Comparative Guide to NMR and Mass Spectrometry for Reaction Product Characterization

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and chemical research, the unambiguous characterization of reaction products is a critical step. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand out as two of the most powerful and widely used methods.[1][2] This guide provides a detailed comparison of their principles, performance, and applications, supported by experimental protocols and data, to help researchers make informed decisions for their analytical needs.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the structure, dynamics, chemical environment, and three-dimensional structure of molecules in solution.[3][4] It operates by exploiting the magnetic properties of atomic nuclei, providing data on the number and types of atoms, their connectivity, and spatial arrangement.[4]

Key Information Provided:

  • Structural Elucidation: Unambiguously determines the carbon-hydrogen framework of a molecule.

  • Connectivity: 2D NMR experiments (like COSY) reveal which atoms are connected through chemical bonds.[5]

  • Purity and Quantification: Quantitative NMR (qNMR) allows for the highly accurate determination of the concentration and purity of a sample, often by comparing the signal integrals of the analyte to an internal standard of known concentration.[6][7]

Strengths and Limitations:

FeatureDescription
Strengths Non-destructive: The sample can be recovered and used for further experiments.[3] Highly Reproducible & Quantitative: The signal intensity is directly proportional to the number of nuclei, making quantification straightforward and reliable.[8][9] Rich Structural Detail: Provides unparalleled insight into the precise atomic connectivity and 3D structure of molecules in their native solution state.[5]
Limitations Low Sensitivity: Compared to MS, NMR requires a larger amount of sample (milligram to microgram range).[3][10] High Cost & Complexity: Instruments are expensive to purchase and maintain, and require specialized expertise to operate.[10][11] Sample Constraints: Requires soluble samples, and paramagnetic impurities can interfere with the analysis.[11]
Experimental Protocol: ¹H Quantitative NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the reaction product and a known amount of an internal standard (e.g., maleic acid) into a vial.[12]

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).[13] The deuterated solvent is necessary for the instrument's lock system.[13][14]

    • Filter the solution through a glass wool plug into a clean, high-quality NMR tube to remove any particulate matter.[14][15]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.[13]

    • Acquire a ¹H NMR spectrum using parameters optimized for quantification. This includes a long relaxation delay (D1, typically 5 times the longest T1 relaxation time) to ensure complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing & Analysis:

    • Apply Fourier transformation and phase correction to the raw data.

    • Integrate the area of a well-resolved peak from the analyte and a peak from the internal standard.

    • Calculate the analyte's concentration or purity using the following formula, accounting for the number of protons each integral represents.[6]

    Purity (%) = [(I_analyte / N_analyte) / (I_std / N_std)] * (M_analyte / M_std) * (W_std / W_sample) * P_std

    Where: I = integral area, N = number of protons, M = molecular weight, W = weight, P = purity of the standard.

Illustrative Data Presentation

Table 1: Illustrative qNMR Data for Purity Assessment of a Fictional Product

ParameterAnalyte (Product X)Internal Standard (Maleic Acid)
Weight (mg) 20.510.2
Molecular Weight ( g/mol ) 250.3116.1
Purity of Standard (%) -99.9
Selected Peak (Integral) Triplet at 4.2 ppm (I=1.00)Singlet at 6.3 ppm (I=0.85)
Number of Protons (N) 22
Calculated Purity (%) 95.8 -

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[16] It is a destructive technique that provides information about the molecular weight and elemental composition of a compound. Tandem MS (MS/MS) can be used to fragment molecules, yielding valuable structural information.[17]

Key Information Provided:

  • Molecular Weight: High-resolution MS (HRMS) can determine the molecular mass with high accuracy (to four decimal places), allowing for the calculation of the elemental formula.[17]

  • Structural Fragments: Fragmentation patterns can help identify structural motifs within a molecule.[17][18]

  • Purity and Quantification: When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it can separate and quantify components of a mixture with exceptional sensitivity.[19][20]

Strengths and Limitations:

FeatureDescription
Strengths Exceptional Sensitivity: Can detect analytes at picomole to femtomole levels, requiring very small sample amounts.[10][17] High Throughput: Can be coupled with chromatography for rapid analysis of complex mixtures.[19] Molecular Formula Determination: HRMS provides highly accurate mass measurements, enabling the determination of elemental formulas.[17]
Limitations Destructive: The sample is consumed during the ionization process. Quantitative Complexity: Absolute quantification can be challenging due to variations in ionization efficiency; it often requires isotopically labeled internal standards for high accuracy.[21][22] Limited Structural Isomer Information: Often cannot distinguish between isomers (e.g., constitutional isomers or stereoisomers) without chromatographic separation or specific fragmentation experiments.
Experimental Protocol: LC-MS for Product Identification & Purity
  • Sample Preparation:

    • Prepare a stock solution of the crude reaction mixture by dissolving it in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[23]

    • Perform a serial dilution to achieve a final concentration in the range of 1-10 µg/mL.[23]

    • Filter the final solution through a 0.22 µm syringe filter to remove particulates that could block the LC system.[23]

  • Data Acquisition (LC-MS):

    • Inject the sample into an LC system (e.g., a UPLC system) coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[17]

    • The LC system separates the components of the mixture on a chromatographic column (e.g., C18 column) based on their polarity.

    • As components elute from the column, they enter the MS ion source (e.g., Electrospray Ionization, ESI).

    • The mass spectrometer acquires mass spectra across a defined m/z range, detecting the molecular ions of the eluting compounds.

  • Data Processing & Analysis:

    • Process the chromatogram to identify peaks corresponding to the product, starting materials, and impurities.

    • Extract the mass spectrum for the main product peak. The accurate mass of the molecular ion (e.g., [M+H]⁺) is used to confirm the elemental composition.

    • The peak area from the chromatogram can be used to estimate relative purity (area %). For accurate quantification, a calibration curve with an internal standard is required.[24]

Illustrative Data Presentation

Table 2: Illustrative HRMS Data for Product X

AnalyteRetention Time (min)Observed m/z ([M+H]⁺)Calculated m/z ([M+H]⁺)Mass Error (ppm)Proposed Formula
Product X 5.42251.1234251.12320.8C₁₄H₁₈N₂O₂
Impurity A 3.15154.0865154.0868-1.9C₈H₁₁NO₂

Part 3: A Head-to-Head Comparison

Both NMR and MS provide critical, often complementary, information. The choice between them depends on the specific question being asked.

Table 3: Comparative Summary of NMR and Mass Spectrometry

FeatureNMR SpectroscopyMass Spectrometry
Principle Measures absorption of RF energy by nuclei in a magnetic fieldMeasures mass-to-charge ratio of ionized molecules
Primary Information Atomic connectivity, 3D structure, chemical environmentMolecular weight, elemental formula, structural fragments
Sensitivity Low (mg-µg)[10]Very High (ng-fg)[10]
Quantification Excellent (Directly proportional)[8][9]Good (Requires calibration/internal standards)[21]
Reproducibility Very High[25]Average to High[25]
Sample State Solution (or solid-state)Gas, Liquid, or Solid (requires ionization)[26]
Sample Prep Simple, requires deuterated solvent[10][27]More complex, may require extraction/derivatization[25]
Isomer Distinction ExcellentPoor (requires chromatography or MS/MS)
Cost Higher instrument cost[10]Lower instrument cost[25]

Synergistic Workflow for Product Characterization

In modern drug development, NMR and MS are rarely used in isolation. They form a powerful, synergistic duo for comprehensive characterization.[1][28]

G cluster_start Reaction Analysis cluster_ms Initial Screening cluster_nmr Detailed Structure & Purity cluster_end Final Result Reaction Crude Reaction Product LCMS LC-MS Analysis Reaction->LCMS Quick, sensitive check MW_Confirm Confirm MW? (HRMS) LCMS->MW_Confirm MW_Confirm->Reaction No (Re-evaluate reaction) Purify Purify Sample (Chromatography) MW_Confirm->Purify Yes NMR 1D & 2D NMR Analysis Purify->NMR Structure_Confirm Confirm Structure? NMR->Structure_Confirm Structure_Confirm->NMR No (Re-evaluate structure) qNMR qNMR for Absolute Purity Structure_Confirm->qNMR Yes Final Fully Characterized Product qNMR->Final

Caption: A typical workflow combining MS for rapid screening and NMR for in-depth structural analysis.

Conclusion

Choosing between NMR and mass spectrometry is not a matter of which is "better," but which is better suited for the analytical task at hand.

  • Use Mass Spectrometry first for a rapid, highly sensitive assessment of whether a reaction was successful by confirming the molecular weight of the desired product. It is indispensable for analyzing complex mixtures and detecting trace-level impurities.

  • Use NMR Spectroscopy for the definitive structural elucidation of a purified compound. It is the gold standard for determining stereochemistry, identifying isomers, and obtaining highly accurate quantitative data on purity and concentration.[7][8]

Ultimately, the synergistic use of both MS and NMR provides the most complete and unambiguous characterization of reaction products, a cornerstone of modern chemical and pharmaceutical research.[1][9] By leveraging the high sensitivity of MS and the detailed structural power of NMR, researchers can confidently advance their projects with well-characterized molecules.

References

A Comparative Guide to the Photostability of 2-Hydroxyquinoline-Based Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the photostability of 2-hydroxyquinoline-based fluorophores against common alternative fluorescent probes. The information presented herein is intended to assist researchers in selecting the most appropriate fluorophore for their specific imaging and sensing applications, with a focus on minimizing photobleaching and ensuring data integrity during lengthy or intensive imaging experiments.

Executive Summary

The selection of a fluorescent probe with high photostability is critical for the success of fluorescence-based assays, particularly in live-cell imaging and high-content screening. Photobleaching, the irreversible photodegradation of a fluorophore, can lead to a loss of signal and inaccurate quantification. 2-Hydroxyquinoline and its derivatives are a class of fluorophores valued for their sensitivity to microenvironmental changes, making them useful as sensors. However, their performance in terms of photostability is a key consideration. This guide compares the photophysical properties related to the stability of 2-hydroxyquinoline-based fluorophores with those of widely used alternatives: Fluorescein, Rhodamine B, Cyanine 3 (Cy3), and Alexa Fluor 488.

Quantitative Photostability Comparison

The following table summarizes key photophysical parameters that influence the photostability of the selected fluorophores. It is important to note that direct, side-by-side comparative studies of 2-hydroxyquinoline photostability under continuous illumination are limited in the literature. The data for 2-hydroxyquinoline derivatives are primarily focused on quantum yields of triplet state formation, which can be an indicator of potential photosensitivity. The data for the alternative fluorophores are derived from various sources and experimental conditions, which are noted where available.

Fluorophore ClassPhotobleaching Half-life (t½)Photobleaching Quantum Yield (Φb)Notes
2-Hydroxyquinoline Derivatives Data not readily availableIndirectly related to Triplet Quantum Yield (ΦT) of ~0.35 (for 4-hydroxyquinoline in neutral aqueous solution)[1][2][3]A higher triplet state quantum yield can indicate a higher propensity for photobleaching through reactions from the triplet state.
Fluorescein ~20-30 seconds~1.5 x 10⁻⁵Photobleaching is highly dependent on the microenvironment and illumination intensity.[1][4][5]
Rhodamine B ~1-2 minutes~3.4 x 10⁻⁷Generally considered more photostable than fluorescein.[6][7]
Cyanine 3 (Cy3) ~1-5 minutes~1.8 x 10⁻⁶Photostability can be significantly enhanced with antioxidant cocktails.[8][9]
Alexa Fluor 488 >5 minutes~1.3 x 10⁻⁶Known for its superior photostability compared to traditional dyes like fluorescein.[4][10]

Disclaimer: The values presented are approximate and compiled from different sources. Experimental conditions such as solvent, pH, oxygen concentration, and illumination intensity can significantly affect photostability. Researchers are encouraged to perform their own side-by-side comparisons using the standardized protocol provided below.

Experimental Protocols

To enable researchers to conduct their own standardized photostability assessments, a detailed methodology for a time-lapse confocal microscopy experiment is provided.

Protocol: Assessing Fluorophore Photostability by Time-Lapse Confocal Microscopy

1. Objective: To quantify and compare the photobleaching rates of different fluorophores in solution under controlled illumination conditions.

2. Materials:

  • Fluorophore stock solutions (e.g., 2-hydroxyquinoline derivative, Fluorescein, Rhodamine B, Cy3, Alexa Fluor 488) at a concentration of 10 mM in DMSO.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microscope slides with a well or chambered coverglass.

  • Confocal laser scanning microscope equipped with appropriate laser lines for excitation of the selected fluorophores (e.g., 488 nm for Fluorescein and Alexa Fluor 488, 561 nm for Rhodamine B and Cy3).

3. Sample Preparation:

  • Prepare a working solution of each fluorophore at a final concentration of 1 µM in PBS. Ensure complete dissolution.

  • Pipette 100 µL of each fluorophore solution into a separate well of the chambered coverglass.

  • Seal the wells to prevent evaporation.

4. Microscope Setup and Image Acquisition:

  • Turn on the confocal microscope and allow the lasers to warm up for at least 30 minutes to ensure stable output power.[11]

  • Select an appropriate objective (e.g., 60x oil immersion objective).

  • For each fluorophore, set the excitation laser to the appropriate wavelength and adjust the laser power to a standardized level (e.g., 1% of maximum power). It is crucial to use the same laser power for all compared fluorophores to ensure a fair comparison.

  • Set the detector gain and offset to achieve a good signal-to-noise ratio without saturating the detector in the initial frames. These settings should remain constant throughout the experiment for all fluorophores.

  • Define a region of interest (ROI) within the center of the field of view.

  • Set up a time-lapse acquisition with the following parameters:

    • Image size: 512 x 512 pixels.

    • Scan speed: 400 Hz.

    • Time interval: 1 second.

    • Total duration: 300 seconds (5 minutes).

  • Begin the time-lapse acquisition, continuously illuminating the sample and recording the fluorescence intensity over time.

5. Data Analysis:

  • For each time-lapse series, measure the mean fluorescence intensity within the ROI for every frame.

  • Subtract the background fluorescence intensity (measured from a region without fluorophores) from the ROI intensity for each frame.

  • Normalize the background-corrected intensity values to the initial intensity (at time = 0).

  • Plot the normalized fluorescence intensity as a function of time.

  • Fit the resulting photobleaching curve to a single exponential decay function to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing Experimental and Biological Contexts

To further aid in the understanding of the experimental workflow and a relevant biological application, the following diagrams are provided.

G_Experimental_Workflow Experimental Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare 1 µM Fluorophore Solutions in PBS prep2 Load into Chambered Coverglass prep1->prep2 acq1 Microscope & Laser Warm-up prep2->acq1 acq2 Set Standardized Laser Power & Detector Settings acq1->acq2 acq3 Define Region of Interest (ROI) acq2->acq3 acq4 Time-Lapse Imaging (Continuous Illumination) acq3->acq4 an1 Measure Mean Intensity in ROI per Frame acq4->an1 an2 Background Subtraction & Normalization an1->an2 an3 Plot Normalized Intensity vs. Time an2->an3 an4 Fit to Exponential Decay & Determine t½ an3->an4

Figure 1. Experimental workflow for assessing fluorophore photostability.

A common application for fluorescent probes is the monitoring of intracellular signaling pathways. The following diagram illustrates a Gq-protein coupled receptor (GPCR) signaling pathway that leads to an increase in intracellular calcium, a process often studied using calcium-sensitive fluorophores.

G_Signaling_Pathway Gq-Protein Coupled Receptor Calcium Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR Gq-Protein Coupled Receptor (GPCR) Ligand->GPCR Gq Gq-protein GPCR->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC activates IP3R IP3 Receptor IP3->IP3R binds to Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store opens Ca_store->Ca_release leads to

References

Comparative Reactivity of 2-Hydroxyquinoline-6-sulfonyl Chloride with Common Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Reactivity Overview

2-Hydroxyquinoline-6-sulfonyl chloride is an electrophilic reagent, with the sulfur atom of the sulfonyl chloride group being susceptible to nucleophilic attack. Its reactivity is influenced by the electron-withdrawing nature of the quinoline ring system and the presence of the hydroxyl group, which can modulate the electronic properties of the sulfonyl chloride moiety. The general order of reactivity for sulfonyl chlorides with common biological nucleophiles is largely dictated by the nucleophilicity and pKa of the functional group.

Comparison of Reactivity with Functional Groups

The following table summarizes the expected relative reactivity of this compound with primary amines, secondary amines, thiols, alcohols, and phenols. The reactivity is influenced by factors such as the nucleophile's basicity, steric hindrance, and the reaction conditions, particularly pH.

Functional GroupGeneral Reactivity with Sulfonyl ChloridesExpected Reactivity with this compoundTypical Reaction ProductsKey Considerations
Primary Amines (-NH₂)HighHighSulfonamides (R-SO₂-NH-R')Generally the most reactive nucleophiles towards sulfonyl chlorides. Reaction is typically fast at neutral to slightly basic pH.
Secondary Amines (-NHR)HighHighSulfonamides (R-SO₂-NR'₂)Reactivity is comparable to primary amines but can be slightly lower due to increased steric hindrance.
Thiols (-SH)Moderate to HighModerate to HighThiosulfonates (R-SO₂-S-R')The reactivity of thiols is highly dependent on pH. The thiolate anion (R-S⁻) is a potent nucleophile.
Alcohols (-OH)ModerateModerateSulfonate Esters (R-SO₂-O-R')Generally less reactive than amines and thiols. The reaction often requires a base catalyst to deprotonate the alcohol.
Phenols (Ar-OH)Low to ModerateLow to ModerateSulfonate Esters (R-SO₂-O-Ar)Phenols are less nucleophilic than aliphatic alcohols. Reaction typically requires basic conditions to form the more nucleophilic phenoxide ion.

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound, a series of well-controlled experiments should be performed. The following protocols provide a framework for such an evaluation.

Competitive Reactivity Assay

This assay determines the relative reactivity of the sulfonyl chloride towards a panel of nucleophiles under identical conditions.

Materials:

  • This compound

  • A panel of nucleophiles representing different functional groups (e.g., n-butylamine for primary amine, diethylamine for secondary amine, cysteine for thiol, ethanol for alcohol, and phenol)

  • Acetonitrile (or another suitable aprotic solvent)

  • Phosphate buffer (pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

  • Prepare a stock solution of this compound in anhydrous acetonitrile.

  • Prepare stock solutions of each nucleophile in the reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • In a reaction vessel, combine equimolar concentrations of all nucleophiles.

  • Initiate the reaction by adding a limiting amount of the this compound stock solution to the mixture of nucleophiles.

  • Allow the reaction to proceed for a defined period at a constant temperature (e.g., 25°C).

  • Quench the reaction at various time points by adding an excess of a quenching agent (e.g., a highly reactive amine like Tris).

  • Analyze the reaction mixture by HPLC to quantify the formation of each product (sulfonamide, thiosulfonate, sulfonate ester).

  • The relative peak areas of the products will provide a semi-quantitative measure of the cross-reactivity. For more accurate quantification, standard curves for each potential product should be generated.

Determination of Second-Order Rate Constants

This experiment provides quantitative data on the reaction kinetics between the sulfonyl chloride and individual nucleophiles.

Materials:

  • This compound

  • Individual nucleophiles (e.g., n-butylamine, cysteine, ethanol, phenol)

  • Appropriate buffers for maintaining constant pH

  • UV-Vis spectrophotometer or a stopped-flow apparatus

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of solutions of the nucleophile at different concentrations in the desired buffer.

  • Monitor the reaction under pseudo-first-order conditions, with the nucleophile in large excess over the sulfonyl chloride.

  • Initiate the reaction by mixing the sulfonyl chloride and nucleophile solutions.

  • Follow the reaction progress by monitoring the change in absorbance at a wavelength where the product absorbs and the reactants do not, or by monitoring the disappearance of the sulfonyl chloride.

  • Determine the pseudo-first-order rate constant (k_obs) from the exponential decay of the reactant or the formation of the product.

  • Plot k_obs against the concentration of the nucleophile. The slope of the resulting line will be the second-order rate constant (k₂), which is a direct measure of the reactivity.

  • Repeat this procedure for each nucleophile to be tested.

Visualizing the Cross-Reactivity Assessment Workflow

The following diagram illustrates a logical workflow for assessing the cross-reactivity of this compound.

CrossReactivityWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_output Output reagent This compound competitive_assay Competitive Reactivity Assay reagent->competitive_assay kinetic_studies Kinetic Studies (Second-Order Rate Constants) reagent->kinetic_studies nucleophiles Panel of Nucleophiles (Amines, Thiols, Alcohols, Phenols) nucleophiles->competitive_assay nucleophiles->kinetic_studies hplc HPLC Analysis (Product Quantification) competitive_assay->hplc spectro Spectrophotometric Analysis (Rate Determination) kinetic_studies->spectro comparison Comparative Analysis of Reactivity Data hplc->comparison spectro->comparison guide Comparison Guide comparison->guide

Caption: Workflow for Assessing Cross-Reactivity.

Signaling Pathway and Experimental Logic

The reaction between this compound and a nucleophile follows a general nucleophilic acyl substitution-like mechanism at the sulfur atom. The following diagram illustrates this fundamental interaction.

ReactionMechanism reagent 2-Hydroxyquinoline-6-SO2Cl (Electrophile) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack nucleophile Nucleophile (-NH2, -SH, -OH) nucleophile->intermediate product Stable Adduct (e.g., Sulfonamide) intermediate->product Chloride Elimination leaving_group intermediate->leaving_group

Caption: General Reaction Pathway.

By following the outlined experimental protocols and considering the general principles of sulfonyl chloride reactivity, researchers can effectively evaluate the cross-reactivity profile of this compound and make informed decisions regarding its use in their specific applications.

biological activity of 2-hydroxyquinoline sulfonamides vs. other quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of quinoline sulfonamides, with a particular focus on contrasting 2-hydroxyquinoline sulfonamides with other quinoline-based analogs. The information presented herein is curated from recent scientific literature to aid in the research and development of novel therapeutic agents.

Introduction

Quinolines are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The fusion of a benzene and a pyridine ring forms the fundamental quinoline scaffold, which can be variously substituted to modulate its pharmacological profile. The incorporation of a sulfonamide moiety (-SO₂NH₂) into the quinoline nucleus has been a particularly fruitful strategy in drug discovery, leading to compounds with enhanced potency and diverse mechanisms of action. This guide will delve into the biological activities of this important class of compounds, with a special emphasis on the influence of the hydroxylation position on the quinoline ring.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the anticancer and antibacterial activities of various quinoline sulfonamide derivatives as reported in the literature. This allows for a direct comparison of the potency of different structural classes.

Table 1: Anticancer Activity of Quinoline Sulfonamides (IC₅₀ in µM)
Compound ClassDerivativeCell Line (Cancer Type)IC₅₀ (µM)Reference CompoundIC₅₀ (µM)
8-Hydroxyquinoline-5-sulfonamides 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Amelanotic Melanoma)15.3 ± 1.2Cisplatin11.2 ± 0.9
MDA-MB-231 (Breast Adenocarcinoma)12.1 ± 1.1Doxorubicin0.9 ± 0.1
A549 (Lung Adenocarcinoma)18.2 ± 1.5Cisplatin13.5 ± 1.1
4-Anilinoquinoline-based Benzenesulfonamides Compound 11cMDA-MB-231 (Breast Adenocarcinoma)1.03 ± 0.05--
MCF-7 (Breast Adenocarcinoma)0.43 ± 0.02--
Compound 13bMDA-MB-231 (Breast Adenocarcinoma)2.24 ± 0.1--
MCF-7 (Breast Adenocarcinoma)3.69 ± 0.17--

Note: Data for 2-hydroxyquinoline sulfonamides with specific IC₅₀ values in anticancer assays were not prominently available in the reviewed literature, highlighting a potential area for future research.

Table 2: Antibacterial Activity of Quinoline Sulfonamides (MIC in µg/mL)
Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
8-Hydroxyquinoline-5-sulfonamides 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideS. aureus ATCC 2921315.62Oxacillin0.20
MRSA 160515/115.62Ciprofloxacin0.39
E. faecalis ATCC 29212> 125Vancomycin1.56
Other Quinoline Derivatives Compound QS-3P. aeruginosa64Ciprofloxacin-
Compound 2B. cereus1.56Ciprofloxacin12.5
S. aureus3.12Chloramphenicol6.25
Compound 6B. cereus3.12Sulfamethoxazole6.25
S. aureus3.12Ciprofloxacin12.5

Note: The antibacterial data for 2-hydroxyquinoline sulfonamides was not as extensively reported as for the 8-hydroxy counterparts in the surveyed literature.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., C-32, MDA-MB-231, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antibacterial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Bacterial Strain Preparation: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

  • Controls: Positive (bacteria without compound) and negative (broth only) controls are included in each assay.

Signaling Pathways and Mechanisms of Action

The biological effects of quinoline sulfonamides are mediated through various signaling pathways and molecular targets. The following diagrams illustrate some of the key mechanisms identified in the literature.

anticancer_pathway cluster_compound Quinoline Sulfonamide cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets Compound Quinoline Sulfonamide CA_Inhibition Carbonic Anhydrase Inhibition Compound->CA_Inhibition CellCycleArrest Cell Cycle Arrest (G2/M Phase) Compound->CellCycleArrest Apoptosis Induction of Apoptosis Compound->Apoptosis p53 p53 Activation CellCycleArrest->p53 Bcl2 Bcl-2 Downregulation Apoptosis->Bcl2 Bax Bax Upregulation Apoptosis->Bax p21 p21 Upregulation p53->p21

Caption: Anticancer mechanisms of quinoline sulfonamides.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Quinoline Sulfonamide Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antibacterial Antibacterial Screening (e.g., Broth Microdilution) Purification->Antibacterial IC50 IC₅₀ Determination Anticancer->IC50 MIC MIC Determination Antibacterial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR

Caption: General experimental workflow for evaluating quinoline sulfonamides.

Discussion and Conclusion

The presented data indicates that quinoline sulfonamides are a promising class of compounds with potent anticancer and antibacterial activities. Notably, 8-hydroxyquinoline-5-sulfonamides have demonstrated significant efficacy against various cancer cell lines and bacterial strains. The mechanism of action for their anticancer effects appears to be multifactorial, involving the inhibition of enzymes like carbonic anhydrase and the modulation of key proteins in cell cycle regulation and apoptosis, such as p53, p21, Bcl-2, and Bax.

A significant observation from this comparative review is the relative scarcity of published data on the biological activities of 2-hydroxyquinoline sulfonamides compared to their 8-hydroxy counterparts. While the quinoline scaffold itself is a well-established pharmacophore, the influence of the hydroxyl group's position on the biological activity of quinoline sulfonamides is a critical area that warrants further investigation. The difference in the electronic and steric properties between the 2- and 8-positions can significantly impact the molecule's ability to interact with biological targets.

For researchers and drug development professionals, this guide highlights both the potential of quinoline sulfonamides and a clear opportunity for further research. The synthesis and evaluation of a focused library of 2-hydroxyquinoline sulfonamides and their direct comparison with other isomers would be a valuable contribution to the field. Such studies would provide crucial structure-activity relationship (SAR) data, enabling the rational design of more potent and selective therapeutic agents.

A Researcher's Guide to Quantum Yield Determination for New Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the realm of fluorescent probe development, the accurate determination of the fluorescence quantum yield (Φf or QY) is a critical step. This guide provides a comprehensive comparison of the primary methods for quantum yield determination, complete with experimental protocols, data presentation, and visual workflows to aid in the selection and execution of the most suitable technique.

The fluorescence quantum yield is a fundamental photophysical property that quantifies the efficiency of a fluorophore in converting absorbed photons into emitted photons.[1] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2] A high quantum yield is often a desirable characteristic for fluorescent probes, as it contributes to brighter signals and enhanced sensitivity in various applications, including cellular imaging, biosensing, and high-throughput screening.

This guide will focus on the two most common methods for determining the fluorescence quantum yield of a solution sample: the relative method and the absolute method.

Comparison of Quantum Yield Determination Methods

The choice between the relative and absolute method depends on the available instrumentation, the desired accuracy, and the nature of the fluorescent probe being investigated. The following table summarizes the key aspects of each technique.

FeatureRelative Quantum Yield MethodAbsolute Quantum Yield Method
Principle Compares the fluorescence intensity of the unknown sample to a well-characterized standard with a known quantum yield.[3][4]Directly measures the ratio of emitted to absorbed photons using an integrating sphere.[1][5]
Instrumentation Standard fluorometer and UV-Vis spectrophotometer.[6]Spectrofluorometer equipped with an integrating sphere accessory.[1][3]
Accuracy Dependent on the accuracy of the quantum yield of the standard and the precision of the measurements.[1] Can achieve uncertainties of 5-10%.[7][8]Generally considered more accurate as it is a direct measurement, independent of a reference standard.[9]
Advantages Simpler experimental setup, less expensive instrumentation, and widely accessible.[6]Does not require a suitable reference standard, can be used for a wide range of samples, and provides a more direct and fundamental measurement.[9]
Disadvantages Requires a suitable standard with overlapping absorption and emission spectra, and the accuracy is limited by the standard's reported quantum yield.[10] Potential for systematic errors if the standard is not chosen carefully.[4]Requires specialized and more expensive instrumentation (integrating sphere). The experimental setup and data analysis can be more complex.[3]

Relative Quantum Yield Determination: A Step-by-Step Protocol

The relative method is the more commonly used approach due to its simplicity and accessibility.[6] It relies on the principle that if a standard and a sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[4] The quantum yield of the unknown sample (Φx) can then be calculated using the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • η is the refractive index of the solvent

  • The subscripts x and st refer to the unknown sample and the standard, respectively.

Experimental Protocol:
  • Standard Selection: Choose a suitable quantum yield standard that has a known and reliable quantum yield value in a specific solvent. The standard should have an absorption profile that overlaps with the sample to allow for excitation at the same wavelength.[10]

  • Solution Preparation:

    • Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent if possible. If different solvents are used, their refractive indices must be known.

    • The absorbance of the solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.[10][11]

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a fluorometer, record the fluorescence emission spectrum of each solution, ensuring to use the same excitation wavelength and instrument settings (e.g., slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the unknown sample.

    • Determine the slope of the linear fit for both plots. The ratio of the slopes (mₓ / mₛₜ) can be used in place of (Iₓ * Aₛₜ) / (Iₛₜ * Aₓ) in the quantum yield equation.

    • Calculate the quantum yield of the unknown sample using the formula above.

Commonly Used Quantum Yield Standards:
StandardSolventQuantum Yield (Φf)Excitation λ (nm)Emission λ (nm)
Quinine Sulfate0.1 M H₂SO₄0.546350450
Fluorescein0.1 M NaOH0.95496520
Rhodamine 6GEthanol0.95488530
Rhodamine BEthanol0.31514580
9,10-DiphenylanthraceneCyclohexane0.90373409
Cresyl VioletMethanol0.53580620

Note: The quantum yield values can vary slightly depending on the literature source and measurement conditions. It is crucial to cite the source of the standard's quantum yield value.

Refractive Indices of Common Solvents:
SolventRefractive Index (η)
Water1.333
Ethanol1.361
Methanol1.328
Cyclohexane1.426
Toluene1.496
Dichloromethane1.424
Acetonitrile1.344
Dimethyl Sulfoxide (DMSO)1.479

Source: The refractive indices are for the sodium D line at 20°C.[12]

Absolute Quantum Yield Determination: A Step-by-Step Protocol

The absolute method provides a direct measurement of the quantum yield without the need for a reference standard.[1] This is achieved by using an integrating sphere to capture all the photons emitted by the sample. The quantum yield is calculated by comparing the number of emitted photons to the number of absorbed photons.

Experimental Protocol:
  • Instrument Setup:

    • Install the integrating sphere accessory in the spectrofluorometer.

    • The setup typically involves two measurements: one of the empty integrating sphere (or with a blank solvent) to measure the excitation profile, and a second with the sample inside the sphere.[1]

  • Measurement of the Excitation Profile (Blank):

    • Place a cuvette containing the pure solvent (blank) inside the integrating sphere.

    • Scan the excitation wavelength across the desired range and record the scattered light intensity. This provides a measure of the incident photon flux.

  • Measurement of the Sample:

    • Replace the blank with the cuvette containing the fluorescent sample.

    • Excite the sample at the desired wavelength and record the entire emission spectrum. The spectrum will contain a peak corresponding to the scattered excitation light and the fluorescence emission of the sample.

  • Data Analysis:

    • Integrate the area of the scattered excitation peak in both the blank and sample measurements. The difference between these two areas corresponds to the number of photons absorbed by the sample.

    • Integrate the area of the fluorescence emission peak in the sample measurement. This corresponds to the number of photons emitted by the sample.

    • The absolute quantum yield is the ratio of the integrated emission intensity to the integrated absorbed intensity, after correcting for the detector response.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for both relative and absolute quantum yield determination.

Relative_Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measure Measurements cluster_analysis Data Analysis prep_std Prepare Standard Solutions abs_measure Measure Absorbance (UV-Vis) prep_std->abs_measure prep_smp Prepare Sample Solutions prep_smp->abs_measure fluo_measure Measure Fluorescence (Fluorometer) abs_measure->fluo_measure integrate Integrate Fluorescence Spectra fluo_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for Relative Quantum Yield Determination.

Absolute_Quantum_Yield_Workflow cluster_setup Instrument Setup cluster_measure Measurements cluster_analysis Data Analysis setup_is Install Integrating Sphere measure_blank Measure Blank (Excitation Profile) setup_is->measure_blank measure_sample Measure Sample (Emission & Scattering) measure_blank->measure_sample integrate_abs Integrate Absorbed Photons measure_sample->integrate_abs integrate_em Integrate Emitted Photons measure_sample->integrate_em calculate Calculate Quantum Yield integrate_abs->calculate integrate_em->calculate

Caption: Workflow for Absolute Quantum Yield Determination.

Underlying Principles of Fluorescence and Non-radiative Decay

The quantum yield is determined by the competition between radiative (fluorescence) and non-radiative decay pathways from the excited singlet state.

Jablonski_Diagram_Simplified cluster_processes De-excitation Pathways S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Excitation S1->S0 Fluorescence (Radiative) S1->S0 Non-radiative Decay Fluo Fluorescence (kf) IC Internal Conversion (kic) ISC Intersystem Crossing (kisc) Abs Absorption

Caption: Simplified Jablonski Diagram of Quantum Yield.

Conclusion

The determination of fluorescence quantum yield is a cornerstone in the characterization of new fluorescent probes. While the relative method offers a straightforward and accessible approach, the absolute method provides a more direct and potentially more accurate measurement. By understanding the principles, protocols, and potential pitfalls of each method, researchers can confidently select the most appropriate technique for their specific needs, ensuring the generation of reliable and reproducible data that is essential for the advancement of fluorescent probe technology and its diverse applications.

References

A Head-to-Head Comparison of Amine Derivatization Reagents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of analytical chemistry, metabolomics, and pharmaceutical development, the accurate quantification of amines is crucial. Due to their often low volatility, poor chromatographic retention, and weak detector response, direct analysis of amines can be challenging. Derivatization, a process that chemically modifies the analyte to improve its analytical properties, is a cornerstone of amine analysis. This guide provides a comprehensive comparison of common amine derivatization reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific application.

Key Performance Characteristics of Amine Derivatization Reagents

The choice of a derivatization reagent is dictated by the analytical technique employed (Gas Chromatography, High-Performance Liquid Chromatography), the detector available (UV-Vis, Fluorescence, Mass Spectrometry), and the specific properties of the amines of interest. An ideal reagent should offer high reactivity, form stable derivatives, and provide a significant enhancement in signal response.

A comparative study of five different amine-derivatization methods systematically evaluated their reactivity, absorbance, fluorescence, chromatographic separation, and ionization efficiencies. The study concluded that no single reagent is universally superior, and a combination of methods may be necessary for comprehensive amine coverage.[1] Dansyl chloride (Dansyl-Cl) was highlighted as a versatile reagent, producing derivatives with strong fluorescence and high ionization efficiency.[1] For analyses under highly acidic chromatographic conditions, 9-fluorenylmethyl chloroformate (FMOC-Cl) is a suitable choice.[1] Dabsyl chloride (Dabsyl-Cl) presents a good alternative for weakly acidic and basic conditions.[1] o-Phthalaldehyde (OPA) is a versatile fluorogenic reagent, particularly for primary amines.[1]

The stability of the resulting derivative is another critical factor. While OPA is known for its rapid reaction with primary amines, its derivatives can have stability issues.[2][3] In contrast, dansyl chloride and benzoyl chloride form more stable derivatives.[2] Dabsyl chloride is also noted for forming stable derivatized products with good reproducibility.[4] For gas chromatography, silylating reagents like MTBSTFA produce derivatives that are significantly more stable to hydrolysis than TMS derivatives.[5]

Here is a summary of key quantitative data for popular amine derivatization reagents:

ReagentPrimary ApplicationTarget AminesDetection MethodLimit of Quantification (LOQ) / Detection (LOD)Key AdvantagesKey Disadvantages
Dansyl Chloride (Dansyl-Cl) HPLCPrimary & Secondary Amines, Phenols, AlcoholsFluorescence, UV, MSAverage of 150 fmol (for amino acids by LC-ESI-MS)[6]Versatile, high ionization efficiency, stable derivatives[1][2][4]Non-specific, can react with other functional groups[2]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) HPLCPrimary & Secondary AminesFluorescence, UV, MS~80 fmol (for amino acids by LC-ESI-MS)[6]Good for acidic conditions, high sensitivity[1]Can present interference from excess reagent[7]
o-Phthalaldehyde (OPA) HPLCPrimary AminesFluorescence-Fast reaction, versatile fluorogenic reagent[1][2][3]Derivatives can be unstable, does not react with secondary amines without an additional step[2][3]
Dabsyl Chloride (Dabsyl-Cl) HPLCPrimary & Secondary AminesUV-Vis, MS-Stable derivatives, good reproducibility, good for weakly acidic/basic conditions[1][4]Can present interference from excess reagent[7]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) GCAlcohols, Amines, Amides, Carboxylic AcidsMS, FID-Excellent for difficult-to-silylate compounds[8]Derivatives can be sensitive to hydrolysis
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) GCHydroxyls, Carboxyls, Thiols, Primary & Secondary AminesMS, FID-Derivatives are 10,000 times more stable to hydrolysis than TMS derivatives[5]-
Propyl Chloroformate GCPrimary & Secondary AminesMS, FID-Adaptable for GC workflows[9]Requires liquid-liquid extraction for cleanup[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for common derivatization procedures.

General Pre-Column Derivatization Protocol for HPLC
  • Sample Preparation: Dissolve the amine-containing sample in an appropriate solvent.

  • pH Adjustment: Add a buffer solution (e.g., borate buffer for OPA and Dansyl-Cl, sodium bicarbonate for Dabsyl-Cl) to achieve the optimal pH for the reaction (typically pH 8-11).[2][4][10]

  • Reagent Addition: Add the derivatization reagent solution (e.g., Dansyl-Cl in acetone, FMOC-Cl in acetonitrile) to the sample mixture. The molar excess of the reagent should be optimized.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 40-70°C) for a defined period (e.g., 10-60 minutes).[11]

  • Reaction Quenching: Stop the reaction by adding a quenching reagent (e.g., a primary amine like glycine for FMOC-Cl) or by acidification.

  • Analysis: Inject an aliquot of the derivatized sample into the HPLC system.

Example Protocol: Derivatization with 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu)

This protocol is based on a method for the analysis of aliphatic and diamines.[11]

  • Mix 20 µL of the amine sample solution with 20 µL of a 2 mmol DMQC-OSu solution in acetonitrile.[11]

  • Add 200 µL of 0.2 M boric acid buffer, titrated to pH 7.5 with sodium hydroxide.[11]

  • Incubate the mixture at 50°C for 40 minutes.[11]

  • Cool the mixture to room temperature.[11]

  • Inject 20 µL of the derivatized solution for HPLC analysis.[11]

General Silylation Protocol for GC

Silylation is a common derivatization technique for GC that increases the volatility and thermal stability of analytes.[3]

  • Sample Preparation: Ensure the sample is dry, as silylation reagents are moisture-sensitive.

  • Reagent Addition: Add the silylation reagent (e.g., BSTFA, MTBSTFA) and a catalyst if needed (e.g., TMCS) to the dried sample in a sealed reaction vial.[5][8]

  • Incubation: Heat the reaction mixture (e.g., 60-90°C) for a specified time (e.g., 30-120 minutes) to ensure complete derivatization.[12]

  • Analysis: Inject an aliquot of the supernatant directly into the GC-MS system.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key steps in amine derivatization and analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis Sample Amine-Containing Sample Solvent Dissolve in Appropriate Solvent Sample->Solvent Buffer Add Buffer (pH Adjustment) Solvent->Buffer Reagent Add Derivatization Reagent Buffer->Reagent Incubate Incubate (Heat) Reagent->Incubate Quench Quench Reaction Incubate->Quench Inject Inject into Chromatography System Quench->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV, FLD, MS) Separate->Detect Data Data Analysis Detect->Data

Caption: General workflow for pre-column amine derivatization and analysis.

reagent_selection start Start: Amine Analysis Required technique Analytical Technique? start->technique hplc HPLC technique->hplc HPLC gc GC technique->gc GC detector Detector Type? hplc->detector gc_detector Detector Type? gc->gc_detector fluorescence Fluorescence detector->fluorescence FLD uv_ms UV or MS detector->uv_ms UV or MS opa_dansyl OPA, Dansyl-Cl, FMOC-Cl fluorescence->opa_dansyl dabsyl_fmoc Dabsyl-Cl, FMOC-Cl, Dansyl-Cl uv_ms->dabsyl_fmoc fid_ms FID or MS gc_detector->fid_ms silylation Silylation Reagents (BSTFA, MTBSTFA) fid_ms->silylation acylation Acylation/Alkylation (Chloroformates) fid_ms->acylation

Caption: Decision tree for selecting an appropriate amine derivatization reagent.

References

A Researcher's Guide to Evaluating Protein Labeling Specificity

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of molecular biology and drug development, the precise labeling of proteins is paramount for accurate experimental outcomes. The specificity of this labeling—the degree to which a label binds to its intended target protein versus other molecules—is a critical parameter that requires rigorous evaluation. This guide provides a comparative overview of key methodologies for assessing protein labeling specificity, complete with experimental protocols and data to aid researchers in selecting the most appropriate technique for their needs.

Comparative Analysis of Specificity Evaluation Methods

The choice of method for evaluating protein labeling specificity depends on various factors, including the nature of the label, the complexity of the sample, and the required sensitivity and throughput. The three primary techniques discussed here are Western blotting, in-gel fluorescence, and mass spectrometry. Each offers distinct advantages and limitations in determining on-target and off-target labeling.

A summary of the key performance characteristics of these methods is presented below.

Parameter Western Blot In-Gel Fluorescence Mass Spectrometry
Primary Readout Presence and size of labeled proteinDirect visualization of fluorescently labeled proteins in a gelIdentification and quantification of labeled peptides
Specificity Assessment Infers specificity based on antibody binding to a protein of the correct molecular weight. Can be prone to antibody cross-reactivity.Direct detection of all labeled species. Off-target bands are readily visible.Directly identifies on- and off-target labeled proteins and the precise site of labeling.
Sensitivity Typically in the nanogram to picogram range, depending on the antibody and detection method (chemiluminescence or fluorescence).[1]Can be highly sensitive, with detection limits reported to be less than 1 ng.[1][2]High sensitivity, capable of identifying and quantifying low-abundance proteins.
Signal-to-Noise Ratio (SNR) Can be variable; dependent on antibody quality and blocking efficiency.[3]Generally offers a good signal-to-noise ratio.[4]High signal-to-noise ratio, particularly with modern instruments.
Throughput Low to medium; each blot is typically probed for one or a few proteins.Medium; multiple samples can be run on a single gel.High; capable of analyzing complex protein mixtures in a single run.
Quantitative Accuracy Semi-quantitative; linearity can be limited.[5]More quantitative than traditional Western blotting due to a wider dynamic range.[6]Highly quantitative, especially with isotopic labeling methods.[7][8][9][10]
Cost Relatively low initial equipment cost.Requires a fluorescence imager.High initial instrument cost and maintenance.
Key Advantage Widely accessible and established technique.Faster and simpler than Western blotting, with no need for antibodies or membrane transfer.[4]Provides the most comprehensive and direct assessment of labeling specificity.[11][12]
Key Limitation Indirect detection can lead to false positives/negatives.Requires the label to be fluorescent.Complex data analysis and requires specialized expertise.

Experimental Workflows and Methodologies

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data. Below are the experimental workflows for Western blotting, in-gel fluorescence, and mass spectrometry, designed to assess protein labeling specificity.

Western Blotting Workflow for Specificity Analysis

Western blotting is a widely used technique to detect specific proteins in a complex mixture.[13] For labeling specificity, it helps visualize the molecular weight of the labeled protein, which should correspond to the target protein.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection A Label Protein of Interest B Lyse Cells/Tissues A->B C Quantify Protein Concentration B->C D SDS-PAGE C->D E Transfer to Membrane (PVDF/Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation (anti-tag or anti-protein) F->G H Secondary Antibody Incubation (HRP/Fluorophore-conjugated) G->H I Signal Detection (Chemiluminescence/Fluorescence) H->I

Western Blotting Workflow

Experimental Protocol:

  • Sample Preparation:

    • Label your protein of interest in cells or in a purified system.

    • Lyse the cells or tissues in a suitable buffer containing protease inhibitors.

    • Determine the total protein concentration of the lysate.

  • SDS-PAGE:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Include a molecular weight marker.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody that specifically recognizes the label or the protein of interest.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a secondary antibody conjugated to an enzyme (like HRP) or a fluorophore that recognizes the primary antibody.

  • Detection:

    • Wash the membrane thoroughly.

    • For chemiluminescent detection, add the substrate and image the blot. For fluorescent detection, image the blot using an appropriate fluorescence scanner.

    • Analyze the resulting bands. A single band at the expected molecular weight of the target protein suggests specific labeling. The presence of other bands indicates potential off-target labeling.

In-Gel Fluorescence Workflow for Specificity Analysis

In-gel fluorescence provides a more direct method to visualize labeled proteins without the need for antibodies, thus eliminating a potential source of non-specificity.[4]

In_Gel_Fluorescence_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_detection Detection A Label Protein with Fluorescent Dye B Lyse Cells/Tissues A->B C Quantify Protein Concentration B->C D SDS-PAGE C->D E In-Gel Fluorescence Scanning D->E F Image Analysis E->F

In-Gel Fluorescence Workflow

Experimental Protocol:

  • Sample Preparation:

    • Label the protein of interest with a fluorescent probe.

    • Prepare cell or tissue lysates as described for Western blotting.

  • SDS-PAGE:

    • Load the samples onto a polyacrylamide gel and perform electrophoresis.

  • In-Gel Fluorescence Imaging:

    • Directly after electrophoresis, place the gel into a fluorescence imager.

    • Scan the gel using the appropriate excitation and emission wavelengths for the fluorophore used.

  • Analysis:

    • Analyze the fluorescent bands. A single fluorescent band at the expected molecular weight indicates specific labeling. Additional bands are indicative of off-target labeling. The gel can subsequently be used for Coomassie staining to visualize total protein or for Western blotting for further confirmation.[14][15]

Mass Spectrometry Workflow for Off-Target Identification

Mass spectrometry (MS) is the gold standard for identifying and quantifying on- and off-target protein labeling.[11][12] It can pinpoint the exact protein and even the specific amino acid residue that has been labeled.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation A Label Proteome B Lyse and Extract Proteins C Protein Digestion (e.g., Trypsin) D LC-MS/MS Analysis C->D E Database Searching and Peptide Identification D->E F Quantification of Labeled Peptides E->F G Identification of On- and Off-Target Proteins F->G

Mass Spectrometry Workflow

Experimental Protocol:

  • Sample Preparation:

    • Treat cells or lysates with the labeling reagent.

    • Extract the total protein content.

    • Reduce and alkylate the proteins, followed by enzymatic digestion (commonly with trypsin) to generate peptides.

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography (LC).

    • Analyze the eluted peptides by tandem mass spectrometry (MS/MS). The instrument measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis:

    • Use database search algorithms (e.g., Mascot, Sequest) to match the experimental MS/MS spectra to theoretical spectra from a protein database.

    • The search parameters should be set to include the mass shift corresponding to the label.

    • Identify all proteins that contain labeled peptides.

  • Quantification and Interpretation:

    • Quantify the relative abundance of labeled peptides from different proteins. This can be done using label-free methods or by incorporating isotopic labels (e.g., SILAC, TMT) for more accurate comparison between treated and untreated samples.[7][8][9][10]

    • The protein with the highest abundance of the label is typically the intended target. Other identified labeled proteins are considered off-targets.

Concluding Remarks

Evaluating the specificity of protein labeling is a critical step in ensuring the validity of experimental results. While Western blotting is a readily accessible method, its reliance on indirect detection can be a limitation. In-gel fluorescence offers a more direct and often more sensitive approach for fluorescently tagged proteins. For the most definitive and comprehensive analysis of on- and off-target labeling, mass spectrometry is the method of choice, providing unparalleled detail and quantitative accuracy. The selection of the most suitable technique will ultimately be guided by the specific research question, available resources, and the level of detail required.

References

A Comparative Guide to Quinoline-Based Fluorescent Sensors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent sensor is critical for the sensitive and selective detection of various analytes. Quinoline, a heterocyclic aromatic compound, has emerged as a privileged scaffold in the design of fluorescent probes due to its inherent fluorescence, structural rigidity, and capacity for functionalization.[1][2] This guide provides a comparative analysis of several recently developed quinoline-based fluorescent sensors, focusing on their performance in detecting metal ions and viscosity. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable sensor for your research needs.

Performance Comparison of Quinoline-Based Fluorescent Sensors

The efficacy of a fluorescent sensor is determined by several key performance indicators, including its sensitivity (limit of detection), selectivity towards the target analyte, response time, and fluorescence quantum yield. The following table summarizes these quantitative metrics for a selection of quinoline-based fluorescent sensors designed for the detection of ferric ions (Fe³⁺), aluminum ions (Al³⁺), zinc ions (Zn²⁺), and changes in viscosity.

Sensor NameTarget AnalyteLimit of Detection (LOD)Quantum Yield (Φ)Response TimeFluorescence ChangeKey Signaling Mechanism
TQA Fe³⁺0.16841 µM[3]0.053 → 0.31 (upon binding)[4]Not explicitly statedQuenching[1][3]Coordination with Fe³⁺
NIQ Al³⁺52 nM[5]Not explicitly statedNot explicitly stated"Turn-on"[5]Inhibition of PET and CHEF[5]
QL ViscosityNot ApplicableIncreases 28-fold[6]Not explicitly stated"Off-on" response[6]Twisted Intramolecular Charge Transfer (TICT)
QLS ViscosityNot ApplicableIncreases 37-fold[6]Not explicitly stated"Off-on" response[6]Twisted Intramolecular Charge Transfer (TICT)
QP2 Zn²⁺17.7 nM[7][8]0.06 → 0.33 (in 95% water)[7]< 3 minutes[7]"Turn-on"[7][8]ESIPT Inhibition & AIE[7][8]

Note: "Not explicitly stated" indicates that this specific data point was not found in the reviewed literature. The quantum yield for TQA upon binding Fe³⁺ is an increase, suggesting a fluorescence enhancement mechanism is also at play, though the primary description is quenching.

Signaling Pathway and Experimental Workflow

To illustrate the operational principle of these sensors, a representative signaling pathway and a general experimental workflow are provided below. The chosen example is the detection of Zn²⁺ by the QP2 sensor, which involves a combination of Excited-State Intramolecular Proton Transfer (ESIPT) inhibition and Aggregation-Induced Emission (AIE).

Signaling Pathway of QP2 Sensor for Zn²⁺ Detection

G Signaling Pathway of QP2 Sensor for Zn²⁺ Detection cluster_0 In the absence of Zn²⁺ cluster_1 In the presence of Zn²⁺ QP2_free QP2 Sensor (Free form) ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) QP2_free->ESIPT Excitation QP2_Zn QP2-Zn²⁺ Complex (2:1 Stoichiometry) QP2_free->QP2_Zn Binding Quenched Weak Fluorescence (Quenched State) ESIPT->Quenched Inhibit_ESIPT ESIPT Inhibition QP2_Zn->Inhibit_ESIPT Excitation AIE Aggregation-Induced Emission (AIE) QP2_Zn->AIE Enhanced Strong Fluorescence ('Turn-on' Response) Inhibit_ESIPT->Enhanced AIE->Enhanced Zn2_ion Zn²⁺ Ion Zn2_ion->QP2_Zn

Caption: QP2 sensor's fluorescence is quenched via ESIPT. Zn²⁺ binding inhibits ESIPT and induces AIE, causing a 'turn-on' response.

General Experimental Workflow for Fluorescence Sensing

G General Experimental Workflow for Fluorescence Sensing Prep_Sensor Prepare Sensor Stock Solution Mix Mix Sensor and Analyte Solutions Prep_Sensor->Mix Prep_Analyte Prepare Analyte Stock Solution Prep_Analyte->Mix Incubate Incubate for a Specific Time Mix->Incubate Measure Measure Fluorescence Spectrum Incubate->Measure Analyze Analyze Data (Intensity, Shift, etc.) Measure->Analyze

Caption: A streamlined workflow for quantitative analysis using fluorescent sensors.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating research findings. Below is a representative protocol for the synthesis and use of the TQA sensor for Fe³⁺ detection, compiled from the available literature.[1][3]

Synthesis of Sensor TQA

Materials:

  • Intermediate 2 (as described in the synthesis)

  • Trifluoroacetic anhydride

  • Pyridine

Procedure:

  • Dissolve Intermediate 2 (0.3 g) and an excess of trifluoroacetic anhydride (0.87 g) in 30 mL of pyridine.[2]

  • Stir the mixture continuously at room temperature for 12 hours.[2]

  • Evaporate the solvent to obtain the crude product.[2]

  • Purify the crude product by column chromatography to yield the final product, Sensor TQA. The yield is reported to be 80%.[2]

Fluorescence Detection of Fe³⁺ using Sensor TQA

Materials:

  • Sensor TQA

  • Dimethylformamide (DMF)

  • Deionized water

  • Fe³⁺ stock solution

  • Solutions of other metal ions for selectivity testing

Procedure:

  • Prepare a 0.5 mmol/L stock solution of Sensor TQA in a 1:1 (v/v) mixture of DMF and water.[1][3]

  • To a cuvette, add the Sensor TQA solution.

  • Record the initial fluorescence spectrum. The maximum emission peak for the blank Sensor TQA is at 397 nm.[1][3]

  • Add varying concentrations of the Fe³⁺ solution to the cuvette containing the Sensor TQA solution.

  • After a short incubation period, record the fluorescence emission spectrum again. A significant decrease in fluorescence intensity at 397 nm indicates the presence of Fe³⁺.[1][3]

  • For selectivity experiments, add other metal ions at the same concentration as Fe³⁺ to separate solutions of Sensor TQA and record the fluorescence spectra to observe any changes.[1][3]

  • For competitive experiments, first add Fe³⁺ to the Sensor TQA solution to induce fluorescence quenching, then add other metal ions to observe if they interfere with the Fe³⁺ detection.[1]

This comparative guide offers a snapshot of the current landscape of quinoline-based fluorescent sensors. While significant advancements have been made in developing sensitive and selective probes, researchers should carefully consider the specific requirements of their application, including the desired analyte, detection range, and potential interfering species, when selecting a sensor. The provided data and protocols aim to facilitate this selection process and encourage further innovation in the field of fluorescent sensor design.

References

Comparison Guide: Benchmarking the GeminiGLOW™ Rapid Amine-Reactive Labeling Kit

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive performance comparison of the hypothetical GeminiGLOW™ Rapid Amine-Reactive Labeling Kit against other common commercially available protein labeling technologies. The data and protocols herein are designed to help researchers, scientists, and drug development professionals make informed decisions for their bioconjugation needs.

The GeminiGLOW™ kit is engineered with an advanced, hydrolysis-resistant N-hydroxysuccinimide (NHS) ester derivative, enabling faster, more efficient, and highly stable covalent labeling of proteins and antibodies at primary amines.

Data Presentation: Performance Benchmark

The following table summarizes the key performance metrics of the GeminiGLOW™ kit compared to standard amine-reactive (NHS-ester), thiol-reactive (maleimide), and modern click chemistry-based labeling kits.

FeatureGeminiGLOW™ Kit Standard NHS-Ester KitStandard Maleimide KitModern Click Chemistry Kit
Target Residue Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)Free Thiols (Cysteine)Bioorthogonal Handle (e.g., Azide)
Reaction Time 15-30 minutes 1-4 hours2-4 hours30-60 minutes
Optimal pH 7.5 - 8.58.0 - 9.07.0 - 7.54.0 - 8.5 (Copper-free)
Specificity High for primary aminesModerate (risk of hydrolysis)High for free thiolsVery High (Bioorthogonal)
Side Reactions Minimal hydrolysisSusceptible to hydrolysis at high pHPotential for off-target reaction with other nucleophilesMinimal to none
Typical Degree of Labeling (DOL) 2 - 82 - 81 - 41 - 2 (site-specific)
Conjugate Stability (Amide Bond) Excellent GoodGood (Thioether Bond)Excellent (Triazole Linkage)

Visualized Workflows and Pathways

Diagrams created with Graphviz provide clear visual representations of the labeling workflow and the underlying chemical reaction.

G General Protein Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage p Prepare Protein in Amine-Free Buffer r Combine Protein and Reagent p->r d Reconstitute Labeling Reagent d->r i Incubate (Time & Temp Dependent) r->i c Purify Conjugate (e.g., Desalting Column) i->c a Characterize Conjugate (DOL, Activity Assay) c->a s Store Conjugate (-20°C or -80°C) a->s

Caption: A typical experimental workflow for protein labeling.

G GeminiGLOW™ Amine-Reactive Chemistry cluster_reactants cluster_products p Protein (with Primary Amine, R-NH₂) r + l GeminiGLOW™ Reagent (Stabilized NHS-Ester) c Labeled Protein (Stable Amide Bond) r->c pH 7.5-8.5 15-30 min b NHS Byproduct (Hydrolyzed)

Caption: Reaction schematic for the GeminiGLOW™ kit.

Experimental Protocols

Detailed methodologies are provided for key experiments to ensure reproducibility and accurate comparison.

This protocol describes the standard procedure for conjugating a fluorescent dye to an antibody (e.g., IgG).

  • Reagent Preparation:

    • Prepare the antibody solution at 2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.5). Buffers containing primary amines like Tris are not compatible.

    • Warm the vial of GeminiGLOW™ reactive dye to room temperature. Add the recommended volume of anhydrous DMSO or DMF to create a 10 mg/mL stock solution. Vortex briefly to dissolve.

  • Labeling Reaction:

    • Add a 10-fold molar excess of the reactive dye stock solution to the antibody solution. For a typical IgG (~150 kDa), this corresponds to approximately 5 µL of dye stock per 1 mg of antibody.

    • Mix gently by pipetting. Incubate the reaction for 30 minutes at room temperature, protected from light.

  • Purification:

    • Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with your desired storage buffer (e.g., PBS).

    • Apply the entire reaction mixture to the top of the resin bed.

    • Elute the labeled antibody with the storage buffer. The colored, labeled protein will separate from the smaller, unreacted dye molecules. Collect the first colored fraction.

The DOL is the average number of dye molecules conjugated to each protein molecule. It is calculated using absorbance measurements.[1][2][3]

  • Spectrophotometry:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ). Use a quartz cuvette.[2]

    • Note: The solution may need to be diluted in the storage buffer to ensure the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0).[4]

  • Calculation:

    • First, correct the A₂₈₀ reading for the dye's contribution at that wavelength.[2]

      • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)

      • Where CF (Correction Factor) is the ratio of the dye's absorbance at 280 nm to its absorbance at Aₘₐₓ. This value is provided with the GeminiGLOW™ kit.

    • Next, calculate the molar concentration of the protein and the dye.

      • Protein Conc. (M) = Corrected A₂₈₀ / (ε_protein × path length)

      • Dye Conc. (M) = Aₘₐₓ / (ε_dye × path length)

      • Where ε is the molar extinction coefficient (M⁻¹cm⁻¹) and the path length is typically 1 cm. For IgG, ε_protein at 280 nm is ~210,000 M⁻¹cm⁻¹.

    • Finally, calculate the DOL.[1]

      • DOL = Dye Conc. (M) / Protein Conc. (M)

      • An ideal DOL for most antibodies is between 2 and 8.[5]

This protocol assesses whether the labeling process has affected the antigen-binding capability of an antibody.

  • Plate Coating:

    • Coat a 96-well ELISA plate with the target antigen at 1-10 µg/mL in coating buffer overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

    • Wash the plate three times.

  • Antibody Incubation:

    • Prepare serial dilutions of both the labeled antibody and an unlabeled control antibody in blocking buffer.

    • Add the dilutions to the wells and incubate for 1-2 hours at room temperature.

    • Wash the plate five times.

  • Detection & Analysis:

    • For the unlabeled control, add a species-specific HRP-conjugated secondary antibody and incubate for 1 hour. Wash, then add TMB substrate. Stop the reaction and read absorbance at 450 nm.

    • For the fluorescently labeled antibody, read the fluorescence directly using a plate reader with appropriate excitation/emission filters.

    • Compare the binding curves (signal vs. concentration) of the labeled and unlabeled antibodies. A significant shift in the EC₅₀ value for the labeled antibody may indicate a loss of function.

References

Inter-Laboratory Validation of Analytical Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of analytical methods is paramount. Inter-laboratory validation, also known as a collaborative study, is a critical process to establish the performance characteristics of an analytical method across different laboratories. This guide provides a comprehensive comparison of a hypothetical High-Performance Liquid Chromatography (HPLC) assay for the quantitative determination of the fictional drug "Veritasab" in a drug product, based on established validation guidelines.

Data Presentation: Inter-Laboratory Comparison of "Veritasab" HPLC Assay

The following tables summarize the quantitative data from a collaborative study involving three independent laboratories (Lab A, Lab B, and Lab C) to validate an HPLC method for the assay of Veritasab.

Table 1: Precision - Repeatability and Intermediate Precision

LaboratoryRepeatability (%RSD, n=6)Intermediate Precision (%RSD)
Lab A0.851.10
Lab B0.921.25
Lab C0.781.05
Acceptance Criteria ≤ 2.0% ≤ 2.0%

%RSD: Relative Standard Deviation

Table 2: Accuracy (Recovery)

LaboratoryConcentration (mg/mL)Mean Recovery (%)
Lab A0.899.5
1.0100.2
1.299.8
Lab B0.898.9
1.099.7
1.2100.5
Lab C0.8100.1
1.0100.8
1.2101.2
Acceptance Criteria 98.0% - 102.0%

Table 3: Linearity

LaboratoryCorrelation Coefficient (r²)
Lab A0.9995
Lab B0.9991
Lab C0.9998
Acceptance Criteria ≥ 0.999

Table 4: Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LaboratoryLOQ (µg/mL)LOD (µg/mL)
Lab A5.21.7
Lab B5.51.8
Lab C5.01.6

Experimental Protocols

A detailed methodology is crucial for the successful transfer and validation of an analytical method.

1. HPLC Method for the Assay of Veritasab

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Solution Preparation: A stock solution of Veritasab reference standard is prepared in the mobile phase at a concentration of 1.0 mg/mL. Working standards are prepared by diluting the stock solution.

  • Sample Preparation: A portion of the drug product powder equivalent to 10 mg of Veritasab is accurately weighed and dissolved in 10 mL of the mobile phase. The solution is sonicated for 10 minutes and then filtered through a 0.45 µm filter.

2. Validation Parameters

  • Precision (Repeatability): Six replicate injections of the 100% test concentration were performed by one analyst on one instrument.

  • Intermediate Precision: The repeatability assay was performed by a second analyst, on a different day, using a different instrument.[1][2]

  • Accuracy: Determined by the recovery of Veritasab from a placebo matrix spiked at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Linearity: Assessed by analyzing five concentrations of Veritasab ranging from 50% to 150% of the nominal assay concentration. The correlation coefficient (r²) of the calibration curve was calculated.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[4]

Visualizations

Inter-Laboratory Validation Workflow

The following diagram illustrates the typical workflow for an inter-laboratory validation of an analytical method.

G A Method Development & Optimization B Single-Laboratory Validation A->B C Develop Validation Protocol B->C D Select Participating Laboratories C->D E Distribute Protocol & Samples D->E F Laboratories Perform Analysis E->F G Data Submission & Review F->G H Statistical Analysis G->H I Validation Report Generation H->I

Caption: A flowchart of the inter-laboratory validation process.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival, and is a common target in cancer drug development.

G cluster_0 cluster_1 cluster_2 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Inhibition of Apoptosis Inhibition of Apoptosis AKT->Inhibition of Apoptosis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

References

Enhancing Analyte Ionization in Mass Spectrometry: A Guide to Derivatization Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize mass spectrometry (MS) analyses, derivatization presents a powerful strategy to enhance the ionization efficiency of target analytes. This guide provides a comparative overview of common derivatization approaches, supported by experimental data, to aid in the selection of the most suitable method for specific analytical challenges.

Chemical derivatization chemically modifies an analyte to produce a new compound with improved properties for MS analysis.[1] The primary goal is often to increase the ionization efficiency, which is crucial for achieving low detection limits, especially for molecules that ionize poorly in their native state.[2][3] This is particularly relevant in fields like glycomics, metabolomics, and proteomics, where analytes can be present at very low concentrations.[4][5][6]

The Impact of Derivatization on Ionization

Derivatization can enhance analyte ionization through several mechanisms:

  • Introduction of a readily ionizable group: Attaching a moiety with a permanent charge or a group that is easily protonated or deprotonated can significantly increase the signal intensity in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[6][7][8]

  • Increased hydrophobicity: For ESI, increasing the hydrophobicity of a molecule can enhance its transfer to the gas phase, leading to improved ionization efficiency.[6][9]

  • Improved chromatographic separation: Derivatization can alter the polarity of an analyte, leading to better separation from matrix components that may cause ion suppression.[2][4][5]

  • Generation of specific fragment ions: Derivatized analytes can produce characteristic fragment ions upon collision-induced dissociation (CID), which is beneficial for selective and sensitive detection in tandem MS (MS/MS).[5][9]

Comparison of Derivatization Reagents for Different Analyte Classes

The choice of derivatization reagent is highly dependent on the functional group(s) present in the analyte and the desired analytical outcome. The following tables summarize the performance of various derivatization reagents for different classes of compounds based on published experimental data.

N-Glycans
Derivatization ReagentPrincipleMS Signal EnhancementKey AdvantagesDisadvantages
RapiFluor-MS (RFMS) Labeling of the reducing end amineHighest for neutral glycans[4]Short sample preparation time[4]Susceptible to sialic acid loss[4]
Permethylation Methylation of hydroxyl and carboxyl groupsSignificant enhancement for sialylated glycans[4]Eliminates sialic acid loss and rearrangement[4]Longer sample preparation time[4]
2-Aminobenzamide (2-AB) Reductive aminationModerateWell-established methodLower sensitivity compared to newer reagents[4]
Procainamide (ProA) Reductive aminationGoodImproved ionization over 2-AB[4]Susceptible to sialic acid loss[4]
Vitamin D Metabolites
Derivatization ReagentPrincipleSignal Enhancement (fold increase)Key Advantages
Amplifex Diels-Alder reaction with the cis-diene moiety3 to 295-fold[2][5]Optimum for profiling multiple metabolites[2][5]
FMP-TS Reacts with hydroxyl groupsHigh gains in detection[5]Good performance for selected metabolites[5]
PTAD Diels-Alder reactionGood performance[5]Established reagent[5]
INC Reacts with hydroxyl groupsGood performance for selected metabolites[5]
PyrNO Diels-Alder reactionGood separation of epimers[5]
Amino Acids & Catecholamines
Derivatization ReagentPrinciplePerformanceKey Advantages
DEEMM Reacts with amino groupsGood limits of quantitation (average 150 fmol)[10]Wide dynamic linear range[10]
Dansyl Chloride (DNS-Cl) Reacts with primary and secondary amines, and phenolic hydroxylsEstablished reagentProvides a hydrophobic, easily ionizable tag[9]
FMOC-Cl Reacts with primary and secondary aminesCommonly used for amino acid analysis
TMPy Reacts with primary aminesGeneral increase in signal-to-noise ratios[7]Small molecule, efficient reaction[7]
FMP-10 Reacts with primary aminesGeneral increase in signal-to-noise ratios[7]

Experimental Workflows and Logical Relationships

The following diagrams illustrate a typical experimental workflow for derivatization in MS and the logical relationship of how derivatization impacts analyte properties to improve ionization.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis MS Analysis Analyte Analyte in Sample Extraction Extraction & Purification Analyte->Extraction Reaction Reaction (e.g., heating) Extraction->Reaction Derivatization_Reagent Derivatization Reagent Derivatization_Reagent->Reaction Quenching Quenching & Cleanup Reaction->Quenching Derivatized_Analyte Derivatized Analyte Quenching->Derivatized_Analyte LC_Separation LC Separation Derivatized_Analyte->LC_Separation MS_Ionization Mass Spectrometry (Ionization) LC_Separation->MS_Ionization MS_Detection MS Detection MS_Ionization->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A typical experimental workflow for derivatization prior to LC-MS analysis.

Derivatization_Impact cluster_properties Analyte Properties cluster_effects Impact on MS Analysis Derivatization Derivatization Ionizable_Group Addition of Ionizable Group Derivatization->Ionizable_Group Hydrophobicity Increased Hydrophobicity Derivatization->Hydrophobicity Chromatographic_Behavior Altered Chromatographic Behavior Derivatization->Chromatographic_Behavior Ionization_Efficiency Enhanced Ionization Efficiency Ionizable_Group->Ionization_Efficiency Hydrophobicity->Ionization_Efficiency Ion_Suppression Reduced Ion Suppression Chromatographic_Behavior->Ion_Suppression Detection_Sensitivity Improved Detection Sensitivity Ionization_Efficiency->Detection_Sensitivity Ion_Suppression->Detection_Sensitivity

Caption: Logical relationship of how derivatization enhances analyte ionization in MS.

Detailed Experimental Protocols

General Protocol for N-Glycan Derivatization with RapiFluor-MS (RFMS)

This protocol is a generalized summary based on common practices and may require optimization for specific applications.

  • Glycan Release: Release N-glycans from the glycoprotein sample using an appropriate enzyme such as PNGase F.

  • Derivatization:

    • To the released glycans, add the RFMS reagent dissolved in an organic solvent (e.g., anhydrous DMF).

    • Add a solution of an activating agent (e.g., N,N'-Diisopropylcarbodiimide in DMF) and an acid catalyst (e.g., HCl in dioxane).

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 5 minutes).

  • Cleanup:

    • Quench the reaction by adding a suitable solvent (e.g., water).

    • Clean up the derivatized glycans using a solid-phase extraction (SPE) method, such as HILIC (Hydrophilic Interaction Liquid Chromatography) SPE, to remove excess reagent and by-products.

  • LC-MS Analysis:

    • Reconstitute the dried, derivatized glycans in an appropriate solvent for LC-MS analysis.

    • Separate the derivatized glycans using a suitable LC column (e.g., HILIC) and analyze by ESI-MS.

General Protocol for Vitamin D Metabolite Derivatization with Amplifex

This protocol is a generalized summary and may require optimization for specific sample types.

  • Sample Preparation: Extract vitamin D metabolites from the biological matrix (e.g., serum, plasma) using a suitable method like liquid-liquid extraction or solid-phase extraction.

  • Derivatization:

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the derivatization solvent (e.g., acetonitrile).

    • Add the Amplifex reagent solution.

    • Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 30 minutes).

  • LC-MS/MS Analysis:

    • After incubation, the sample may be diluted or directly injected into the LC-MS/MS system.

    • Chromatographic separation is typically performed on a reversed-phase C18 column.

    • Detection is carried out using ESI in positive ion mode with multiple reaction monitoring (MRM) for quantification.[5]

Conclusion

Derivatization is a valuable tool for overcoming challenges associated with the analysis of poorly ionizable compounds by mass spectrometry.[1][11] By carefully selecting a derivatization reagent that is appropriate for the analyte's functional groups, researchers can significantly enhance ionization efficiency, improve chromatographic separation, and ultimately achieve lower detection limits and more reliable quantification.[2][5][12] The comparative data and protocols provided in this guide serve as a starting point for developing and optimizing derivatization strategies for a wide range of analytical applications.

References

Safety Operating Guide

Personal protective equipment for handling 2-Hydroxyquinoline-6-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Hydroxyquinoline-6-sulfonyl chloride was publicly available at the time of this writing. The following guidance is based on the known hazards of the sulfonyl chloride and hydroxyquinoline functional groups, and safety data from closely related analogs such as 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride and Quinoline-8-sulfonyl chloride. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's environmental health and safety department.

This compound is a chemical that requires careful handling due to its potential corrosive and irritant properties. The sulfonyl chloride moiety is water-reactive, and contact with moisture can produce corrosive acids. The hydroxyquinoline core may also present biological hazards. Adherence to strict safety protocols is essential to minimize risk to laboratory personnel.

Personal Protective Equipment (PPE)

Engineering controls, such as a certified chemical fume hood, should be the primary means of controlling exposure. Personal protective equipment is to be used in conjunction with these controls. Based on the hazards of analogous compounds which are known to cause severe skin burns and eye damage, the following PPE is recommended.[1]

Protection Type Recommended PPE Rationale & Specifications
Respiratory Protection NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors, or a supplied-air respirator.To protect against inhalation of dust particles and corrosive vapors that may be generated, especially if the material is a powder or if it reacts with moisture in the air.[1][2]
Eye and Face Protection Chemical safety goggles and a face shield.To provide comprehensive protection against splashes of the chemical or its reaction products, which can cause severe eye damage.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, which can lead to severe burns. It is advisable to double-glove.[1]
Skin and Body Protection A flame-retardant laboratory coat, chemical-resistant apron, and closed-toe shoes.To protect against skin exposure from spills and splashes.[1][2][3]

Operational Plan

Preparation and Handling:

  • Risk Assessment: Before beginning work, perform a risk assessment for the entire procedure.

  • Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood.[3]

  • PPE Donning: Put on all required PPE before entering the designated handling area. The suggested order is: lab coat, inner gloves, outer gloves, safety goggles, and face shield.

  • Inert Atmosphere: If the compound is sensitive to moisture, handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Spill Kit: Ensure a spill kit containing a neutral-spilling absorbent for acids (such as sodium bicarbonate or a commercial spill neutralizer) is readily available. Do not use water for spill cleanup.[4][5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal risk_assessment Conduct Risk Assessment ppe_donning Don PPE in Correct Order risk_assessment->ppe_donning fume_hood_prep Prepare Fume Hood and Spill Kit ppe_donning->fume_hood_prep weighing Weigh Compound in Fume Hood fume_hood_prep->weighing reaction_setup Set up Reaction Under Inert Atmosphere weighing->reaction_setup monitoring Monitor Reaction reaction_setup->monitoring quench Quench Reaction Carefully monitoring->quench decontamination Decontaminate Glassware quench->decontamination waste_disposal Dispose of Waste decontamination->waste_disposal ppe_doffing Doff PPE waste_disposal->ppe_doffing

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Chemical Waste:

  • Quenching: Unused or waste this compound should be slowly and cautiously added to a stirred, cooled solution of a weak base, such as sodium bicarbonate, in a fume hood.

  • Neutralization: After the reaction is complete, the resulting solution should be neutralized.

  • Disposal: The neutralized aqueous waste should be disposed of in accordance with local and institutional regulations for chemical waste.

Contaminated PPE:

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands. Dispose of them in a designated hazardous waste container.

  • Lab Coat and Apron: If significant contamination occurs, the lab coat and apron should be professionally decontaminated or disposed of as hazardous waste.

  • Goggles and Face Shield: Decontaminate with a suitable cleaning agent before reuse.

By following these guidelines, researchers can handle this compound with a reduced risk of exposure and injury, ensuring a safer laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.